Oliverine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53648-99-0 |
|---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
13,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-7-6-11-8-15-20(25-10-24-15)17-13-5-4-12(22-2)9-14(13)19(23-3)18(21)16(11)17;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H |
InChI Key |
XCRFUDLMWTVMSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |
Other CAS No. |
53648-99-0 |
Synonyms |
oliverine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Composition of Olivine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivine is a name for a series of nesosilicate minerals with the general formula (Mg,Fe)₂SiO₄.[1] It is a primary component of the Earth's upper mantle and a common mineral in mafic and ultramafic igneous rocks.[1][2] The olivine group of minerals crystallizes in the orthorhombic system and is characterized by isolated silica tetrahedra linked by divalent cations.[2][3] This guide provides a comprehensive overview of the crystal structure and chemical composition of olivine, with a focus on the two most common end-members, forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1]
Chemical Composition
The chemical composition of most naturally occurring olivines can be represented as a solid solution between the magnesium-rich end-member forsterite and the iron-rich end-member fayalite.[1] The substitution of Mg²⁺ for Fe²⁺ occurs readily within the crystal structure due to their similar ionic radii and charge.[4] The composition is typically expressed in terms of the molar percentage of forsterite (Fo) or fayalite (Fa), for example, Fo₇₀Fa₃₀.[1]
Minor amounts of other elements can also be present, substituting for magnesium and iron. These include manganese (Mn), calcium (Ca), and nickel (Ni).[1] This leads to other, rarer minerals within the olivine group, such as tephroite (Mn₂SiO₄), monticellite (CaMgSiO₄), and kirschsteinite (CaFeSiO₄).[1][2]
The Olivine Solid Solution Series
The continuous solid solution between forsterite and fayalite is a key feature of olivine's chemistry. This relationship can be visualized as a linear series with the two end-members at either extreme.
Crystal Structure
All minerals in the olivine group crystallize in the orthorhombic crystal system, with the space group Pbnm.[1][2] The structure is classified as a nesosilicate, meaning it is composed of isolated [SiO₄]⁴⁻ tetrahedra that are not directly bonded to each other.[2][3] These tetrahedra are linked by divalent metal cations (Mg²⁺ and Fe²⁺) that occupy two distinct octahedral sites, designated M1 and M2.[2][4]
The overall structure can be described as a distorted hexagonal close-packed array of oxygen atoms, with silicon atoms occupying one-eighth of the tetrahedral voids and the metal cations occupying half of the octahedral voids.[1][5] The M1 site is a slightly smaller and more regular octahedron, while the M2 site is larger and more distorted.[2][4]
Crystallographic Data
The unit cell parameters and atomic coordinates are fundamental to describing the crystal structure. These values vary with the composition of the olivine. The tables below provide the crystallographic data for the end-members forsterite and fayalite.
Table 1: Unit Cell Parameters for Forsterite and Fayalite
| Mineral | Formula | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
| Forsterite | Mg₂SiO₄ | 4.752 | 10.193 | 5.977 | 289.509 |
| Fayalite | Fe₂SiO₄ | 4.822 | 10.488 | 6.094 | 308.193 |
| Data sourced from MineralsCloud.[6][7] |
Table 2: Atomic Coordinates for Forsterite (Mg₂SiO₄)
| Atom | Site | x | y | z |
| Mg1 | 4a | 0.00000 | 0.00000 | 0.00000 |
| Mg2 | 4c | 0.99150 | 0.27740 | 0.25000 |
| Si | 4c | 0.42620 | 0.09400 | 0.25000 |
| O1 | 4c | 0.76570 | 0.09130 | 0.25000 |
| O2 | 4c | 0.22150 | 0.44740 | 0.25000 |
| O3 | 8d | 0.27770 | 0.16280 | 0.03310 |
| Data sourced from MineralsCloud.[7] |
Table 3: Atomic Coordinates for Fayalite (Fe₂SiO₄)
| Atom | Site | x | y | z |
| Fe1 | 4a | 0.00000 | 0.00000 | 0.00000 |
| Fe2 | 4c | 0.98600 | 0.28020 | 0.25000 |
| Si | 4c | 0.43010 | 0.09740 | 0.25000 |
| O1 | 4c | 0.76790 | 0.09160 | 0.25000 |
| O2 | 4c | 0.21040 | 0.45410 | 0.25000 |
| O3 | 8d | 0.28810 | 0.16490 | 0.03800 |
| Data sourced from MineralsCloud.[6] |
Visualization of the Olivine Crystal Structure
The arrangement of the silica tetrahedra and the metal-oxygen octahedra is crucial to understanding the properties of olivine. The following diagram illustrates the coordination within the olivine crystal structure.
References
oliverine geological formation and occurrence
An in-depth guide to the geological formation, occurrence, and analysis of olivine, prepared for researchers, scientists, and drug development professionals.
Introduction to Olivine
Olivine is a paramount rock-forming nesosilicate mineral, fundamental to the understanding of planetary geology, particularly mantle composition and igneous processes.[1][2] It is not a single mineral but a solid solution series between two endmembers: forsterite (Fo), the magnesium-rich variant (Mg₂SiO₄), and fayalite (Fa), the iron-rich variant (Fe₂SiO₄).[3][4][5] Its chemical formula is expressed as (Mg,Fe)₂SiO₄, reflecting the interchangeable nature of magnesium and iron within its orthorhombic crystal structure.[2][3] Olivine is a primary constituent of the Earth's upper mantle and is commonly found in mafic and ultramafic igneous rocks.[1][3][6] Due to its rapid weathering at the Earth's surface, its stability and alteration processes, such as serpentinization, are active areas of research, with implications for carbon sequestration and the generation of abiotic hydrogen.[3][7]
Geological Formation and Occurrence
Olivine's formation is predominantly linked to the crystallization of magma at high temperatures. It also forms under metamorphic conditions and has been identified in numerous extraterrestrial bodies.
Igneous Environments
According to Bowen's reaction series, olivine is one of the first minerals to crystallize from a cooling mafic or ultramafic magma, typically at temperatures between 1200°C and 1300°C.[8][9] This high crystallization temperature means it is characteristic of rocks derived from primitive, low-silica magmas.[3]
-
Mafic and Ultramafic Rocks: Olivine is a defining mineral in dark-colored igneous rocks. It is commonly found in basalt and gabbro, where it co-crystallizes with pyroxenes and calcium-rich plagioclase.[2][6]
-
Peridotite and Dunite: Ultramafic rocks like peridotite are rich in olivine. Dunite is an extreme example, being composed of over 90% olivine.[6] These rocks can form as cumulates, where dense olivine crystals settle out of a magma chamber, or as mantle residues left after partial melting.[6][8] Forsterite-rich olivine (Fo₈₈₋₉₂) is the dominant phase in these rocks.[2]
-
Xenoliths: Fragments of the Earth's mantle, known as xenoliths, are often brought to the surface in volcanic eruptions and are typically rich in olivine.[4]
Metamorphic Environments
Olivine can form during the high-temperature metamorphism of specific sedimentary rocks. The metamorphism of impure dolomite or other magnesium-rich, silica-poor sedimentary rocks can produce forsterite.[3] Fayalite-rich olivine can form in metamorphosed iron-rich sediments.[10] When existing olivine-rich rocks undergo metamorphism in the presence of water, the olivine is often altered to serpentine.[6]
Extraterrestrial Occurrences
Olivine is not limited to Earth. It has been discovered in a variety of extraterrestrial materials, providing insights into the formation of the solar system.[3] It is a constituent of stony and pallasite meteorites, has been identified on the Moon and Mars, and detected in the dust disks surrounding young stars.[3]
Physicochemical Properties and Composition
The properties of olivine vary systematically along the forsterite-fayalite solid solution series. The composition, often expressed as the molar percentage of forsterite (e.g., Fo₇₀), is a key indicator of the formation conditions.[2][3]
Table 1: Physicochemical Properties of Olivine Endmembers
| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) |
| Crystal System | Orthorhombic | Orthorhombic |
| Melting Point | ~1900 °C | ~1200 °C |
| Density | 3.21 - 3.27 g/cm³ | 4.39 g/cm³ |
| Hardness (Mohs) | 7 | 6.5 - 7 |
| Color | Colorless, pale green | Greenish-yellow, brown |
| Luster | Vitreous | Vitreous, Greasy |
| Sources:[3][4][11][12] |
Table 2: Typical Olivine Compositions in Various Rock Types
| Rock Type | Typical Forsterite (Fo) Content | Geological Setting |
| Dunite / Peridotite | Fo₈₈ - Fo₉₂ | Earth's Mantle, Cumulates |
| Gabbro / Basalt | Fo₅₀ - Fo₈₀ | Oceanic/Continental Crust |
| Granite / Rhyolite | Fayalite-rich (uncommon) | Felsic continental crust |
| Chondritic Meteorites | Fo₇₀ - Fo₈₅ | Primitive Solar System Material |
| Sources:[2][10][13] |
High-Pressure Phase Transitions and Mantle Structure
The olivine structure is only stable at the pressures of the upper mantle. With increasing depth, it undergoes phase transitions to denser crystal structures. These transitions are responsible for major seismic discontinuities within the Earth's mantle.[3]
-
Olivine to Wadsleyite: At a depth of approximately 410 km (around 13-15 GPa), olivine transforms into a denser polymorph called wadsleyite.[3][12]
-
Wadsleyite to Ringwoodite: Around 520 km deep, wadsleyite transforms into an even denser spinel-structure polymorph, ringwoodite.[3][12]
-
Decomposition: At about 660 km depth, ringwoodite decomposes into silicate perovskite ((Mg,Fe)SiO₃) and ferropericlase ((Mg,Fe)O).[3]
Alteration: Weathering and Serpentinization
Olivine is highly susceptible to alteration by weathering and hydrothermal processes at the Earth's surface.[3] The most significant alteration process is serpentinization, a hydration reaction that transforms olivine-rich rocks into serpentinite.
The general reaction involves water reacting with olivine to form serpentine group minerals and often brucite and magnetite.[14]
Reaction: 2Mg₂SiO₄ (Forsterite) + 3H₂O → Mg₃Si₂O₅(OH)₄ (Serpentine) + Mg(OH)₂ (Brucite)
This process is exothermic, causes a significant volume increase, and can produce hydrogen gas when fayalitic olivine is involved, making it a subject of interest for energy research and studies of early life habitats.[7]
Experimental Protocols for Olivine Analysis
The characterization of olivine requires precise analytical techniques to determine its chemical composition and crystal structure.
Electron Probe Microanalysis (EPMA)
EPMA is a standard technique for obtaining quantitative chemical compositions of olivine.
-
Sample Preparation:
-
Mineral grains are embedded in an epoxy resin mount.
-
The mount is ground and polished using progressively finer abrasive powders (e.g., alumina powder, diamond pastes) to create a flat, smooth surface.[15]
-
The sample is cleaned and coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[15]
-
-
Instrumentation and Conditions:
-
Instrument: A CAMECA or similar electron microprobe is used.[16]
-
Analytical Conditions: An accelerating voltage of 15 kV and a beam current of 10-20 nA are typical for silicate mineral analysis.[16]
-
Standards: Natural and synthetic materials of known composition (e.g., well-characterized olivine, clinopyroxene, ferrosilite) are used for calibration.[16]
-
Analysis: The instrument focuses an electron beam on a small spot (~1-5 µm) on the sample. The emitted characteristic X-rays are measured by wavelength-dispersive spectrometers (WDS) to quantify the elemental concentrations (e.g., Si, Mg, Fe, Ca, Ni, Mn).[15][17]
-
X-Ray Diffraction (XRD)
XRD is used to identify the mineral phase and determine the crystal structure and unit-cell parameters, which can be correlated with composition.
-
Sample Preparation:
-
A pure mineral separate of olivine is obtained, often using magnetic separation.[18]
-
The sample is ground by hand into a fine powder using an agate mortar and pestle.[19]
-
The powder is passed through a fine-mesh sieve (e.g., <62.5 µm) to ensure a uniform particle size.[19]
-
The powder is packed into a sample holder for analysis.[19]
-
-
Instrumentation and Conditions:
-
Instrument: A standard powder X-ray diffractometer (e.g., Phillips PW 3040) with a specific X-ray source (e.g., Co Kα or Cu Kα radiation) is used.[18][19]
-
Data Collection: The instrument scans a range of 2θ angles, recording the intensity of diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles corresponding to the d-spacing of crystallographic planes (e.g., (130), (301), (311)).[18][19] The precise position of these peaks shifts systematically with the Mg/Fe ratio, allowing for the determination of the forsterite content.[18][19]
-
Experimental Petrology: Serpentinization Studies
These experiments simulate natural alteration processes in a controlled laboratory setting.
-
Apparatus: A hydrothermal reactor or a multi-anvil press capable of maintaining high pressures and temperatures is used.[14][20]
-
Starting Materials:
-
Experimental Procedure:
-
The olivine powder and solution are loaded into the reactor.
-
The system is brought to the target conditions (e.g., 200°C, 15 MPa).[14] In some setups, the solution is flowed continuously through the olivine pack.[1][21]
-
The experiment is run for a set duration (e.g., 20 days).[14]
-
Gas and liquid samples may be collected periodically for analysis (e.g., by gas chromatography).[21]
-
-
Post-run Analysis: The solid reaction products are recovered and analyzed using techniques like XRD, SEM, and spectroscopy to identify the newly formed minerals (e.g., serpentine, magnetite) and assess the extent of the reaction.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. ALEX STREKEISEN [alexstrekeisen.it]
- 3. Olivine - Wikipedia [en.wikipedia.org]
- 4. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]
- 5. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]
- 6. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]
- 7. Experimental Study Generates Enhanced Hydrogen With Olivine Sand [jpt.spe.org]
- 8. 3.3 Crystallization of Magma – Physical Geology [opentextbc.ca]
- 9. geologyscience.com [geologyscience.com]
- 10. Olivine - Mineralogy, Mg-Fe, Silicates | Britannica [britannica.com]
- 11. mindat.org [mindat.org]
- 12. Forsterite (Olivine) - Mineral Properties, Photos and Occurence [mineralexpert.org]
- 13. researchgate.net [researchgate.net]
- 14. hou.usra.edu [hou.usra.edu]
- 15. rruff.net [rruff.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of Olivine Using Fe Lα in Electron Probe Microanalysis (EPMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 19. meteorites.pdx.edu [meteorites.pdx.edu]
- 20. researchgate.net [researchgate.net]
- 21. onepetro.org [onepetro.org]
An In-Depth Technical Guide to Olivine Phase Transitions at High Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transitions of olivine under high-pressure conditions, a fundamental process governing the structure and dynamics of the Earth's mantle. This document details the sequence of transformations, the associated pressure-temperature conditions, and the advanced experimental methodologies utilized to investigate these phenomena.
Introduction to Olivine and its High-Pressure Polymorphs
Olivine, a magnesium iron silicate with the formula (Mg,Fe)₂SiO₄, is the most abundant mineral in the Earth's upper mantle.[1] As pressure and temperature increase with depth, olivine undergoes a series of crystallographic transformations to denser polymorphs. These phase transitions are responsible for the major seismic discontinuities observed at depths of approximately 410, 520, and 660 kilometers, which delineate the upper mantle, transition zone, and lower mantle.[2][3][4]
The primary high-pressure polymorphs of olivine are:
-
Wadsleyite (β-phase): A sorosilicate, which becomes stable at depths around 410 km.[2]
-
Ringwoodite (γ-phase): Possessing a spinel structure, this phase is stable at depths of about 520 km.[2][5]
-
Bridgmanite and Periclase: At approximately 660 km depth, ringwoodite decomposes into magnesium silicate perovskite (bridgmanite) and ferropericlase ((Mg,Fe)O).[2][3]
These transformations are accompanied by significant increases in density and are thought to influence mantle convection dynamics.[2]
Quantitative Data on Olivine Phase Transitions
The precise pressure and temperature conditions of these phase transitions are dependent on the iron content of the olivine.[1][2] The following tables summarize the key quantitative data for these transformations.
| Phase Transition | Pressure (GPa) | Temperature (K) | Depth (km) | Associated Discontinuity | Reference(s) |
| Olivine → Wadsleyite | ~11.8 - 14.5 | ~1600 - 1900 | ~410 | 410 km Discontinuity | [2][6] |
| Wadsleyite → Ringwoodite | ~17.5 - 20 | ~1673 - 1873 | ~520 | 520 km Discontinuity | [7][8] |
| Ringwoodite → Bridgmanite + Periclase | ~23 - 24 | ~1900 | ~660 | 660 km Discontinuity | [2][3] |
Table 1: Pressure, Temperature, and Depth of Major Olivine Phase Transitions.
| Property | Olivine ((Mg,Fe)₂SiO₄) | Wadsleyite (β-(Mg,Fe)₂SiO₄) | Ringwoodite (γ-(Mg,Fe)₂SiO₄) | Bridgmanite ((Mg,Fe)SiO₃) + Periclase ((Mg,Fe)O) |
| Crystal System | Orthorhombic | Orthorhombic | Isometric (Cubic) | Orthorhombic + Isometric (Cubic) |
| Density (g/cm³) | ~3.2 - 4.4 | ~3.4 - 3.5 | ~3.9 - 4.1 | ~4.1 - 4.3 (Bridgmanite), ~3.6 - 4.1 (Periclase) |
| Key Structural Feature | Isolated SiO₄ tetrahedra | Si₂O₇ groups | Spinel structure, isolated SiO₄ tetrahedra | Perovskite structure + Rocksalt structure |
Table 2: Crystallographic and Physical Properties of Olivine and its High-Pressure Polymorphs.
Experimental Protocols for Studying High-Pressure Phase Transitions
The investigation of olivine phase transitions necessitates specialized equipment capable of generating extreme pressures and temperatures while allowing for in-situ analysis. The primary techniques employed are diamond anvil cells, multi-anvil presses, and shock wave experiments.
Diamond Anvil Cell (DAC) Experiments with Laser Heating
The diamond anvil cell (DAC) is a powerful tool for generating static high pressures, capable of reaching conditions found deep within the Earth's mantle.[9][10][11]
Methodology:
-
Sample Preparation: A small, single crystal or powdered sample of olivine is placed in a small hole within a metal gasket. A pressure-transmitting medium (e.g., argon, neon, or a methanol-ethanol mixture) is often added to ensure hydrostatic conditions. A ruby chip is typically included for pressure calibration via its fluorescence spectrum.[9]
-
Pressure Generation: Pressure is applied by mechanically driving two brilliant-cut diamonds towards each other, compressing the sample within the gasket.[10]
-
Heating: A high-powered laser is focused on the sample through the transparent diamond anvils to achieve high temperatures, simulating mantle conditions.[12][13]
-
In-situ Analysis: As the sample is held at high pressure and temperature, its crystal structure is analyzed in real-time using synchrotron X-ray diffraction.[14][15] This allows for the direct observation of phase transitions as they occur.
Multi-Anvil Press Experiments
Multi-anvil presses are used to study larger sample volumes at high pressures and temperatures compared to DACs.
Methodology:
-
Sample Assembly: The olivine sample is placed within a pressure medium (e.g., MgO or pyrophyllite) inside a furnace (e.g., graphite or rhenium). This assembly is then enclosed within a ceramic octahedron.
-
Pressure Generation: The octahedron is compressed by eight tungsten carbide or sintered diamond cubes, which are in turn advanced by a large hydraulic press.
-
Heating: Temperature is increased by passing an electrical current through the furnace.
-
Analysis: Experiments can be conducted in "quench" mode, where the sample is rapidly cooled before pressure is released to preserve the high-pressure phase for later analysis, or in-situ with synchrotron X-ray diffraction.[16][17]
Shock Wave Experiments
Shock wave experiments generate high pressures and temperatures over very short timescales (nanoseconds to microseconds), simulating conditions during meteorite impacts or in dynamic planetary processes.
Methodology:
-
Target Preparation: A polished sample of olivine is prepared as a target.
-
Impact Generation: A high-velocity projectile is launched using a gas gun, or a high-energy laser pulse is used to ablate a surface, generating a shock wave that propagates through the sample.[18][19]
-
In-situ Diagnostics: The properties of the material during the shock event, such as density and crystal structure, are measured using techniques like velocimetry and in-situ X-ray diffraction with X-ray free-electron lasers.
-
Recovery and Analysis: In some experiments, the shocked sample is recovered for post-shock analysis of microstructures and high-pressure phases using techniques like transmission electron microscopy (TEM).[20]
Visualizations of Pathways and Workflows
The following diagrams illustrate the key phase transition pathways and a typical experimental workflow for studying these phenomena.
Caption: Phase transition sequence of olivine with increasing pressure and depth.
Caption: Experimental workflow for a laser-heated diamond anvil cell experiment.
Conclusion
The study of olivine phase transitions at high pressure is crucial for understanding the mineralogy, composition, and dynamics of the Earth's mantle. Through the application of sophisticated experimental techniques such as diamond anvil cells, multi-anvil presses, and shock wave experiments, coupled with in-situ analysis, researchers continue to refine our knowledge of these fundamental transformations. The data and methodologies presented in this guide provide a foundation for further research in mineral physics, geophysics, and materials science under extreme conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Olivine - Wikipedia [en.wikipedia.org]
- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shock-Induced Olivine-Ringwoodite Transformation in the Shock Vein of Chondrite GRV053584 | MDPI [mdpi.com]
- 5. Ringwoodite - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. library.oapen.org [library.oapen.org]
- 9. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 10. The Diamond Anvil Cell (DAC) [serc.carleton.edu]
- 11. DAC (diamond Anvil Cell) technology for high pressure experiments [loto-eng.com]
- 12. Experimental Mineral Physics – Department of Earth and Planetary Sciences | ETH Zurich [eaps.ethz.ch]
- 13. Experimental Mineral Physics: Homepage – Experimental Mineral Physics | ETH Zurich [mineralphysics.ethz.ch]
- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 15. zhangdongzhou.github.io [zhangdongzhou.github.io]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. hou.usra.edu [hou.usra.edu]
- 19. Phase Transitions in (Mg,Fe)2SiO4 Olivine under Shock Compression (Technical Report) | OSTI.GOV [osti.gov]
- 20. Experimental approach to generate shock veins in single-crystal olivine by shear melting [arizona.aws.openrepository.com]
An In-depth Technical Guide to the Forsterite-Fayalite Solid Solution Series
This guide provides a comprehensive overview of the olivine solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄), intended for researchers, scientists, and professionals in drug development with an interest in silicate mineralogy and materials science. The document details the crystallographic, thermodynamic, and spectroscopic properties of this important mineral series, along with detailed experimental protocols for its synthesis and analysis.
Introduction
The forsterite-fayalite series is a complete solid solution, meaning that magnesium and iron ions can freely substitute for each other in the olivine crystal structure without fundamentally altering it.[1][2] This series is a major constituent of the Earth's upper mantle and is found in a variety of mafic and ultramafic igneous rocks.[3][4] The composition of an olivine mineral within this series is typically expressed in terms of the mole percent of forsterite (Fo) and fayalite (Fa), for example, Fo₇₀Fa₃₀, indicating 70% forsterite and 30% fayalite.[3] Due to their high melting points, forsterite-rich olivines are among the first minerals to crystallize from a cooling magma.[1][5]
Crystallographic and Physical Properties
Both forsterite and fayalite crystallize in the orthorhombic crystal system, belonging to the Pbnm space group.[6][7] The fundamental building block of the olivine structure is an isolated silica tetrahedron (SiO₄) linked by divalent cations (Mg²⁺ and Fe²⁺) in two distinct octahedral sites, M1 and M2.[3] The continuous substitution of Mg²⁺ and Fe²⁺ results in a predictable variation of physical and crystallographic properties across the solid solution series.
Table 1: Crystallographic and Physical Properties of Forsterite and Fayalite
| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |
| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbnm | Pbnm |
| Unit Cell Parameter a | 4.75 Å (0.475 nm)[6] | 4.82 Å[7] |
| Unit Cell Parameter b | 10.20 Å (1.020 nm)[6] | 10.48 Å[7] |
| Unit Cell Parameter c | 5.98 Å (0.598 nm)[6] | 6.09 Å[7] |
| Color | Colorless, green, yellow[6] | Greenish yellow, brown[7] |
| Mohs Hardness | 7[6] | 6.5 - 7[7] |
| Specific Gravity | 3.21 - 3.33[6] | 4.392[7] |
| Melting Point | 1890 °C[6] | ~1200 °C[5] |
| Refractive Index (nα) | 1.636 - 1.730[6] | 1.731 - 1.824[7] |
| Refractive Index (nβ) | 1.650 - 1.739[6] | 1.760 - 1.864[7] |
| Refractive Index (nγ) | 1.669 - 1.772[6] | 1.773 - 1.875[7] |
Phase Diagram and Thermodynamics
The forsterite-fayalite system exhibits a classic solid solution phase diagram with a distinct liquidus and solidus curve.[8][9] The liquidus represents the temperature at which the last solid melts upon heating, while the solidus represents the temperature at which the first solid forms upon cooling.[8] The region between these two curves represents a two-phase field where both liquid (magma) and solid olivine coexist in equilibrium.[9][10]
Caption: Phase diagram of the forsterite-fayalite solid solution series.
The thermodynamic properties of the forsterite-fayalite solid solution, such as enthalpy and entropy of mixing, have been studied to understand the stability and behavior of olivine under different geological conditions. While the series is often considered close to ideal, some studies suggest a moderate positive deviation from ideality.[11]
Table 2: Thermodynamic Properties of Forsterite and Fayalite End-Members
| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |
| Standard Molar Entropy (S°) | 99.1 ± 0.7 J/(mol·K)[12] | 151.6 ± 1.1 J/(mol·K)[12] |
| Enthalpy of Mixing (WOlH,Mg-Fe) | \multicolumn{2}{c | }{5.3 ± 1.7 kJ/mol}[13] |
| Entropy of Mixing (Ws) | \multicolumn{2}{c | }{-1.6 ± 1.7 J/(mol·K)}[13] |
Spectroscopic Characteristics
Raman and infrared spectroscopy are powerful tools for identifying and characterizing minerals in the forsterite-fayalite series. The vibrational modes of the SiO₄ tetrahedra and the M-site cations give rise to characteristic spectral features that shift in position and intensity with changing Mg/Fe content.
In Raman spectra, the most prominent feature is a doublet of peaks between 800 and 1100 cm⁻¹, which are attributed to the symmetric and asymmetric stretching vibrations of the SiO₄ tetrahedra.[9][14] The positions of these peaks are sensitive to the cation substitution and can be used to estimate the forsterite content of an olivine sample.[15]
Caption: Comparison of characteristic Raman peaks for forsterite and fayalite.
Experimental Protocols
Synthesis of Forsterite-Fayalite Solid Solutions
This method involves the high-temperature reaction of precursor oxide or carbonate powders to form the desired olivine composition.[10][16]
Protocol:
-
Precursor Preparation: Start with high-purity powders of MgO, Fe₂O₃, and SiO₂.
-
Stoichiometric Mixing: Weigh the precursor powders in the desired stoichiometric ratio for the target olivine composition (e.g., Fo₆₀). An excess of MgO may be used to promote the reaction.[16]
-
Homogenization: Thoroughly mix and grind the powders in an agate mortar to ensure a homogeneous mixture.
-
Pelletization: Press the powder mixture into pellets at a pressure of 20-40 MPa.[16]
-
Sintering: Place the pellets in a controlled atmosphere furnace. Heat the pellets to a temperature near the solidus for the target composition (e.g., 1500 °C for Fo₆₀) for a duration of 1.5 to 15 hours.[10][16] It is crucial to control the oxygen fugacity (e.g., using a CO-CO₂ gas mixture) to maintain iron in the ferrous (Fe²⁺) state.
-
Quenching: After the desired reaction time, rapidly cool the samples to room temperature to preserve the high-temperature phase.
-
Characterization: Analyze the resulting product using X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to confirm the olivine phase and its composition.[10]
The sol-gel method offers a low-temperature route to synthesize nanocrystalline olivine powders with high homogeneity.[7][17]
Protocol:
-
Precursor Solution: Prepare a solution of magnesium and iron precursors (e.g., magnesium methoxide and iron(II) chloride) in a suitable solvent like toluene.
-
Hydrolysis and Condensation: Add a silicon source, such as tetraethyl orthosilicate (TEOS), to the solution to initiate hydrolysis and condensation, forming a gel.
-
Drying: Dry the gel to remove the solvent, resulting in a precursor powder.
-
Calcination: Heat the precursor powder in a furnace under a controlled atmosphere (e.g., argon) to crystallize the olivine phase. The calcination temperature is typically lower than in the solid-state method.[17]
-
Reduction (for Fe-bearing compositions): For iron-containing olivines, an additional reduction step may be necessary to ensure all iron is in the Fe²⁺ state. This can be achieved by heating the calcined powder in a reducing atmosphere (e.g., H₂/Ar mixture).[17]
-
Washing: Wash the final product with deionized water to remove any soluble byproducts.[17]
-
Characterization: Characterize the synthesized olivine nanoparticles using XRD, SEM-EDS, and BET surface area analysis.[7]
Analytical Techniques
XRD is a fundamental technique for identifying the crystalline phases present in a sample and for determining the unit cell parameters, which can be correlated with the composition of the olivine.[3][4]
Protocol:
-
Sample Preparation: Grind a small amount of the olivine sample to a fine powder (<62.5 µm) using an agate mortar and pestle.[4] Mount the powder on a sample holder.
-
Instrument Setup: Use a powder diffractometer with a Cu Kα or Co Kα radiation source.[4][10]
-
Data Collection: Scan the sample over a desired 2θ range (e.g., 5-90°) with a specific step size and count time per step.[17]
-
Data Analysis: Identify the olivine peaks in the resulting diffractogram by comparing them to a standard database (e.g., ICDD). The positions of specific peaks, such as the (130) reflection, are sensitive to the Mg/Fe ratio and can be used to determine the forsterite content.[3][6]
EPMA is a quantitative technique used to determine the elemental composition of a sample with high spatial resolution.[6]
Protocol:
-
Sample Preparation: Prepare a polished thin section or an epoxy mount of the olivine grains. The surface must be flat and conductive (usually carbon-coated).
-
Instrument Setup: Use an electron microprobe with appropriate accelerating voltage, beam current, and beam size.
-
Standardization: Calibrate the instrument using well-characterized standards of known composition for all elements to be analyzed (Mg, Fe, Si, etc.).
-
Data Acquisition: Acquire X-ray intensity data for each element from multiple points on the olivine sample.
-
Data Correction: Apply matrix corrections (ZAF or similar) to the raw X-ray intensity data to obtain accurate elemental concentrations.
-
Composition Calculation: Calculate the forsterite and fayalite content from the elemental weight percentages.
Raman spectroscopy provides information about the vibrational modes of the olivine crystal structure, which are sensitive to composition.[9][12]
Protocol:
-
Sample Preparation: The sample can be a polished thin section, a single crystal, or a powder. For powdered samples, press them into a pellet or mount them on a microscope slide.[1]
-
Instrument Setup: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm).[1] Set the laser power, objective magnification, and acquisition time.
-
Data Acquisition: Focus the laser on the sample and collect the Raman spectrum over a specific wavenumber range (e.g., 200-1200 cm⁻¹).
-
Data Analysis: Identify the characteristic olivine peaks, particularly the doublet between 800 and 900 cm⁻¹. The precise positions of these peaks can be correlated with the forsterite content using established calibration curves.[14][15]
Logical Relationships and Workflows
The synthesis and analysis of forsterite-fayalite solid solutions follow a logical workflow, from precursor selection to final characterization.
Caption: Workflow for the synthesis and analysis of olivine solid solutions.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 4. meteorites.pdx.edu [meteorites.pdx.edu]
- 5. Olivine - Wikipedia [en.wikipedia.org]
- 6. rruff.net [rruff.net]
- 7. Abstract: SOL-GEL SYNTHESIS OF TARGETED COMPOSITION NANOSCALE OLIVINE (GSA Connects 2021 in Portland, Oregon) [gsa.confex.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Experimental synthesis of Fe-bearing olivine at near-solidus temperatures and its decomposition during longtime heating [jstage.jst.go.jp]
- 11. irsm.cas.cz [irsm.cas.cz]
- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Raman spectroscopic study of olivine-group minerals [jstage.jst.go.jp]
- 16. Experimental synthesis of Fe-bearing olivine at near-solidus temperatures and its decomposition during longtime heating [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
Unveiling Extraterrestrial Olivine: A Technical Guide to its Discovery and Analysis in Meteorites and Lunar Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivine, a magnesium iron silicate, is a significant mineral in understanding the formation and evolution of planetary bodies. Its discovery in meteorites and lunar samples has provided crucial insights into the early solar system and the geological history of the Moon. This technical guide delves into the core aspects of olivine found in these extraterrestrial materials, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research. The term "oliverine" is considered a likely misspelling of olivine, which is the focus of this document.
Data Presentation: Quantitative Analysis of Extraterrestrial Olivine
The following tables summarize the quantitative data on the composition and abundance of olivine in various meteorites and lunar samples.
Table 1: Major and Minor Element Composition of Olivine in Pallasite and Chondritic Meteorites (wt%)
| Meteorite Type | Meteorite Name | Forsterite (Fo) Content (mol%) | FeO (wt%) | MgO (wt%) | SiO2 (wt%) | MnO (wt%) | NiO (wt%) |
| Pallasite (Main Group) | Admire | ~87-89 | 11.0-13.0 | 47.0-49.0 | 40.0-41.0 | 0.20-0.25 | 0.03-0.04 |
| Pallasite (Main Group) | Brenham | ~88-89 | 10.5-12.5 | 48.0-50.0 | 40.0-41.5 | 0.22-0.26 | 0.03-0.05 |
| Pallasite (Main Group) | Esquel | ~88 | 11.5-12.5 | 47.5-48.5 | 40.5-41.5 | 0.23-0.27 | 0.03-0.04 |
| Chondrite (L4) | Saratov | 73-77 | 22.0-26.0 | 38.0-42.0 | 38.0-40.0 | 0.40-0.50 | Not Reported |
| Chondrite (H6) | Oakley | Not Reported | 18.0-20.0 | 42.0-44.0 | 39.0-41.0 | Not Reported | Not Reported |
| Chondrite (EH) | Y-691 | >90 | <5.0 | >50.0 | ~42.0 | Not Reported | Not Reported |
Note: Data compiled from multiple sources. Ranges may vary between individual studies and analytical techniques.
Table 2: Trace Element Composition of Olivine in Pallasite Meteorites (ppm)
| Meteorite Name | Ni (ppm) | Co (ppm) | Mn (ppm) | Cr (ppm) |
| Admire | 20-40 | 5-15 | 2000-2500 | 10-50 |
| Brenham | 25-45 | 8-18 | 2200-2600 | 15-60 |
| Esquel | 30-50 | 10-20 | 2300-2700 | 20-70 |
Note: Trace element concentrations can be highly variable. The values presented are indicative ranges.
Table 3: Olivine Abundance and Composition in Lunar Samples
| Sample Type | Apollo Mission | Sample Number | Olivine Abundance (vol%) | Forsterite (Fo) Content (mol%) |
| Mare Basalt | 12 | 12040 | 15-25 | 45-57 |
| Mare Basalt | 15 | 15555 | 5-15 | 48-71[1] |
| Mare Basalt | 15 | 15016 | 10-20 | >70 |
| Mare Basalt | 17 | 74275 | 10-20 | ~70-80 |
| Highland Breccia | 14 | 14321 | <10 | Variable |
| Lunar Soil | 17 | 72415 | Variable | up to 88 |
Note: Olivine abundance and composition can vary significantly within a single sample.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of extraterrestrial olivine are provided below.
Electron Probe Microanalysis (EPMA)
Objective: To obtain quantitative chemical compositions of olivine grains in situ.
Methodology:
-
Sample Preparation: A polished thin section of the meteorite or lunar sample is prepared to a thickness of approximately 30 µm.[2] The sample is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[2][3]
-
Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.
-
Analytical Conditions:
-
Data Acquisition: The electron beam is focused on a specific point on an olivine grain. The characteristic X-rays emitted from the sample are diffracted by crystals in the WDS and measured by detectors.[3] The intensity of the X-rays for each element is compared to the intensity from a standard material of known composition.
-
Data Correction: The raw X-ray intensities are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.[5]
Sample Preparation for Transmission Electron Microscopy (TEM)
Objective: To prepare electron-transparent thin foils of olivine for high-resolution imaging and analysis of crystal structure and defects.
Methodology (Focused Ion Beam - FIB):
-
Sample Selection: A region of interest containing olivine is identified on a polished sample surface using a scanning electron microscope (SEM).
-
Protective Layer Deposition: A layer of platinum or carbon is deposited over the target area to protect the surface from ion beam damage.
-
Trench Milling: A focused beam of gallium ions is used to mill two trenches on either side of the region of interest, leaving a thin lamella (typically a few micrometers thick).[4][6][7]
-
Lamella Extraction: The lamella is cut free from the sample and lifted out using a micromanipulator.
-
Mounting: The extracted lamella is attached to a TEM grid.
-
Final Thinning: The lamella is further thinned using the ion beam at a lower current until it is electron transparent (typically <100 nm thick).[4][6][7]
Raman Spectroscopy
Objective: To identify olivine and determine its forsterite content non-destructively.
Methodology:
-
Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Sample Preparation: The analysis can be performed on a polished thin section, a rock chip, or even powdered samples. No special preparation is typically required.
-
Data Acquisition: The laser is focused onto the olivine grain. The scattered light is collected and passed through a spectrometer to a detector.
-
Spectral Analysis: The resulting Raman spectrum will show characteristic peaks for olivine. The positions of the two strong peaks in the 800-900 cm⁻¹ region are particularly diagnostic and can be used to determine the forsterite (Mg-rich) versus fayalite (Fe-rich) content.[8]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the study of extraterrestrial olivine.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. geology.sk [geology.sk]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. jsg.utexas.edu [jsg.utexas.edu]
- 6. Preparation of TEM samples by focused ion beam (FIB) techniques: applications to the study of clays and phyllosilicates in meteorites | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 7. Preparation of TEM samples by focused ion beam (FIB) techniques: applications to the study of clays and phyllosilicates in meteorites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. salsa.uwinnipeg.ca [salsa.uwinnipeg.ca]
Spectroscopic Analysis of Olivine for Planetary Science: An In-depth Technical Guide
Abstract
Olivine, a primary constituent of the upper mantle of terrestrial planets and a common mineral in meteorites and asteroids, serves as a critical window into the formation and evolution of planetary bodies.[1] Its chemical composition, specifically the magnesium to iron ratio (Mg/Fe), reflects the temperature and pressure conditions during its formation.[2] Spectroscopic analysis is a powerful, non-destructive technique used in planetary science to remotely determine the composition of olivine on celestial surfaces. This guide provides a comprehensive overview of the principal spectroscopic methods employed for olivine analysis—Raman, Visible-Near Infrared (VNIR), and Thermal Infrared (TIR) spectroscopy. It details the experimental protocols, data analysis workflows, and the quantitative relationships between spectral features and olivine composition, intended for researchers and scientists in planetary science and related fields.
Introduction
The spectroscopic analysis of olivine is a cornerstone of modern planetary science, enabling the characterization of planetary surfaces from orbit and through in-situ rover missions.[3][4] Each region of the electromagnetic spectrum provides unique insights into the mineral's structure and composition. This technical guide synthesizes the current understanding and methodologies for the spectroscopic analysis of olivine, with a focus on practical application for planetary exploration.
Spectroscopic Techniques for Olivine Analysis
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that probes the chemical structure of a material.[5] When a laser interacts with olivine, it excites the molecules to a virtual energy state. The subsequent relaxation results in inelastically scattered light, with the frequency shift (Raman shift) corresponding to specific vibrational modes of the crystal lattice.[5]
The most prominent feature in the Raman spectrum of olivine is a strong doublet located between approximately 800 and 880 cm⁻¹.[6][7] The precise positions of these two peaks, often referred to as DB1 (~815-825 cm⁻¹) and DB2 (~838-857 cm⁻¹), are highly correlated with the Mg/Fe ratio of the olivine.[6][8] This relationship is fundamental to determining the forsterite (Mg₂SiO₄) content (%Fo) of olivine samples.[6]
Experimental Protocol: Raman Spectroscopy of Olivine
A typical experimental setup for the Raman analysis of olivine involves a high-resolution Raman spectrometer equipped with a laser excitation source.
-
Instrumentation: Bruker Senterra or similar dispersive Raman microscope.
-
Laser Wavelength: Commonly 532 nm or 785 nm. The choice of laser wavelength can influence the signal intensity and potential for sample fluorescence.[4]
-
Sample Preparation: Olivine samples are often analyzed as powdered samples to ensure a homogeneous surface. For in-situ planetary missions, analysis is performed on the natural rock or regolith surface.[6][9]
-
Data Acquisition:
-
Place the sample under the microscope objective.
-
Focus the laser onto the sample surface.
-
Set the laser power to an appropriate level to maximize signal without causing thermal damage to the sample.
-
Acquire spectra with a sufficient integration time and number of accumulations to achieve a high signal-to-noise ratio.
-
-
Calibration: The spectrometer is calibrated using a standard with a known Raman peak position, such as silicon (520.7 cm⁻¹), to ensure wavenumber accuracy.[10]
Data Analysis Workflow
The analysis of Raman spectra to determine olivine composition follows a well-defined workflow. This process involves several preprocessing steps to correct for instrumental and environmental effects before quantitative analysis.[11][12]
Quantitative Data: Raman Spectroscopy
The relationship between the positions of the DB1 and DB2 Raman peaks and the forsterite content (%Fo) of olivine has been extensively studied. The following table summarizes key correlations.
| Raman Peak | Wavenumber Range (cm⁻¹) | Correlation with %Fo | Reference |
| DB1 | ~815 - 825 | Linear shift to lower wavenumbers with decreasing %Fo | [6] |
| DB2 | ~838 - 857 | Linear shift to lower wavenumbers with decreasing %Fo | [6] |
Note: Specific calibration equations can be found in the referenced literature.
Visible-Near Infrared (VNIR) Spectroscopy
VNIR reflectance spectroscopy (typically 0.35 to 2.5 µm) is a widely used technique for identifying minerals on planetary surfaces.[13] Olivine exhibits a characteristic broad absorption feature centered around 1 µm.[13][14] This absorption is actually a composite of three overlapping bands resulting from electronic transitions of Fe²⁺ ions in the M1 and M2 crystallographic sites.[15][16] The deconvolution of this composite feature into its constituent bands allows for the determination of the olivine's Mg/Fe ratio.[15]
Experimental Protocol: VNIR Spectroscopy of Olivine
Laboratory-based VNIR spectroscopy of olivine is crucial for building the spectral libraries used to interpret remotely sensed data.
-
Instrumentation: A bi-directional reflectance spectrometer, such as those at the RELAB facility at Brown University.[16]
-
Wavelength Range: 300 - 2600 nm.[16]
-
Viewing Geometry: A standard geometry of 30° incidence and 0° emergence is often used.[16]
-
Sample Preparation: Samples are typically powdered and sieved to a specific grain size fraction (e.g., <45 µm) to minimize scattering effects.[16]
-
Data Acquisition: Spectra are measured relative to a known reflectance standard.
Data Analysis Workflow
The analysis of VNIR spectra to determine olivine composition involves a spectral deconvolution process, often using the Modified Gaussian Model (MGM).[2][15]
Quantitative Data: VNIR Spectroscopy
The positions of the deconvolved 1 µm absorption bands are correlated with the forsterite number (Fo# = 100 * Mg/(Mg+Fe)).
| Absorption Band | Approximate Wavelength (nm) | Correlation with Fo# | Reference |
| M1-1 | ~850 | Shifts to longer wavelengths with decreasing Fo# | [15] |
| M2 | ~1050 | Shifts to longer wavelengths with decreasing Fo# | [15] |
| M1-2 | ~1250 | Shifts to longer wavelengths with decreasing Fo# | [15] |
Note: The exact positions and their correlations can vary slightly based on the specific deconvolution model and sample set used.
Thermal Infrared (TIR) Spectroscopy
Thermal infrared spectroscopy, typically in the 8-50 µm range, probes the fundamental molecular vibrations of the silicate lattice.[17] Olivine exhibits several diagnostic features in this region, including the Christiansen feature (an emissivity maximum) and a series of Reststrahlen bands (emissivity minima).[18] The positions of these features shift systematically with the Mg/Fe ratio.[6][17]
Experimental Protocol: TIR Spectroscopy of Olivine
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Emissivity or reflectance spectra are commonly acquired.
-
Sample Preparation: Particulate samples are often used to simulate planetary regolith.[6]
-
Environmental Conditions: Measurements are typically conducted under controlled temperature and atmospheric conditions to minimize environmental interference.
Data Analysis Workflow
The analysis of TIR spectra involves identifying the positions of key spectral features and correlating them with olivine composition.
Quantitative Data: TIR Spectroscopy
The positions of prominent TIR spectral features are correlated with the forsterite content of olivine.
| Spectral Feature | Wavenumber Range (cm⁻¹) | Correlation with %Fo | Reference |
| Prominent Absorption | ~400 | Shifts to lower wavenumbers with decreasing Fo content | [3] |
| Emissivity Maximum | ~450 | Shifts to lower wavenumbers with decreasing Fo content | [3] |
| Emissivity Minimum | ~500 | Shifts to lower wavenumbers with decreasing Fo content | [3] |
Note: The spectral sampling of instruments like TES and Mini-TES can limit the precision of Fo determination.[3]
Summary and Future Directions
Spectroscopic analysis is an indispensable tool in planetary science for the remote and in-situ characterization of olivine. Raman, VNIR, and TIR spectroscopy each provide valuable and often complementary information about the composition of this key mineral. Future advancements in instrumentation, such as higher-resolution spectrometers on planetary missions, and the continued development of sophisticated data analysis techniques, including machine learning algorithms, will further enhance our ability to unravel the geological histories of other worlds through the study of olivine.[19] The integration of data from multiple spectroscopic techniques will provide a more holistic understanding of the formation and evolution of planetary bodies throughout our solar system and beyond.
References
- 1. sketchviz.com [sketchviz.com]
- 2. hou.usra.edu [hou.usra.edu]
- 3. lpi.usra.edu [lpi.usra.edu]
- 4. msaweb.org [msaweb.org]
- 5. azomining.com [azomining.com]
- 6. www2.boulder.swri.edu [www2.boulder.swri.edu]
- 7. raa-journal.org [raa-journal.org]
- 8. hou.usra.edu [hou.usra.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. nanocenter.umd.edu [nanocenter.umd.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. medium.com [medium.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 17. Graphviz [graphviz.org]
- 18. researchgate.net [researchgate.net]
- 19. Relation of the spectroscopic reflectance of olivine to mineral chemistry and some remote sensing implications [pubs.usgs.gov]
early Earth mantle conditions and oliverine formation
An In-depth Technical Guide to Olivine Formation under Early Earth Mantle Conditions
Introduction
The Hadean and Archean eons, spanning from Earth's formation approximately 4.56 billion years ago to 2.5 billion years ago, were characterized by extreme geological conditions vastly different from the present day. The planet's interior was significantly hotter, leading to unique mantle dynamics and magmatism.[1][2] Understanding this primordial environment is crucial for constraining models of planetary formation, the evolution of the crust-mantle system, and the conditions that may have fostered the origin of life.
Olivine, a magnesium iron silicate, is the primary constituent of the Earth's upper mantle and a key recorder of its thermal and chemical state.[3][4] Its high crystallization temperature makes it one of the first minerals to form from a cooling magma, and its composition directly reflects the conditions of its origin.[5] This technical guide provides a comprehensive overview of the inferred mantle conditions during the early Earth and explores the thermodynamics, kinetics, and experimental investigation of olivine formation under these extreme pressures and temperatures. The content is tailored for researchers, scientists, and professionals in developmental fields requiring a deep understanding of mineral-phase evolution under high-energy conditions.
Early Earth Mantle Conditions
The primordial mantle was a dynamic and hostile environment, primarily characterized by its intense thermal state, steep pressure gradients, and unique chemical composition, including a higher abundance of volatiles compared to the modern mantle.
Thermal State and Pressure Gradient
Immediately following accretion and the Moon-forming impact, Earth's mantle was likely partially or wholly molten, a state referred to as a "magma ocean".[6][7] While this phase was relatively short-lived, the subsequent Hadean and Archean eons were defined by a much higher heat flow than today, nearly three times the current value at the start of the Archean.[1] This elevated thermal state was a product of remnant heat from planetary accretion and core formation, coupled with a greater concentration of short-lived radioactive isotopes.[1][8]
This resulted in a significantly hotter mantle. Mantle potential temperature (Tₚ), the theoretical temperature of the mantle if it were brought to the surface without melting, is estimated to have been 200-300 K hotter than the present day.[2] This intense heat drove vigorous convection and was responsible for the eruption of ultra-hot magmas like komatiites, which are largely absent in the modern rock record.[9][10] The pressure within the mantle, a function of depth and the weight of the overlying rock, increased with depth, reaching approximately 136 GPa at the core-mantle boundary.[4] While the fundamental physics of pressure remain the same, the interplay with the higher temperature gradient influenced mineral stability and melt generation.
| Parameter | Hadean/Archean Estimate | Modern Day Estimate | Reference |
| Mantle Potential Temperature | ~1870-1970 K (or higher) | ~1600 K | [2][6] |
| Surface Heat Flow | ~2-3 times present-day values | ~87 mW/m² | [1] |
| Pressure at 410 km depth | ~14 GPa | ~14 GPa | [3][6] |
| Pressure at Core-Mantle Boundary | ~136 GPa | ~136 GPa | [4] |
Table 1: A comparison of estimated key physical conditions of the Earth's mantle in the Hadean/Archean versus the present day.
Mantle Composition and Volatiles
The bulk composition of the early Earth's mantle is thought to have been peridotitic, rich in magnesium, iron, silicon, and oxygen, similar to the modern upper mantle.[4][11] However, evidence from ancient komatiitic lavas suggests the early mantle may have been more chemically heterogeneous, with distinct reservoirs potentially remaining from a Hadean magma ocean.[12][13]
Volatiles such as water (H₂O) and carbon dioxide (CO₂) played a significant role. While their exact concentrations are debated, studies of microscopic "melt inclusions" trapped within olivine crystals in ancient komatiites suggest that portions of the Archean mantle were surprisingly rich in both water and carbon.[14][15] The presence of water, in particular, has a profound effect on the melting temperature of rock, depressing the solidus and influencing the composition of generated magmas.[16][17]
Olivine: Formation and Properties
Olivine is not a single mineral but a solid solution series between two endmembers: forsterite (Fo), the magnesium-rich silicate (Mg₂SiO₄), and fayalite (Fa), the iron-rich silicate (Fe₂SiO₄).[5][18] Its chemical formula is expressed as (Mg,Fe)₂SiO₄, indicating that magnesium and iron ions can freely substitute for one another within the crystal structure.[19]
Crystallography and Physical Properties
Minerals of the olivine group crystallize in the orthorhombic system (space group Pbnm).[20][21] The structure consists of isolated silica tetrahedra (SiO₄) linked by magnesium and iron ions in two distinct octahedral sites (M1 and M2).[3][22] This atomic arrangement defines its physical properties. Olivine is characterized by its typically olive-green color, glassy luster, and conchoidal fracture.[5][23] Its hardness ranges from 6.5 to 7.0 on the Mohs scale.[18] The composition of olivine significantly influences its properties; as the iron content increases (moving from forsterite to fayalite), the density increases while the melting temperature decreases.[23]
| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) | Reference |
| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ | [19] |
| Crystal System | Orthorhombic | Orthorhombic | [20] |
| Color | Colorless, green | Yellow, brown to black | [24] |
| Hardness (Mohs) | 7.0 | 6.5 | [23] |
| Density (g/cm³) | ~3.22 | ~4.39 | [23] |
| Melting Point (°C) | ~1890 | ~1205 | [23] |
Table 2: A summary of the physical and chemical properties of the olivine endmembers, forsterite and fayalite.
Thermodynamics of Crystallization
The formation of olivine from a silicate melt is governed by thermodynamic principles, best illustrated by the forsterite-fayalite binary phase diagram.[25][26][27] Because forsterite has a much higher melting point than fayalite, it crystallizes preferentially from a cooling magma that contains both magnesium and iron.[5]
As a magma of a typical mantle composition cools, the first olivine crystals to form are highly enriched in magnesium (Fo-rich). This selective removal of magnesium from the melt causes the remaining liquid to become progressively enriched in iron. As cooling continues, the olivine crystals that form also become more iron-rich. This process of fractional crystallization is a fundamental concept in igneous petrology and explains the compositional zoning often observed in olivine crystals.
Figure 1. Logical flow from early Earth mantle conditions to Mg-rich olivine formation.
High-Pressure Polymorphs
The crystal structure of olivine is stable only within the pressure and temperature conditions of the upper mantle.[3] At depths greater than approximately 410 km, the immense pressure causes the atoms in (Mg,Fe)₂SiO₄ to rearrange into a more compact, denser crystal structure called wadsleyite.[21] At around 520 km depth, a further transformation occurs to an even denser polymorph, ringwoodite, which has a spinel structure.[21] These phase transitions are fundamental to the structure of the Earth's interior and are responsible for major seismic discontinuities that define the boundary between the upper mantle and the transition zone.[3]
Experimental Simulation and Protocols
Directly observing the early Earth's mantle is impossible. Therefore, scientists rely on high-pressure, high-temperature experiments to simulate these conditions in the laboratory. These experiments are crucial for determining the phase equilibria of mantle minerals and the composition of melts produced.
High-Pressure Experimental Techniques
Two primary apparatuses are used to recreate the conditions of the Earth's upper mantle: the piston-cylinder and the multi-anvil press.[28]
-
Piston-Cylinder Apparatus: This device is used for experiments at pressures typically up to 4 GPa. It is ideal for simulating conditions in the uppermost mantle.
-
Multi-Anvil Press: For simulating the higher pressures of the deep upper mantle and transition zone (up to ~25 GPa or more), the multi-anvil press is required.[29][30] It uses a two-stage system where larger outer anvils compress a set of smaller inner anvils, which in turn compress the experimental sample.[29]
Generalized Multi-Anvil Experimental Protocol
The following outlines a typical methodology for a multi-anvil experiment designed to investigate olivine crystallization from a synthetic komatiite melt.
-
Sample Preparation: A starting material is synthesized by mixing high-purity oxides (e.g., MgO, SiO₂, FeO, Al₂O₃, CaO) in proportions that mimic a natural komatiite composition. This powder is then loaded into a capsule made of a noble metal like platinum, graphite, or molybdenum, depending on the desired experimental conditions and oxygen fugacity.
-
Pressure Assembly: The capsule is placed at the center of a pressure medium, typically a precisely machined octahedron made of a material like MgO or pyrophyllite. A cylindrical furnace, usually made of graphite, lanthanum chromate (LaCrO₃), or rhenium, surrounds the capsule. A thermocouple (e.g., W-Re) is positioned near the capsule to monitor temperature.
-
Pressurization and Heating: The entire assembly is placed within the multi-anvil press. The anvils are advanced hydraulically to compress the octahedron, raising the pressure on the sample to the target value (e.g., 7 GPa). Once pressure is stable, an electrical current is passed through the furnace to raise the temperature to the desired level (e.g., 1700°C).
-
Experiment Duration and Quench: The experiment is held at the target pressure and temperature for a set duration (minutes to hours) to allow the sample to reach equilibrium. The experiment is terminated by cutting power to the furnace, causing a rapid temperature drop ("quenching") that freezes the sample's equilibrium state. The pressure is then slowly released.
-
Post-Run Analysis: The recovered sample is mounted in epoxy, polished, and analyzed. The texture and phases present (e.g., olivine crystals, quenched glass representing the melt) are examined using a scanning electron microscope (SEM). The chemical composition of the individual phases is determined using an electron probe microanalyzer (EPMA).
Figure 2. A generalized experimental workflow for a high-pressure multi-anvil press study.
Key Experimental Findings
Decades of experimental petrology have provided a wealth of quantitative data on olivine formation under mantle conditions. These studies confirm that the high MgO content of komatiites requires very high degrees of partial melting at high temperatures.[9] Experiments have precisely constrained the liquidus temperature of olivine at various pressures and have quantified the effect of volatiles like water, which can significantly lower the temperature at which olivine begins to crystallize.[16]
| Study Focus | Pressure (GPa) | Temperature (°C) | Key Finding |
| Olivine Phase Transition | ~13-15 | 1000-1600 | Olivine transforms to wadsleyite (β-phase), consistent with the 410 km seismic discontinuity.[3][24] |
| Komatiite Melting | 3-10 | 1600-1900 | High MgO komatiites require melting of a peridotite source at high temperatures and pressures.[9] |
| Effect of Water | 2-5 | 1100-1400 | Addition of water significantly expands the pressure stability field of olivine and lowers the liquidus temperature.[16] |
| Olivine-Melt Partitioning | 1-7 | 1300-1750 | Mg partitions strongly into olivine relative to the melt, with a partition coefficient (Kᴰ) sensitive to temperature. |
Table 3: A summary of representative quantitative findings from key experimental studies on olivine formation and stability under upper mantle conditions.
Conclusion
The formation of olivine in the early Earth was intrinsically linked to the planet's extreme thermal and chemical state. The hotter mantle of the Hadean and Archean eons facilitated high degrees of partial melting of peridotite, producing magnesium-rich magmas from which forsteritic olivine was the first silicate mineral to crystallize. The composition of these ancient olivines, preserved in rocks such as komatiites, serves as a direct probe into the conditions of the primordial mantle, providing invaluable constraints on the thermal and chemical evolution of our planet.
High-pressure experimental petrology remains the cornerstone of our ability to interpret this rock record. By simulating the immense pressures and temperatures of the Earth's interior, researchers can quantitatively determine the phase relations and melting behavior of mantle materials. This synergy between the geological record and laboratory simulation continues to refine our understanding of the dynamic processes that shaped the early Earth and set the stage for its long-term evolution.
References
- 1. Archean - Wikipedia [en.wikipedia.org]
- 2. geosci.uchicago.edu [geosci.uchicago.edu]
- 3. mdpi.com [mdpi.com]
- 4. Earth's mantle - Wikipedia [en.wikipedia.org]
- 5. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hadean-Archaean Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Komatiites: their geochemistry and origins [eartharxiv.org]
- 10. youtube.com [youtube.com]
- 11. britannica.com [britannica.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. sciencealert.com [sciencealert.com]
- 16. journals.uchicago.edu [journals.uchicago.edu]
- 17. ejm.copernicus.org [ejm.copernicus.org]
- 18. geologyscience.com [geologyscience.com]
- 19. geologyscience.com [geologyscience.com]
- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 21. Olivine - Wikipedia [en.wikipedia.org]
- 22. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 23. Olivine: Common Rock-Forming Mineral – Geology In [geologyin.com]
- 24. britannica.com [britannica.com]
- 25. Forsterite-Fayalite Diagram [science.smith.edu]
- 26. researchgate.net [researchgate.net]
- 27. Binary Solid Solution Diagrams - Forsterite-Fayalite [science.smith.edu]
- 28. Experimental Petrology Machines [serc.carleton.edu]
- 29. Multianvil Presses – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]
- 30. meetings.copernicus.org [meetings.copernicus.org]
Methodological & Application
Probing the Earth's Mantle: High-Pressure Experimental Techniques for Olivine Research
Application Notes & Protocols for Researchers, Scientists, and Professionals in Materials Science and Geoscience
Olivine, the primary constituent of the Earth's upper mantle, undergoes a series of profound transformations under the immense pressures and temperatures of the planet's interior. Understanding these changes is fundamental to deciphering the geophysical and geochemical evolution of Earth. This document provides a detailed overview of the key high-pressure experimental techniques employed in olivine research, complete with experimental protocols and quantitative data to guide researchers in the field.
Core High-Pressure Techniques: An Overview
The study of olivine under extreme conditions predominantly relies on two major types of apparatus: the diamond anvil cell (DAC) and the multi-anvil press. These instruments, often coupled with in-situ analytical methods like X-ray diffraction and Raman spectroscopy, allow for the precise investigation of phase transitions, melting behavior, and equations of state.
I. Diamond Anvil Cell (DAC) Experiments
The diamond anvil cell is a versatile tool capable of generating static pressures exceeding those at the center of the Earth. By compressing a sample between two brilliant-cut diamonds, researchers can simulate conditions of the deep mantle and core.
Application Note:
DACs are particularly well-suited for in-situ studies due to the transparency of diamonds to a wide range of electromagnetic radiation. This allows for real-time analysis of the sample's crystal structure and vibrational properties under pressure. Laser-heating systems can be integrated with DACs to achieve temperatures of thousands of degrees, enabling the study of melting and high-temperature phase transitions.[1][2][3] Dynamic DAC experiments can also simulate the effects of shock metamorphism.[4]
Experimental Protocol: Laser-Heated Diamond Anvil Cell (LH-DAC) for Phase Transition and Melting Studies
1. Sample Preparation:
-
A thin, polished single crystal or powdered sample of olivine (typically <10 µm thick) is selected.[2] The composition, such as forsterite (Fo) to fayalite (Fa) content, should be well-characterized.[5][6]
-
A metal gasket (e.g., rhenium or steel) is pre-indented to a thickness of approximately 40 µm.[2][5]
-
A sample chamber, typically 90-250 µm in diameter, is drilled into the center of the indentation.[2][5]
2. DAC Loading:
-
The olivine sample is placed inside the sample chamber.
-
A pressure-transmitting medium is added to ensure hydrostatic or quasi-hydrostatic conditions. For experiments below ~9.5 GPa, a methanol:ethanol:water mixture (16:3:1) can be used.[5] For higher pressures and laser heating, an inert gas like neon or argon is loaded cryogenically.
-
A pressure calibrant, such as a small ruby sphere or gold flakes, is included in the sample chamber.[2][4] The pressure is determined by measuring the fluorescence of ruby or the unit-cell volume of gold via X-ray diffraction.[2]
-
To achieve high temperatures with laser heating, thermal insulation layers (e.g., KBr, SiO2 glass, Al2O3, or MgO) are placed between the sample and the diamond anvils to reduce axial temperature gradients.[2][7]
3. Pressurization and Heating:
-
The DAC is gradually compressed to the target pressure at ambient temperature.
-
For high-temperature experiments, a high-power laser (e.g., Nd:YAG or CO2) is focused on the sample through the diamond anvils.[2][8] Double-sided laser heating systems are often used to create a more uniform temperature distribution.[7]
-
Temperature is measured by fitting the Planck radiation spectrum of the incandescent sample.[2]
4. In-Situ Analysis:
-
Synchrotron X-ray Diffraction (XRD): The DAC is placed in a synchrotron beamline to collect diffraction patterns from the sample.[4][8] This allows for the identification of crystal structures and the determination of unit-cell parameters, which are used to calculate the equation of state.
-
Raman Spectroscopy: A laser is focused on the sample, and the scattered light is collected. Changes in the Raman spectra indicate phase transitions and provide information about the vibrational properties of the material under pressure.[9][10][11]
5. Post-Experiment Analysis:
-
The sample is quenched by turning off the laser and then slowly decompressed.
-
The recovered sample can be analyzed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe textures and microstructures.[4]
II. Multi-Anvil Press Experiments
Multi-anvil presses utilize multiple anvils to simultaneously apply pressure to a larger sample volume compared to a DAC. This makes them ideal for synthesizing high-pressure phases and for experiments that require well-controlled temperature gradients over a larger volume.
Application Note:
Multi-anvil presses are crucial for studying phase equilibria and reaction kinetics.[12][13] They can achieve pressures and temperatures relevant to the Earth's transition zone and uppermost lower mantle. The larger sample size is also advantageous for subsequent ex-situ analysis of the run products.
Experimental Protocol: Multi-Anvil Press for High-Pressure Phase Synthesis
1. Sample Assembly:
-
A powdered olivine sample is packed into a capsule made of a noble metal such as platinum or gold.
-
The capsule is placed within a pressure medium, typically a ceramic octahedron (e.g., MgO).
-
A cylindrical furnace (e.g., graphite or LaCrO3) surrounds the sample capsule to provide heating.
-
A thermocouple is positioned near the sample to monitor the temperature.
2. Pressurization and Heating:
-
The entire assembly is placed within the multi-anvil press.
-
Pressure is applied by advancing the anvils. Pressure calibration is typically performed in separate experiments using known phase transitions. For in-situ experiments, pressure can be determined by X-ray diffraction of a pressure standard mixed with the sample.[12]
-
The sample is heated to the desired temperature by passing a current through the furnace.
3. Experiment Duration and Quenching:
-
The experiment is held at the target pressure and temperature for a duration sufficient to achieve equilibrium (hours to days).
-
The sample is quenched by turning off the furnace power, rapidly cooling the sample to ambient temperature while maintaining pressure.
-
The pressure is then slowly released.
4. Analysis of Run Products:
-
The recovered sample is sectioned, polished, and analyzed using techniques such as electron microprobe for chemical composition and X-ray diffraction to identify the phases present.[12]
Quantitative Data from High-Pressure Olivine Experiments
The following tables summarize key quantitative data obtained from high-pressure experiments on olivine and its high-pressure polymorphs.
Table 1: Phase Transitions in the (Mg,Fe)₂SiO₄ System
| Transition | Pressure (GPa) | Temperature (K) | Depth Equivalent (km) | Reference(s) |
| Olivine (α) → Wadsleyite (β) | ~12-16 | ~1673-1873 | ~410 | [3][14][15] |
| Wadsleyite (β) → Ringwoodite (γ) | ~18-22 | ~1873-2073 | ~520 | [15] |
| Ringwoodite (γ) → Bridgmanite + Magnesiowüstite | ~24 | ~1900 | ~660 | [3][15] |
Table 2: Equation of State Parameters for Olivine (Fo₉₀Fa₁₀)
| Parameter | Value | Reference(s) |
| Isothermal Bulk Modulus (KT0) | 124.7 - 129.4 GPa | [5][16] |
| Pressure Derivative of Bulk Modulus (K') | 4.0 - 5.3 | [5][16] |
| Temperature Derivative of Bulk Modulus ((∂KT/∂T)P) | -0.019 ± 0.002 GPa K⁻¹ | [17] |
Table 3: Raman Modes of Olivine ((Mg₀.₉Fe₀.₁)₂SiO₄) at Ambient Conditions
| Wavenumber (cm⁻¹) | Assignment |
| ~825 | ν₁ symmetric stretching of SiO₄ |
| ~856 | ν₃ asymmetric stretching of SiO₄ |
Note: Raman modes shift to higher frequencies with increasing pressure and lower frequencies with increasing temperature.[10][11][18]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of high-pressure experiments on olivine.
Conclusion
The high-pressure experimental techniques detailed in these application notes and protocols are instrumental in advancing our knowledge of olivine's behavior under mantle conditions. By carefully controlling pressure and temperature and employing sophisticated in-situ and ex-situ analytical methods, researchers can continue to refine our models of Earth's deep interior. The provided quantitative data and experimental workflows serve as a foundational resource for designing and executing future investigations into this critical mantle mineral.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. geol.umd.edu [geol.umd.edu]
- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hou.usra.edu [hou.usra.edu]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Investigation of Chemical Interaction and Melting Using Laser-Heated Diamond Anvil Cell (Chapter 13) - Static and Dynamic High Pressure Mineral Physics [cambridge.org]
- 8. In-situ study of microstructures induced by the olivine t... [degruyterbrill.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. airapt.org [airapt.org]
- 12. researchgate.net [researchgate.net]
- 13. In-situ study of microstructures induced by the olivine t... [degruyterbrill.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Application Notes and Protocols for the Analytical Determination of Oliverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oliverine is a naturally occurring aporphine alkaloid found in plants of the Guatteria genus. Aporphine alkaloids are a class of isoquinoline alkaloids with a diverse range of described biological activities, making them of significant interest in pharmaceutical research and drug development. This compound, in particular, has demonstrated trypanocidal activity, with a proposed mechanism of action involving the inhibition of DNA synthesis.[1][2]
Accurate and robust analytical methods are crucial for the extraction, identification, and quantification of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of this compound, leveraging established methods for the analysis of structurally related aporphine alkaloids.
Extraction Protocols
The efficient extraction of this compound from its plant matrix is the primary step for its analysis. The following are representative protocols for the extraction of aporphine alkaloids from plant material.
Acid-Base Extraction for Aporphine Alkaloids
This method is a classic approach for the selective extraction of alkaloids.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Guatteria species) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.
-
Defatting (Optional): For plant materials with high lipid content, pre-extract the powdered material with a non-polar solvent like n-hexane to remove fats and waxes.
-
Acidic Extraction: Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% hydrochloric acid or 10% acetic acid) for 24-48 hours with occasional stirring. This process protonates the alkaloids, rendering them soluble in the aqueous phase.
-
Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.
-
Basification: Adjust the pH of the acidic extract to approximately 9-10 using a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane or chloroform. The deprotonated alkaloids will partition into the organic phase. Repeat this step multiple times to ensure complete extraction.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction technique.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described in the acid-base extraction method.
-
Solvent Mixture: Suspend the powdered plant material in a suitable solvent mixture. A common system for alkaloids is a mixture of methanol and water.
-
Microwave Irradiation: Place the sample suspension in a specialized microwave extractor. Apply microwave irradiation under controlled conditions of power (e.g., 500 W), temperature (e.g., 60°C), and time (e.g., 15-30 minutes).
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under vacuum to yield the crude extract.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The following protocols are based on validated methods for aporphine alkaloids.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in purified extracts.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for better separation of alkaloids. A representative mobile phase could be a mixture of:
-
Solvent A: Water containing an additive like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Aporphine alkaloids generally exhibit UV absorbance in the range of 270-320 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a pure standard.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Analysis:
-
Dissolve the dried alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary (Representative for Aporphine Alkaloids):
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices or for low-level detection.
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, a C18 column is typically used, often with a smaller particle size for UHPLC applications (e.g., ≤ 2 µm).
-
The mobile phase composition is also similar, with volatile additives like formic acid or ammonium formate being preferred for MS compatibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound. This requires optimization using a pure standard.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for this compound.
-
-
Standard and Sample Preparation:
-
Preparation is similar to the HPLC-UV method, but lower concentrations are typically used due to the higher sensitivity of the LC-MS/MS technique.
-
Quantitative Data Summary (Representative for Aporphine Alkaloids):
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow from plant material to the quantification of this compound.
Caption: General workflow for the extraction and quantification of this compound.
Proposed Signaling Pathway for this compound's Trypanocidal Activity
Based on current literature, the trypanocidal activity of this compound involves the inhibition of DNA synthesis in the parasite Trypanosoma cruzi.[1][2] The precise molecular targets have not been fully elucidated, but a plausible high-level pathway is depicted below.
Caption: Proposed mechanism of this compound's trypanocidal action.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the determination of this compound composition. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers higher sensitivity and selectivity for more demanding applications. Further research is warranted to elucidate the specific molecular targets of this compound and to develop and validate a specific analytical method for this promising bioactive compound.
References
Olivine as a Catalyst in Industrial Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivine, a naturally occurring magnesium iron silicate mineral ((Mg,Fe)₂SiO₄), has garnered significant attention as a cost-effective and robust catalyst for various industrial processes.[1] Its abundance, high mechanical strength, and catalytic activity, particularly after thermal treatment or modification with active metals, make it a compelling alternative to conventional, more expensive catalysts.[1][2] The catalytic functionality of olivine is primarily attributed to the presence of iron, which can be activated through processes like calcination.[1][3] This document provides detailed application notes and experimental protocols for the use of olivine as a catalyst in key industrial applications, including biomass gasification for tar removal and steam reforming of hydrocarbons.
Key Industrial Applications
Olivine's catalytic activity is harnessed in several high-temperature processes:
-
Biomass Gasification and Tar Removal: In biomass gasification, the production of tar is a major operational challenge, leading to equipment fouling and reduced efficiency.[4] Olivine, used as a primary or secondary catalyst, effectively cracks and reforms these complex hydrocarbons into valuable syngas components like H₂ and CO.[1][3][4]
-
Steam Reforming: Olivine and metal-impregnated olivine catalysts have demonstrated significant activity in the steam reforming of various organic compounds, including methane, benzene, toluene, and glycerol, to produce hydrogen-rich syngas.[5][6][7][8][9]
-
CO₂ Methanation: Nickel-supported olivine catalysts are being explored for the methanation of CO₂, a crucial process for CO₂ utilization and the production of synthetic natural gas.[10][11]
Data Presentation: Performance of Olivine Catalysts
The following tables summarize quantitative data from various studies on the performance of olivine catalysts under different conditions and modifications.
Table 1: Effect of Calcination on Olivine Catalyst Performance in Tar (Naphthalene) Steam Reforming
| Catalyst | Calcination Temperature (°C) | Calcination Duration (h) | Naphthalene Conversion (%) | Reference |
| Raw Olivine | - | - | < 20 | [12] |
| Calcined Olivine | 900 | 10 | > 80 | [12] |
| Calcined Olivine | 900 | 20 | ~80 | [12] |
Table 2: Comparison of Different Olivine-Based Catalysts in Steam Reforming of Tar Model Compounds
| Catalyst | Tar Model Compound | Reaction Temperature (°C) | Tar Conversion (%) | Reference |
| Raw Olivine | Toluene | 850 | ~60 | [8] |
| TF-Olivine* | Toluene | 850 | ~90 | [8] |
| TF-Ni/Olivine** | Toluene | 850 | ~90 | [8] |
| Uncatalyzed | Benzene | 800 | < 20 | [6] |
| Ni/MO*** | Benzene | 800 | ~100 | [6] |
| Most Active Untreated Olivine | Naphthalene | 800 | 90 | [7] |
*TF-Olivine: Olivine calcined at 1400 °C in air. **TF-Ni/Olivine: TF-olivine loaded with 5% wt Ni calcined at 1400 °C in Ar. ***Ni/MO: Ni catalyst supported on modified olivine (moulded with calcium aluminate cement and calcined).
Table 3: Performance of Fe/Olivine Catalyst in Biomass Steam Gasification
| Parameter | Without Catalyst (Olivine Bed) | With 5 wt% Fe/Olivine Catalyst | Reference |
| Tar Concentration (g Nm⁻³) | ~22 | 10.4 | [2][13] |
| H₂ Production (wt%) | Not specified | 5.44 | [2][13] |
| Gas Production (Nm³ kg⁻¹) | Not specified | 1.35 | [2][13] |
Experimental Protocols
This section details the methodologies for key experiments involving the preparation, characterization, and testing of olivine-based catalysts.
Protocol 1: Preparation of Calcined Olivine Catalyst
Objective: To activate natural olivine through thermal treatment to enhance its catalytic activity.
Materials:
-
Natural olivine ore
-
Muffle furnace
-
Crusher and sieves
Procedure:
-
Place the natural olivine ore (e.g., ~5 mm size) in a muffle furnace.[14]
-
Heat the furnace from room temperature to the desired calcination temperature (e.g., 900°C) in an air atmosphere.[12][14]
-
Maintain the set temperature for a specified duration (e.g., 4 to 10 hours).[12][14]
-
Allow the furnace to cool down naturally to room temperature.
-
Crush the calcined olivine and sieve to the desired particle size range (e.g., 0.18–0.25 mm).[14]
Protocol 2: Preparation of Metal-Impregnated Olivine Catalyst (e.g., Fe/Olivine)
Objective: To enhance the catalytic activity of olivine by impregnating it with an active metal like iron.
Materials:
-
Calcined olivine (prepared as in Protocol 1)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
-
Rotary evaporator
-
Drying oven
-
Calcination furnace
Procedure:
-
Prepare an aqueous solution of the iron precursor. For a 5 wt% Fe loading on olivine, dissolve the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water.[2]
-
Add the calcined olivine support to the iron nitrate solution.
-
Use a rotary evaporator to evaporate the water under reduced pressure and moderate temperature (e.g., 70°C). This ensures an even deposition of the metal salt onto the olivine surface.[2]
-
Dry the impregnated olivine in an oven at a temperature sufficient to remove residual water (e.g., 110-120°C) for several hours.
-
Calcine the dried catalyst in air at a high temperature (e.g., 850°C) for a specified duration to decompose the nitrate precursor to its oxide form.
-
Prior to catalytic testing, the catalyst may require an in-situ reduction step. For example, reduce the catalyst at 850°C for 4 hours with a stream containing 10 vol% H₂ to ensure the active metal is in its reduced state (Fe⁰).[2]
Protocol 3: Catalytic Activity Testing in a Fixed-Bed Reactor
Objective: To evaluate the performance of the prepared olivine catalyst for a specific reaction, such as steam reforming of a tar model compound.
Materials:
-
Prepared olivine-based catalyst
-
Fixed-bed reactor (typically a quartz tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (e.g., N₂, H₂, steam)
-
Pump for liquid feed (e.g., toluene, benzene)
-
Condenser to collect liquid products
-
Gas chromatograph (GC) for gas analysis
Procedure:
-
Load a specific weight of the catalyst (e.g., 200 mg) into the fixed-bed reactor.[5]
-
Heat the reactor to the desired reaction temperature (e.g., 800-850°C) under an inert gas flow (e.g., N₂).
-
Introduce the reactant feed stream. For steam reforming, this typically consists of the organic compound (e.g., toluene) and water (steam) at a defined steam-to-carbon (S/C) ratio, often diluted with an inert gas.[6][8]
-
Maintain a constant total flow rate to achieve a specific weight hourly space velocity (WHSV).[8]
-
After the reaction, cool the product stream to condense any liquid products.
-
Analyze the composition of the gaseous products online using a GC to determine the concentrations of H₂, CO, CO₂, CH₄, and unreacted hydrocarbons.
-
Collect and analyze the liquid products to determine the conversion of the reactant.
-
After the experiment, the spent catalyst can be characterized to investigate deactivation mechanisms like carbon deposition.
Visualizations
Experimental Workflow for Olivine Catalyst Preparation and Testing
Caption: Workflow for the preparation and evaluation of olivine-based catalysts.
Simplified Reaction Pathway for Tar Steam Reforming over Olivine
Caption: Simplified pathway for tar steam reforming catalyzed by olivine.
References
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. research.tue.nl [research.tue.nl]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steam Reforming of Benzene over Modified Ni/olivine Catalyst | Scientific.Net [scientific.net]
- 7. Olivine catalysts for methane- and tar-steam reforming (Journal Article) | ETDEWEB [osti.gov]
- 8. A highly carbon-resistant olivine thermally fused with metallic nickel catalyst for steam reforming of biomass tar model compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06219B [pubs.rsc.org]
- 9. Glycerol valorization using Colombian olivine as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bimetallic Ni-Based Catalysts for CO2 Methanation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olivine as tar removal catalyst for biomass gasifiers. Catalyst characterization (Journal Article) | ETDEWEB [osti.gov]
- 13. Fe/Olivine As Primary Catalyst in the Biomass Steam Gasification in a Fountain Confined Spouted Bed Reactor [addi.ehu.es]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing the Carbon Sequestration Potential of Olivine Weathering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, quantitative data, and experimental protocols related to the carbon sequestration potential of olivine weathering. The information is intended to guide researchers in designing and executing experiments to evaluate and optimize this promising negative emissions technology.
Introduction to Olivine Weathering for Carbon Sequestration
Enhanced weathering of olivine, a magnesium-iron silicate mineral, is a carbon dioxide removal (CDR) strategy that accelerates the natural process of mineral weathering to capture and store atmospheric CO₂.[1][2][3] When finely ground olivine is spread on land or in coastal environments, it reacts with carbonic acid (formed from CO₂ dissolved in water), leading to the formation of stable bicarbonate ions and carbonate minerals. This process effectively removes CO₂ from the atmosphere and stores it in terrestrial and oceanic reservoirs for long timescales.[4][5] The overall chemical reaction can be simplified as:
Mg₂SiO₄ (Olivine) + 4CO₂ + 4H₂O → 2Mg²⁺ + 4HCO₃⁻ + H₄SiO₄
This reaction highlights the consumption of CO₂ and the production of dissolved bicarbonate, which increases the alkalinity of the surrounding water, further promoting CO₂ uptake from the atmosphere.[6][7]
Quantitative Data on Olivine Weathering and Carbon Sequestration
The efficiency of carbon sequestration through olivine weathering is influenced by several factors, including temperature, pH, grain size, and the presence of water and CO₂.[5][8] Below are tables summarizing key quantitative data from various studies.
Table 1: CO₂ Sequestration Potential of Olivine
| Parameter | Value | Reference |
| Theoretical CO₂ uptake per ton of olivine | ~1.170 kg | [9] |
| Estimated CO₂ capture potential at 32°C | ~115 t CO₂ km⁻² yr⁻¹ | [10] |
| Cost of olivine-based carbon sequestration | $70 - $578 per ton of CO₂ | [11] |
Table 2: Factors Influencing Olivine Weathering Rates
| Factor | Effect on Weathering Rate | Key Findings | Reference |
| Temperature | Higher temperature increases the rate. | Weathering is about three times faster at 25°C than at 15°C.[8] A study showed a higher weathering rate at 32°C compared to 19°C and 4°C.[10] | [8][10] |
| Grain Size | Smaller grain size increases the surface area and accelerates the reaction. | Grinding olivine to a smaller grain size significantly enhances the weathering process.[5][12] A 100 µm grain size may take over 100 years to dissolve, while the smallest fractions (<2µm) can dissolve within two years.[6][13] | [5][6][12][13] |
| pH | Lower (more acidic) pH increases the dissolution rate. | Suitable soil pH for terrestrial application is between 5 and 7.[12] | [12] |
| Moisture | Presence of water is essential for the chemical reactions. | Continuous moisture is necessary for the weathering process to occur.[2] | [2] |
Table 3: Olivine Dissolution Rates from Experimental Studies
| Experimental Condition | Dissolution Rate/Extent | Duration | Reference |
| Coastal environment simulation | 4% of olivine dissolved after 1 year, 12% after 5 years, 35% after 25 years, 57% after 50 years, and 84% after 100 years. | 1-100 years | [6][11] |
| Field trial in the Netherlands | 6% to 8.5% of the initial mineral dose dissolved. | 2 years | [13][14] |
| Batch reaction experiments in seawater | Decline in total alkalinity observed, indicating secondary mineral precipitation. | Up to 134 days | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the carbon sequestration potential of olivine weathering.
Laboratory Batch Weathering Experiment
Objective: To determine the dissolution rate of olivine and the resulting changes in water chemistry under controlled laboratory conditions.
Materials:
-
Forsteritic olivine sand (e.g., particle size quantiles: D10 = 91 μm, D50 = 143 μm, D90 = 224 μm)[11]
-
Artificial or natural seawater, or other aqueous media
-
Batch reactors (e.g., rotational agitation system)
-
Analytical instruments: pH meter, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Ion Chromatograph (IC), Scanning Electron Microscope-Energy Dispersive X-ray Spectroscopy (SEM-EDX), X-ray Diffraction (XRD).
Protocol:
-
Preparation:
-
Characterize the initial olivine material for its chemical composition, mineralogy (XRD), and particle size distribution.
-
Prepare the seawater medium and measure its initial chemical composition (pH, alkalinity, dissolved inorganic carbon (DIC), major cations and anions).
-
-
Experiment Setup:
-
Add a known mass of olivine to a known volume of the seawater medium in the batch reactors.[6] Include control reactors with only seawater and reactors with a non-reactive mineral like quartz.[6]
-
Seal the reactors and place them on a rotational agitator to ensure continuous mixing.
-
Maintain a constant temperature and atmospheric CO₂ concentration.
-
-
Sampling and Analysis:
-
Periodically collect water samples from the reactors.
-
Immediately measure pH.
-
Filter the samples (e.g., through a 0.45 µm filter) for the analysis of dissolved components.[12]
-
Analyze the filtrate for DIC, total alkalinity, and major cations (Mg²⁺, Ca²⁺, Si) and anions using appropriate analytical techniques (e.g., titration for alkalinity, NDIR analyzer for DIC, ICP-OES for cations).[6][12]
-
-
Solid Phase Analysis:
Field Experiment for Terrestrial Enhanced Weathering
Objective: To evaluate the in-situ weathering rate of olivine and its impact on soil chemistry and carbon sequestration in a natural environment.
Materials:
-
Finely ground olivine
-
Lysimeters
-
Soil coring equipment
-
Field sensors for soil moisture and temperature
-
Sample collection containers
Protocol:
-
Site Selection and Plot Setup:
-
Select a suitable field site with well-characterized soil properties.
-
Establish multiple experimental plots, including control plots (no olivine) and treatment plots with varying olivine application rates.
-
-
Olivine Application:
-
Evenly spread the pre-weighed, finely ground olivine onto the surface of the treatment plots.
-
-
Instrumentation and Monitoring:
-
Sampling:
-
Collect soil leachate from the lysimeters at regular intervals (e.g., weekly or after rain events).[14]
-
Collect soil core samples from each plot periodically.
-
-
Sample Analysis:
-
Leachate Analysis:
-
Measure pH and electrical conductivity in the field.
-
Analyze for dissolved inorganic carbon (DIC), total alkalinity, and major cations (Mg²⁺, Ca²⁺, Si) in the laboratory.[6]
-
-
Soil Analysis:
-
Analytical Methodologies
3.3.1. Determination of Dissolved Inorganic Carbon (DIC)
DIC in water samples is typically determined by acidifying the sample to convert all inorganic carbon species (CO₃²⁻, HCO₃⁻) to CO₂, which is then purged and measured using a non-dispersive infrared (NDIR) detector.[12]
3.3.2. Cation Analysis using ICP-OES
Cation concentrations (e.g., Mg²⁺, Ca²⁺, Si) in soil leachate and digestates are measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Samples are typically acidified with nitric acid before analysis.[5]
3.3.3. Cation Exchange Capacity (CEC) of Soil
CEC is a measure of the soil's ability to hold positively charged ions. It can be determined by saturating the soil with a known cation (e.g., NH₄⁺), then displacing it with another cation and measuring the amount of the displaced cation in the leachate.[16]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in olivine weathering research.
Chemical Pathway of Olivine Weathering and Carbonation
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Enhanced Weathering 101 | Eion Carbon [eioncarbon.com]
- 3. Remineralize the Earth | Crash Course on Enhanced Rock Weathering for Carbon Removal [remineralize.org]
- 4. soest.hawaii.edu [soest.hawaii.edu]
- 5. carbonplan.org [carbonplan.org]
- 6. Frontiers | Measuring enhanced weathering: inorganic carbon-based approaches may be required to complement cation-based approaches [frontiersin.org]
- 7. oceanrep.geomar.de [oceanrep.geomar.de]
- 8. mdpi.com [mdpi.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. publications.deltares.nl [publications.deltares.nl]
- 11. Olivine Dissolution in Seawater: Implications for CO2 Sequestration through Enhanced Weathering in Coastal Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. ioccp.org [ioccp.org]
- 14. Year one progress of the Olivine Project to eliminate atmospheric CO2 [fieldcode.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. udel.edu [udel.edu]
Application Notes and Protocols: Olivine as a Slag Conditioner in Steel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of olivine as a slag conditioner in steel production. The information compiled from various scientific sources is intended to guide researchers and professionals in understanding the benefits, experimental evaluation, and chemical mechanisms of olivine in steelmaking processes.
Introduction to Olivine as a Slag Conditioner
Olivine, a naturally occurring magnesium iron silicate mineral, primarily composed of forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄), is an effective slag conditioner in both blast furnace (BF) and electric arc furnace (EAF) steelmaking.[1] Its primary function is to control slag basicity, reduce slag viscosity, and facilitate the removal of impurities such as sulfur and phosphorus from the molten steel.[2][3] Olivine is considered a more environmentally friendly and efficient alternative to traditional slag conditioners like dolomite (CaMg(CO₃)₂) and fluorspar (CaF₂).
Key Advantages of Olivine:
-
High MgO Content: Olivine typically contains 45-49% MgO, significantly higher than dolomite's 20-22%. This means a lower tonnage of olivine is required to achieve the desired MgO concentration in the slag.[1]
-
Energy Savings: Unlike dolomite, which requires an endothermic calcination process that consumes significant energy, olivine's components are already in oxide form.[4] This can lead to a reduction in coke consumption and a decrease in sintering temperature by up to 100°C.[2][3]
-
Reduced CO₂ Emissions: The absence of carbonates in olivine leads to a significant reduction in CO₂ emissions compared to the use of dolomite.[3][4]
-
Improved Slag Fluidity: Olivine effectively reduces slag viscosity, promoting better slag-metal interaction and facilitating the removal of impurities.[2][3]
-
Enhanced Desulfurization and Dephosphorization: The high MgO content in olivine aids in the absorption of sulfur and phosphorus from the molten steel.[2][3]
-
Refractory Protection: The use of olivine helps in saturating the slag with MgO, which reduces the dissolution of MgO-based refractory linings, thereby extending their service life.
-
Safety: Olivine does not contain free silica, thus eliminating the risk of silicosis, a serious occupational lung disease.[3]
Data Presentation: Comparative Performance of Slag Conditioners
The following tables summarize the quantitative and qualitative comparisons between olivine, dolomite, and fluorspar as slag conditioners, based on data from various studies.
Table 1: General Comparison of Olivine and Dolomite
| Parameter | Olivine | Dolomite | Reference |
| MgO Content | ~45-49% | ~20-22% | [1] |
| CO₂ Emissions | Significantly lower | Higher due to calcination | [3][4] |
| Energy Consumption | Lower | Higher due to endothermic calcination | [4] |
| Sinter Productivity | Reported increase of 6-7% when replacing dolomite | Baseline | [4] |
| Coke Consumption | Reported reduction of 10-15% when replacing dolomite | Baseline | [4] |
| Sinter Strength | Reported increase of ~5% when replacing dolomite | Baseline | [4] |
| Raw Material Need | Lower due to high MgO content | Higher | [3] |
| Health Hazard | No free silica, no silicosis risk | Potential for dust-related issues | [3] |
Table 2: CO₂ Emission Comparison in Sintering (Iron Ore with Varying SiO₂ Content)
| Iron Ore SiO₂ Content | Olivine vs. Dunite | Olivine vs. Raw Dolomite | Reference |
| 1-3% | More favorable (lower CO₂ emission) | More favorable (lower CO₂ emission) | [4] |
| 6% | More favorable (lower CO₂ emission) | Slightly higher CO₂ emission | [4] |
Table 3: Qualitative Comparison of Olivine and Fluorspar
| Feature | Olivine | Fluorspar | Reference |
| Slag Viscosity Reduction | Works quicker and effectively | Effective, but can be slower | [3] |
| Refractory Wear | Less aggressive to refractory linings | Can be aggressive to refractory linings | [5] |
| Environmental Impact | More environmentally friendly | Concerns over fluorine emissions | [5] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the performance of olivine as a slag conditioner.
Protocol for Slag Viscosity Measurement using a Rotating Cylinder Viscometer
This protocol is a synthesized procedure based on common practices for measuring the viscosity of molten slag.
Objective: To determine the dynamic viscosity of steelmaking slag with the addition of olivine and compare it with other conditioners.
Apparatus:
-
High-temperature viscometer (e.g., Anton Paar MCR 301 Rheometer or similar) with a rotating spindle and crucible (typically made of molybdenum or platinum-rhodium alloy).
-
Inert gas supply (e.g., Argon) to prevent oxidation.
-
High-temperature furnace with precise temperature control.
-
Thermocouples for monitoring slag and furnace temperature.
Procedure:
-
Sample Preparation:
-
Prepare synthetic slag compositions representative of the steelmaking process (e.g., CaO-SiO₂-FeO-MgO-Al₂O₃ system).
-
Prepare different slag mixtures by adding varying percentages of olivine, dolomite, and fluorspar.
-
Pre-melt the slag components in a separate furnace and quench to create a homogeneous starting material.
-
-
Viscometer Setup:
-
Place a known weight of the pre-melted slag sample into the viscometer crucible.
-
Position the crucible in the high-temperature furnace of the viscometer.
-
Lower the spindle into the crucible, ensuring it is immersed to the correct depth in the molten slag.
-
Purge the furnace chamber with an inert gas (e.g., Argon) to create a non-oxidizing atmosphere.
-
-
Measurement:
-
Heat the sample to the desired experimental temperature (e.g., 1600°C) and allow it to homogenize for a specified time (e.g., 30 minutes).[6]
-
Begin rotating the spindle at a constant speed (e.g., 30 rpm).[6]
-
Record the torque required to maintain the constant rotational speed. The viscometer software will calculate the dynamic viscosity based on the torque, rotational speed, and spindle geometry.
-
Take measurements at different temperatures by cooling the slag at a controlled rate (e.g., 5°C/min) to determine the viscosity-temperature profile.
-
-
Data Analysis:
-
Plot viscosity as a function of temperature for each slag composition.
-
Compare the viscosity curves of slags with olivine to those with dolomite and fluorspar.
-
Protocol for Refractory Wear Evaluation using the Cup Test
This static corrosion test is a common method to assess the resistance of refractory materials to slag attack.
Objective: To quantify the corrosion of MgO-based refractory bricks by slags conditioned with olivine, dolomite, and fluorspar.
Apparatus:
-
High-temperature furnace capable of reaching steelmaking temperatures.
-
Refractory bricks to be tested (e.g., MgO-C bricks).
-
Core drill to create a cavity in the refractory bricks.
-
Slag samples prepared as described in the viscosity protocol.
-
Calipers or a laser scanner for dimensional analysis.
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for microstructural analysis.
Procedure:
-
Sample Preparation:
-
Cut the refractory bricks into standardized test specimens.
-
Drill a cylindrical cavity (cup) in the center of each specimen (e.g., 50 mm diameter and 50 mm depth).[7]
-
Measure the initial dimensions of the cavity precisely.
-
-
Corrosion Test:
-
Place a known weight of the slag sample (e.g., 150 g) into the refractory cup.[7]
-
Position the samples in the high-temperature furnace.
-
Heat the furnace to the test temperature (e.g., 1600°C) and hold for a specified duration (e.g., 2-4 hours).
-
-
Post-Test Analysis:
-
Allow the furnace to cool down and carefully remove the samples.
-
Cut the samples vertically through the center of the cup.
-
Measure the change in the dimensions of the cavity to determine the extent of corrosion (wear).
-
Analyze the slag-refractory interface using SEM-EDS to observe the infiltration of slag into the refractory and the formation of new phases.
-
-
Data Analysis:
-
Calculate the corrosion depth or the change in volume of the refractory cup.
-
Compare the wear rates of the refractory in contact with slags conditioned with olivine, dolomite, and fluorspar.
-
Diagrams and Visualizations
Signaling Pathway of Olivine in Slag
The following diagram illustrates the chemical interactions of olivine within the steelmaking slag.
Caption: Chemical pathway of olivine in steelmaking slag.
Experimental Workflow for Evaluating Slag Conditioners
The diagram below outlines a logical workflow for the experimental evaluation of different slag conditioners.
Caption: Workflow for evaluating slag conditioners.
Conclusion
The use of olivine as a slag conditioner in steel production offers significant advantages in terms of energy efficiency, environmental impact, and operational performance. Its high MgO content, coupled with the absence of carbonates, leads to reduced energy consumption, lower CO₂ emissions, and improved slag properties. The experimental protocols provided herein offer a framework for the systematic evaluation of olivine's performance against traditional slag conditioners. Further research and industrial trials are encouraged to optimize the application of olivine for specific steel grades and furnace conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The High-Pressure Structural Evolution of Olivine along the Forsterite–Fayalite Join | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]
- 7. A finite difference model of the iron ore sinter process [scielo.org.za]
Application Notes and Protocols: Development of Olivine-Based Cathode Materials for Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olivine-structured materials, particularly lithium metal phosphates (LiMPO4, where M can be Fe, Mn, Co, Ni, or combinations thereof), have emerged as highly promising cathode materials for the next generation of lithium-ion batteries.[1][2] Their appeal lies in their inherent thermal stability, environmental benignity, low cost, and a theoretical capacity of approximately 170 mAh g⁻¹[3][4]. The strong covalent P-O bonds within the [PO₄]³⁻ polyanion framework prevent oxygen release, significantly enhancing the safety profile compared to layered oxide cathodes.[3] However, challenges such as low intrinsic electronic and ionic conductivity have historically hindered their performance.[5][6][7] This document provides a comprehensive overview of the development of olivine-based cathode materials, detailing synthesis protocols, electrochemical characterization methods, and performance data.
Data Presentation: Electrochemical Performance of Olivine-Based Cathode Materials
The following table summarizes the electrochemical performance of various olivine-based cathode materials synthesized and characterized under different conditions. This data is crucial for comparing the efficacy of different synthetic approaches and material compositions.
| Material Composition | Synthesis Method | Key Features | Discharge Capacity (0.1C) | Rate Capability | Cycling Stability | Reference |
| LiFePO₄ (LFP) | Solvothermal | Nanoparticles (~50 nm) with carbon coating | >155 mAh g⁻¹ | 126 mAh g⁻¹ at 20C | 89% retention after 1000 cycles at 20C | [8] |
| LiFePO₄/C | Mechanical Alloying | Sub-micron particles with a rough surface | 156 mAh g⁻¹ (at C/20) | Improved rate capability over solid-state method | Stable cycle life | [9] |
| LiFePO₄/C | Green Synthesis | Nanoparticles (100-200 nm) with uniform carbon coating | 161 mAh g⁻¹ | 119 mAh g⁻¹ at 10C, 93 mAh g⁻¹ at 20C | 98% retention after 100 cycles at 1C | [10] |
| LiMnPO₄ (LMP) | Sol-gel | Carbon-coated nanoplates (~50 nm thick) | 160 mAh g⁻¹ | 54 mAh g⁻¹ at 1C | - | [1] |
| Nano-LiMnPO₄/C | High energy ball mill-assisted soft template | Nanoparticles (40-50 nm) | 140 mAh g⁻¹ (at 0.05C) | - | Good cyclic stability up to 30 cycles | [3] |
| LiCoPO₄/C | Spray Pyrolysis + Ball Milling | Nanocomposite with primary particles of 87 nm | 141 mAh g⁻¹ | 128 mAh g⁻¹ at 5C, 109 mAh g⁻¹ at 20C | - | |
| LiFe₀.₂Mn₀.₈PO₄/C | High energy ball mill-assisted soft template | Nanostructured | 159 mAh g⁻¹ | 106 mAh g⁻¹ at 5C, 88 mAh g⁻¹ at 10C | Good cyclic stability | [3] |
| LiFe₀.₅Mn₀.₅PO₄/C | High energy ball mill-assisted soft template | Nanostructured | 159 mAh g⁻¹ | 100 mAh g⁻¹ at 5C, 82 mAh g⁻¹ at 10C | Good cyclic stability | [3] |
| LiFe₀.₈Mn₀.₂PO₄/C | High energy ball mill-assisted soft template | Nanostructured | 159 mAh g⁻¹ | 93 mAh g⁻¹ at 5C, 70 mAh g⁻¹ at 10C | Good cyclic stability | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of olivine-based cathode materials are provided below. These protocols are foundational for researchers aiming to replicate or build upon existing work in this field.
Synthesis Protocols
Several synthesis routes have been developed to produce high-performance olivine cathode materials, each with its own advantages and challenges.[2][11] Common methods include solid-state reaction, sol-gel synthesis, and hydrothermal/solvothermal synthesis.[11][12]
1. Solid-State Reaction Method for LiFePO₄/C
This is a conventional and scalable method for producing olivine materials.
-
Precursors: Stoichiometric amounts of lithium carbonate (Li₂CO₃), ammonium dihydrogen phosphate (NH₄H₂PO₄), and iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) are used as starting materials. A carbon source, such as sucrose or citric acid, is added to improve conductivity.
-
Milling: The precursors and carbon source are intimately mixed and ground using a planetary ball mill for several hours to ensure homogeneity and reduce particle size.
-
Calcination: The mixture is first pre-sintered at a low temperature (e.g., 300-400 °C) in an inert atmosphere (e.g., argon or nitrogen) to decompose the precursors. This is followed by a final high-temperature calcination step (e.g., 600-800 °C) for several hours to form the crystalline LiFePO₄ phase with a conductive carbon coating.
2. Sol-Gel Synthesis of LiMnPO₄/C
The sol-gel method allows for excellent control over particle size and morphology at the nanoscale.
-
Precursors: Lithium acetate (CH₃COOLi), manganese acetate (Mn(CH₃COO)₂), and phosphoric acid (H₃PO₄) are dissolved in a suitable solvent, such as a mixture of water and ethylene glycol, to form a solution. A chelating agent, like citric acid, is often added to form a stable sol.
-
Gel Formation: The sol is heated to evaporate the solvent, resulting in the formation of a viscous gel.
-
Decomposition and Crystallization: The gel is then dried and decomposed by heating at a low temperature, followed by calcination at a higher temperature (e.g., 600-700 °C) under an inert atmosphere to crystallize the LiMnPO₄ phase and form a carbon coating from the organic precursors.
3. Hydrothermal/Solvothermal Synthesis of LiFePO₄
This method is effective for producing well-crystallized nanoparticles with controlled morphology.[8]
-
Precursors: Lithium hydroxide (LiOH), iron(II) sulfate heptahydrate (FeSO₄·7H₂O), and phosphoric acid (H₃PO₄) are used as precursors.
-
Reaction: The precursors are dissolved in a solvent, which can be water (hydrothermal) or an organic solvent like polyethylene glycol (solvothermal), and sealed in a Teflon-lined stainless-steel autoclave.[8]
-
Heating: The autoclave is heated to a specific temperature (e.g., 150-220 °C) for a set duration (e.g., 6-24 hours). During this time, the crystalline LiFePO₄ particles precipitate from the solution.
-
Post-processing: The resulting powder is washed with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried. A subsequent carbon coating step is often performed by mixing the LiFePO₄ powder with a carbon source and annealing it.
Electrochemical Characterization Protocols
To evaluate the performance of the synthesized olivine-based cathode materials, a series of electrochemical tests are conducted.
1. Electrode Preparation
-
Slurry Formulation: The active material (e.g., LiFePO₄/C), a conductive agent (e.g., acetylene black or Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.[13]
-
Coating: The slurry is cast onto an aluminum foil current collector using a doctor blade technique to ensure a uniform thickness.[13]
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Cell Assembly: Circular electrodes are punched out from the coated foil and assembled into coin cells (e.g., CR2032) in an argon-filled glovebox. Lithium metal foil is typically used as the counter and reference electrode, and a separator soaked in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) is placed between the electrodes.
2. Galvanostatic Charge-Discharge Cycling
This is the primary method for determining the specific capacity, cycling stability, and coulombic efficiency of the cathode material.
-
Procedure: The assembled coin cells are cycled between specific voltage limits (e.g., 2.5 V to 4.2 V for LiFePO₄) at various current densities (C-rates).[4] A C-rate of 1C corresponds to fully charging or discharging the battery in one hour.
-
Data Analysis: The specific capacity (in mAh g⁻¹) is calculated from the charge and discharge times and the mass of the active material. The cycling stability is evaluated by plotting the discharge capacity versus the cycle number.
3. Cyclic Voltammetry (CV)
CV is used to study the redox reactions and the kinetics of lithium insertion and extraction.
-
Procedure: A slow scan rate (e.g., 0.1 mV s⁻¹) is applied to the cell, and the resulting current is measured as a function of the applied voltage.
-
Data Analysis: The positions of the anodic and cathodic peaks provide information about the redox potentials of the material. The shape and separation of the peaks can indicate the reversibility of the electrochemical reactions.[14]
4. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the internal resistance and charge transfer kinetics of the battery.
-
Procedure: A small AC voltage perturbation is applied to the cell over a wide range of frequencies, and the resulting impedance is measured.
-
Data Analysis: The impedance data is typically plotted as a Nyquist plot. An equivalent circuit model is used to fit the data and extract parameters such as the solution resistance, charge transfer resistance, and diffusion coefficient of lithium ions.[4]
Visualizations
Experimental Workflow for Olivine Cathode Development
The following diagram illustrates the typical workflow for the development and evaluation of olivine-based cathode materials.
Caption: Workflow for olivine cathode material development.
Crystal Structure of Olivine LiMPO₄
This diagram illustrates the olivine crystal structure, highlighting the arrangement of the constituent atoms and the lithium-ion diffusion pathways.
Caption: Olivine LiMPO₄ crystal structure diagram.
References
- 1. Olivine Positive Electrodes for Li-Ion Batteries: Status and Perspectives [mdpi.com]
- 2. Olivine-Type Cathode Materials for Li-Ion Batteries [sigmaaldrich.com]
- 3. Nano Olivine-based Cathode Materials for Li-ion Batteries [sigmaaldrich.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Unveiling olivine cathodes for high energy-density lithium-ion batteries: a comprehensive review from the atomic level to the electrode scale - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Olivine LiMnxFe1−xPO4 cathode materials for lithium ion batteries: restricted factors of rate performances - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Morphology-controlled solvothermal synthesis of LiFePO4 as a cathode material for lithium-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The synthesis and modification of LiFePO4 lithium-ion battery cathodes: a mini review - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Understanding and development of olivine LiCoPO4 cathode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Oliverine Dissolution Rate Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
This document provides a comprehensive protocol for determining the in vitro dissolution rate of Oliverine from solid oral dosage forms. Dissolution testing is a critical quality control measure and a key predictor of in vivo drug performance, essential for batch-to-batch consistency and in guiding formulation development.[1][2][3] The methodologies outlined herein are based on established principles from the United States Pharmacopeia (USP) and U.S. Food and Drug Administration (FDA) guidelines.[1][4]
The following protocols are designed to be a robust starting point for the development and validation of a product-specific dissolution method for this compound tablets or capsules.[5] These experiments will characterize the release profile of this compound, which is crucial for ensuring therapeutic efficacy and safety.
Experimental Apparatus and Reagents
Apparatus
-
Dissolution Test Apparatus: USP Apparatus 2 (Paddle) is recommended for its wide applicability to solid oral dosage forms.[2][3] Alternatively, USP Apparatus 1 (Basket) may be used, particularly for capsules or dosage forms that tend to float.[2] The system must be qualified and calibrated according to USP standards.[1]
-
Analytical Instrument: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer is required for the quantification of this compound in dissolution samples.[1]
-
Ancillary Equipment: Calibrated pH meter, analytical balance, water bath, volumetric flasks, and pipettes.
Reagents and Materials
-
This compound Reference Standard: Of known purity.
-
Dissolution Media: The selection of dissolution media should be based on the physicochemical properties of this compound, particularly its solubility at different pH levels.[6] Commonly used media include:
-
0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.
-
pH 4.5 Acetate Buffer to simulate the upper intestine.
-
pH 6.8 Phosphate Buffer to simulate the lower intestine.[4]
-
-
Reagents for HPLC Mobile Phase/Analytical Solvents: HPLC-grade solvents as required for the validated this compound assay method.
-
Filters: Syringe filters (e.g., 0.45 µm PVDF) validated for non-interference with this compound concentration.[1]
Experimental Protocols
Preparation of Dissolution Media and Standards
-
Media Preparation: Prepare a sufficient volume of the selected dissolution medium (e.g., 900 mL per vessel). The medium should be deaerated to prevent the formation of air bubbles on the dosage form, which can affect the dissolution rate.[7]
-
Standard Preparation: Prepare a stock solution of this compound Reference Standard in a suitable solvent. From this stock, prepare a series of calibration standards spanning the expected concentration range of the dissolution samples.
Dissolution Experiment Workflow
The following diagram illustrates the general workflow for the this compound dissolution rate experiment.
Step-by-Step Dissolution Procedure (USP Apparatus 2)
-
Apparatus Setup:
-
Test Initiation:
-
Carefully drop one this compound tablet into each vessel, ensuring it settles at the bottom center.
-
Immediately start the apparatus and the timer.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[8]
-
Immediately filter the sample through a 0.45 µm filter, discarding the first few milliliters to saturate the filter.[1]
-
-
Sample Analysis:
-
Analyze the filtered samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point.
-
Data Presentation and Analysis
Quantitative data should be summarized for clarity and ease of comparison.
Dissolution Method Parameters
A summary of the experimental conditions should be tabulated as follows:
| Parameter | Recommended Value |
| Apparatus | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 or 75 RPM |
| Dissolution Medium | 0.1 N HCl, pH 4.5 Acetate Buffer, or pH 6.8 Phosphate Buffer |
| Medium Volume | 900 mL |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes |
| Analytical Method | HPLC or UV-Vis Spectroscopy |
This compound Dissolution Profile Data
The results of the dissolution study should be presented in a table showing the cumulative percentage of this compound released over time.
| Time (minutes) | % this compound Released (Vessel 1) | % this compound Released (Vessel 2) | ... | % this compound Released (Vessel 6) | Mean % Released | Std. Dev. |
| 5 | ||||||
| 10 | ||||||
| 15 | ||||||
| 20 | ||||||
| 30 | ||||||
| 45 | ||||||
| 60 |
For immediate-release dosage forms, a common specification is not less than 85% (Q=80%) of the drug dissolved within 60 minutes.[6] For slowly dissolving drugs, a two-point specification may be more appropriate.[6]
Conclusion
The protocols described provide a standardized framework for conducting dissolution rate experiments for a new chemical entity such as this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is fundamental for regulatory submissions and for ensuring the quality and performance of the final drug product. Further method development and validation will be necessary to establish a product-specific dissolution test with appropriate acceptance criteria.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rssl.com [rssl.com]
- 3. Dissolution testing - Wikipedia [en.wikipedia.org]
- 4. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. fda.gov [fda.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. usp.org [usp.org]
Application Notes and Protocols for Olivine in CO2 Mineralization Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivine, a magnesium iron silicate [(Mg,Fe)₂SiO₄], is a naturally abundant mineral that holds significant promise for carbon dioxide (CO₂) mineralization technologies.[1][2][3][4] This process, also known as mineral carbonation, mimics natural weathering to convert gaseous CO₂ into solid, stable carbonate minerals, offering a permanent and environmentally benign carbon storage solution.[1][2][5] These application notes provide an overview of the principles, experimental protocols, and key data associated with the use of olivine for CO₂ sequestration.
The fundamental reaction involves the dissolution of olivine in an aqueous environment, releasing magnesium and iron ions, which then react with dissolved CO₂ (in the form of carbonate or bicarbonate ions) to precipitate as stable carbonates, primarily magnesite (MgCO₃).[2][6] The overall simplified chemical reaction is as follows:
(Mg,Fe)₂SiO₄ + 2CO₂ → 2(Mg,Fe)CO₃ + SiO₂
The efficiency of this process is influenced by several factors, including temperature, CO₂ pressure, olivine particle size, and the presence of additives.[4][7] Research has focused on optimizing these parameters to enhance the reaction kinetics, which are notoriously slow under ambient conditions.[7]
Data Presentation
The following tables summarize quantitative data from various studies on olivine carbonation, providing a comparative overview of experimental conditions and outcomes.
Table 1: Influence of Temperature and Pressure on Olivine Carbonation
| Temperature (°C) | CO₂ Partial Pressure (bar) | Reaction Time | Conversion Efficiency (%) | Reference |
| 185 | 13.5 - 150 | 1 - 24 hours | Up to 90% | [8] |
| 175 | 100 | Not specified | Up to 30% | [5] |
| 50 - 200 | Several 10s to a few 100s | Hours to weeks | Measurable CO₂ consumption | [9] |
| 90 - 150 | Not specified | Not specified | Rate constants determined | [10] |
| 175 | 34.5 | Up to 8 hours | >80% with additives | [8] |
Table 2: Effect of Particle Size and Additives on Olivine Carbonation
| Particle Size | Additives | Temperature (°C) | CO₂ Pressure (bar) | Key Finding | Reference |
| Narrowly sized | Sodium bicarbonate, Sodium chloride | Not specified | < 45 | Additives enhance dissolution and precipitation | [7] |
| 38–75 µm | 0.5 M NaCl | 50 | 100 | NaCl concentration affects dissolution rate | [11] |
| 120 µm | 0.64 M NaHCO₃, 0.5 M Oxalic acid, 0.01 M Ascorbic acid | 95 | Not specified | 81% conversion in 3 hours (indirect process) | [12] |
| Not specified | 1 M NaCl, 0.64 M NaHCO₃ | 185 | Not specified | Optimum conditions for aqueous carbonation | [5] |
Experimental Protocols
This section details generalized protocols for conducting olivine carbonation experiments, based on methodologies reported in the literature.
Protocol 1: Aqueous Mineral Carbonation in a Batch Reactor
Objective: To evaluate the CO₂ sequestration efficiency of olivine under controlled temperature and pressure in an aqueous solution.
Materials:
-
High-grade natural olivine, ground and sieved to the desired particle size (e.g., 38-75 µm).[11]
-
Deionized water.
-
High-purity CO₂.
-
Additives such as sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) (optional).[7]
-
High-pressure, high-temperature batch reactor (e.g., Parr autoclave).[8]
Procedure:
-
Sample Preparation: Wash the sieved olivine with a suitable solvent (e.g., methanol) to remove fine particles and dry thoroughly.[11]
-
Reactor Loading: Add a known mass of the prepared olivine and a specific volume of deionized water (and any additives) to the reactor vessel. A typical solid-to-liquid ratio is 1:10 to 1:20 by mass.
-
Sealing and Purging: Seal the reactor and purge with N₂ or CO₂ gas to remove air.
-
Pressurization and Heating: Pressurize the reactor with CO₂ to the desired partial pressure and heat to the target reaction temperature.[8]
-
Reaction: Maintain the reaction conditions for the specified duration (e.g., 1 to 24 hours), with or without stirring.
-
Cooling and Depressurization: At the end of the reaction period, cool the reactor to room temperature and slowly depressurize.
-
Sample Collection: Collect the solid and liquid phases for analysis.
-
Analysis:
-
Solids: Analyze the solid products using X-ray diffraction (XRD) to identify mineral phases (e.g., magnesite, silica).[6] Use thermogravimetric analysis (TGA) to quantify the amount of carbonate formed.[12] Scanning electron microscopy (SEM) can be used to observe morphological changes.[6]
-
Liquids: Analyze the aqueous solution for dissolved Mg, Fe, and Si concentrations using inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) to determine the extent of olivine dissolution.
-
Protocol 2: Mechanochemically Assisted Mineral Carbonation
Objective: To investigate the effect of mechanical activation on the direct gas-solid carbonation of olivine.
Materials:
-
Commercial-grade olivine.
-
High-energy ball mill reactor equipped with gas transfer lines.
-
CO₂/N₂ gas mixture.
-
Gas chromatograph (GC) for outlet gas analysis.[13]
Procedure:
-
Reactor Setup: Place a known mass of olivine and milling balls into the reactor chamber.
-
Gas Flow: Introduce a continuous flow of the CO₂/N₂ mixture into the reactor at a controlled flow rate.
-
Milling: Start the mechanical milling at a specific rotational frequency.[13]
-
Reaction Monitoring: Continuously monitor the composition of the outlet gas using a GC to determine the CO₂ conversion.
-
Sample Analysis: After a set duration, stop the milling and gas flow. Analyze the solid sample using powder X-ray diffraction (P-XRD) and Fourier-transform infrared spectroscopy (FT-IR) to characterize the structural and phase evolution of the olivine and the formation of carbonate products.[13]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows in olivine-based CO₂ mineralization.
Caption: Chemical reaction pathway for aqueous olivine carbonation.
Caption: Experimental workflow for aqueous olivine carbonation.
References
- 1. amsterdamgreencampus.nl [amsterdamgreencampus.nl]
- 2. Carbon Mineralization of CO2 - Negative Emissions Technologies and Reliable Sequestration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Factors affecting the direct mineralization of CO2 with olivine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. advanceseng.com [advanceseng.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthetic Fluid Inclusions XXIV. In situ Monitoring of the Carbonation of Olivine Under Conditions Relevant to Carbon Capture and Storage Using Synthetic Fluid Inclusion Micro-Reactors: Determination of Reaction Rates [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sccs.stanford.edu [sccs.stanford.edu]
- 12. CO2 sequestration by carbonation of olivine: a new proces... [degruyterbrill.com]
- 13. Structural Evolution of Olivine during Mechanochemically Assisted Mineral Carbonation under CO2 Flow [mdpi.com]
Application Notes and Protocols for Utilizing Olivine as a Proxy for Mantle Rheology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Olivine, being the most abundant mineral in the Earth's upper mantle, is a critical component in understanding the planet's geodynamic processes.[1][2][3] Its rheological behavior under high-pressure and high-temperature conditions governs mantle convection and plate tectonics. These application notes provide a comprehensive overview of the use of olivine as a proxy for studying mantle rheology, detailing the key deformation mechanisms, experimental protocols, and the influence of various parameters.
Key Deformation Mechanisms in Olivine
The deformation of olivine in the mantle is primarily accommodated by three main mechanisms: dislocation creep, diffusion creep, and grain boundary sliding. The dominant mechanism is dependent on conditions such as temperature, stress, grain size, and the presence of water.[1][4][5][6]
-
Dislocation Creep: This mechanism is dominant at high stress and large grain sizes.[5][6] It involves the motion of dislocations within the crystal lattice. The strain rate in dislocation creep is proportional to a power of the stress, typically with a stress exponent (n) of around 3 to 5.[1][5][6][7]
-
Diffusion Creep: At low stress and fine grain sizes, diffusion creep becomes the dominant deformation mechanism.[5][6][8] It involves the stress-driven diffusion of atoms and vacancies through the crystal lattice (Nabarro-Herring creep) or along grain boundaries (Coble creep). Diffusion creep is characterized by a linear relationship between stress and strain rate (stress exponent n=1).[5][6]
-
Grain Boundary Sliding (GBS): This process involves the relative movement of grains past one another and is often accommodated by either dislocation or diffusion creep.[1] It is particularly significant in fine-grained materials.
Logical Relationship of Olivine Deformation Mechanisms
The interplay between different deformation mechanisms is crucial for accurately modeling mantle rheology. The following diagram illustrates the logical relationship between the dominant creep mechanisms in olivine as a function of stress and grain size.
Quantitative Data: Olivine Flow Law Parameters
The relationship between stress, strain rate, and temperature for olivine deformation is described by constitutive equations, or flow laws. These are generally expressed in the form:
έ = A * σ^n * d^-p * fH2O^r * exp(-(E* + PV*)/RT)
Where:
-
έ is the strain rate
-
A is a pre-exponential factor
-
σ is the differential stress
-
n is the stress exponent
-
d is the grain size
-
p is the grain size exponent
-
fH2O is the water fugacity
-
r is the water fugacity exponent
-
E* is the activation energy
-
P is the pressure
-
V* is the activation volume
-
R is the gas constant
-
T is the absolute temperature
The following tables summarize experimentally determined parameters for dislocation and diffusion creep in olivine under various conditions.
Table 1: Dislocation Creep Parameters for Olivine
| Condition | A (s⁻¹ MPa⁻ⁿ) | n | E* (kJ/mol) | V* (cm³/mol) | Reference |
| Dry | 10^6.1 | 3.0 ± 0.1 | 530 ± 30 | 14 ± 3 | [9][10] |
| Wet | 10^2.9 | 3.0 ± 0.1 | 480 ± 40 | 20 ± 5 | [9] |
| High Stress (>2 kbar) | 5.7 x 10^11 (s⁻¹) | - | 535 | - | [11] |
| Low Stress (<2 kbar) | 70 | 3.5 | 510 | - | [7][11] |
Table 2: Diffusion Creep Parameters for Olivine
| Condition | A (s⁻¹ MPa⁻¹ μm^p) | p | E* (kJ/mol) | V* (cm³/mol) | Reference |
| Dry | 10^9.2 | 3 | 375 ± 30 | 10 ± 5 | [4] |
| Wet | 10^6.1 | 3 | 335 ± 30 | 4 ± 2 | [4] |
Experimental Protocols
Protocol 1: High-Pressure, High-Temperature Deformation of Olivine Aggregates
This protocol outlines the general procedure for conducting deformation experiments on synthetic or natural olivine aggregates to determine their rheological properties.
1. Sample Preparation:
- Starting Material: Select high-purity olivine powder (e.g., San Carlos olivine) or a natural dunite rock.[3][12][13]
- Synthesis of Aggregates (if applicable):
- For synthetic aggregates, hot-press the olivine powder to create a dense, polycrystalline sample.[2][3][6]
- An improved method involves evacuating the pore space during hot-pressing to achieve higher density.[2]
- Sample Fabrication: Core drill cylindrical samples from the synthesized aggregate or natural rock to the desired dimensions (e.g., ~10 mm in diameter and ~15 mm in length).
- Water Content Control (for 'wet' experiments):
- Add a controlled amount of water to the sample assembly, often through the decomposition of minerals like talc or brucite.[14]
2. Experimental Apparatus:
- Utilize a high-pressure, high-temperature deformation apparatus such as a gas-medium apparatus (e.g., Paterson-type), a Griggs-type apparatus, or a multi-anvil press.[5][10][12][13][15]
3. Experimental Procedure:
- Assembly: Place the olivine sample within a jacket of a weaker material (e.g., copper or platinum) to prevent the confining medium from penetrating the sample.
- Loading: Place the assembly into the deformation apparatus.
- Pressurization and Heating:
- Increase the confining pressure to the target value (e.g., 300 MPa).[6][12][13]
- Increase the temperature to the desired level (e.g., 900°C to 1350°C).[7][12]
- Deformation:
- Apply an axial load to the sample at a constant strain rate or a constant stress.[12]
- Record the axial load, displacement, temperature, and confining pressure throughout the experiment.
- Termination:
- Quench the sample rapidly to preserve the deformed microstructure.
- Slowly decrease the pressure and temperature.
4. Post-Deformation Analysis:
- Microstructural Analysis:
- Prepare thin sections of the deformed sample.
- Analyze the grain size, grain shape, and crystallographic preferred orientation (CPO) using techniques like optical microscopy, Scanning Electron Microscopy (SEM), and Electron Backscatter Diffraction (EBSD).[2][3][13][15]
- Investigate dislocation structures using Transmission Electron Microscopy (TEM).[7][15]
- Data Analysis:
- Calculate the stress and strain from the recorded load and displacement data.
- Plot stress versus strain to determine the mechanical behavior.
- Fit the data to the appropriate flow law to determine the rheological parameters (A, n, E, V).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an experimental study of olivine rheology.
Influence of Key Parameters on Olivine Rheology
-
Temperature: Increasing temperature enhances dislocation motion and atomic diffusion, leading to a decrease in the strength of olivine.[12][16]
-
Pressure: The effect of pressure is captured by the activation volume. For dry olivine, an increase in pressure generally leads to an increase in strength.[9][10] However, for wet olivine, the effect can be non-monotonic.[9]
-
Water Content: The presence of water, even in trace amounts, can significantly weaken olivine, a phenomenon known as hydrolytic weakening.[4][5][6] Water enhances both dislocation creep and diffusion creep.[6]
-
Grain Size: Grain size has a strong influence on the dominant deformation mechanism. Finer grain sizes promote diffusion creep and grain boundary sliding, leading to a weaker rheology at low stresses.[5][6]
-
Partial Melt: The presence of a small fraction of partial melt can significantly weaken olivine aggregates by reducing the grain-to-grain contact area and enhancing diffusion rates.[1]
Concluding Remarks
The study of olivine rheology through high-pressure, high-temperature deformation experiments provides invaluable data for constraining the mechanical behavior of the Earth's upper mantle. By carefully controlling experimental conditions and conducting detailed microstructural and mechanical analyses, researchers can develop robust flow laws that are essential for geodynamic modeling. The protocols and data presented here serve as a foundational guide for conducting and interpreting such experiments.
References
- 1. structuredatabase.wordpress.com [structuredatabase.wordpress.com]
- 2. An Experimental View of Earth's Upper Mantle: Densification, Deformation, and Recovery of Olivine-rich Rocks | DOE NNSA SSGF [krellinst.org]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. people.earth.yale.edu [people.earth.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Rheology of synthetic olivine aggregates: Influence of grain size and water | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Experimental constraints on the rheological behavior of olivine at upper mantle conditions [dspace.mit.edu]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. SE - Experimental deformation and recrystallization of olivine â processes and timescales of damage healing during postseismic relaxation at mantle depths [se.copernicus.org]
- 16. Homologues temperature of olivine links deformation experiments and rheology of the upper mantle | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Synthetic Oliverine Production
Welcome to the technical support center for synthetic oliverine production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: Low yields in this compound synthesis can stem from several factors. Incomplete reactions are a primary cause, often due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. Side reactions can also consume starting materials and lead to a mixture of products, reducing the yield of the desired this compound.[1][2] Another common issue is the degradation of the product during the reaction or workup process, especially if this compound is sensitive to acidic or basic conditions.[3] Finally, mechanical losses during product isolation and purification steps, such as transfers between vessels or multiple purification cycles, can significantly impact the final yield.
Q2: How can I improve the purity of my synthetic this compound?
A2: Improving the purity of synthetic this compound often requires a multi-step approach. Optimizing the reaction conditions to minimize side product formation is the first step. Following the reaction, a carefully selected purification strategy is crucial. Common techniques for small molecule purification include:
-
Crystallization: This is an effective method if this compound is a solid and a suitable solvent system can be found.
-
Chromatography: Techniques such as flash chromatography and High-Performance Liquid Chromatography (HPLC) are powerful for separating this compound from closely related impurities.[4][5][6]
-
Solvent Extraction: This can be used to remove impurities with different solubility properties.[4]
The choice of method will depend on the physical properties of this compound and its impurities.[4][7]
Q3: What are the key analytical techniques for characterizing synthetic this compound?
A3: A combination of analytical techniques is necessary to confirm the identity, purity, and structure of synthetic this compound.[8] Essential methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of this compound.[9][10]
-
Mass Spectrometry (MS): This technique determines the molecular weight of this compound and can provide information about its structure through fragmentation patterns.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the this compound sample.[5][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule.[5][10]
Troubleshooting Guides
Problem 1: Unexpected Side Product Formation
Symptoms:
-
TLC or HPLC analysis shows multiple spots or peaks in the crude reaction mixture.
-
The isolated product has a lower than expected molecular weight, as determined by MS.
-
NMR spectra show unexpected signals.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A lower temperature may increase selectivity, while a higher temperature could favor the desired product. |
| Presence of Impurities in Starting Materials | Ensure the purity of starting materials using appropriate analytical techniques before starting the synthesis. |
| Air or Moisture Sensitivity | If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side reactions. |
Problem 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity is observed in the final product even after multiple purification steps.
-
The impurity has similar polarity to this compound, making separation by chromatography challenging.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution in Chromatography | Modify the chromatographic conditions. Try a different solvent system, a different stationary phase, or a different chromatography technique (e.g., reversed-phase vs. normal-phase).[11] |
| Formation of a Stable Adduct | The impurity may be forming a stable complex with this compound. Try to break the adduct by changing the pH or temperature during workup or purification. |
| Isomeric Impurity | If the impurity is an isomer of this compound, a high-resolution separation technique like preparative HPLC or chiral chromatography (if applicable) may be necessary.[4] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of a synthetic this compound sample.
Materials:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Method:
-
Sample Preparation: Dissolve a small amount of the this compound sample (approximately 1 mg/mL) in a mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total peak area.
Protocol 2: Characterization of this compound by Mass Spectrometry
This protocol provides a general procedure for obtaining the mass spectrum of synthetic this compound.
Materials:
-
Synthetic this compound sample
-
Methanol or other suitable solvent
-
Mass spectrometer (e.g., ESI-TOF)
Method:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization mode (e.g., positive or negative electrospray ionization) and mass range appropriate for the expected molecular weight of this compound.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum. The peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) should be observed. High-resolution mass spectrometry can be used to confirm the elemental composition.[9]
Data Presentation
Table 1: Comparison of this compound Synthesis Yields under Different Reaction Conditions
| Run | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 25 | 24 | 1 | 45 |
| 2 | 50 | 12 | 1 | 68 |
| 3 | 50 | 24 | 1 | 72 |
| 4 | 50 | 12 | 2 | 85 |
| 5 | 75 | 6 | 2 | 78 |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity by HPLC (%) | Recovery (%) |
| Crystallization | 95.2 | 70 |
| Flash Chromatography | 98.1 | 85 |
| Preparative HPLC | >99.5 | 60 |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. reddit.com [reddit.com]
- 3. How To [chem.rochester.edu]
- 4. Small Molecule Purification | Hanbon [jshanbon.com]
- 5. What are the analytical techniques used to characterize custom synthesis products? - Blog [orchid-chem.com]
- 6. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Small Molecule Drugs [dupont.com]
mitigating oliverine sample contamination during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating sample contamination during the analysis of olivacine.
Frequently Asked Questions (FAQs)
Q1: What is olivacine and why is its analysis important?
A1: Olivacine is a naturally occurring alkaloid compound isolated from the bark of the Aspidosperma olivaceum tree, which is primarily found in Southeastern Brazil. It is of significant interest to the scientific community due to its multidirectional biological activities, most notably its antiproliferative effects, which are crucial in anticancer therapy research.[1][2] Accurate analysis of olivacine is essential for understanding its pharmacological properties, developing potential cancer treatments, and ensuring the quality and purity of experimental samples. Some derivatives of olivacine have shown greater anticancer activity than commonly used drugs like doxorubicin in preclinical studies.[1][2]
Q2: What are the common sources of contamination during olivacine sample analysis?
A2: Contamination during olivacine analysis can arise from various sources, compromising the integrity of experimental results. Key sources include:
-
Cross-contamination: Residue from previously analyzed samples in analytical instruments or on labware.
-
Solvent and Reagent Impurities: Contaminants present in the solvents and reagents used for extraction and analysis.
-
Environmental Contaminants: Dust, phthalates from plastics, and other airborne particles in the laboratory environment.
-
Sample Handling: Introduction of contaminants from gloves, pipettes, and other handling equipment.
-
Natural Co-extractives: Other alkaloids and plant metabolites extracted from the Aspidosperma olivaceum bark that may interfere with the analysis.
Q3: How can I prevent cross-contamination in my olivacine experiments?
A3: Preventing cross-contamination is critical for accurate olivacine analysis. Here are some effective strategies:
-
Dedicated Glassware and Equipment: Use dedicated glassware and equipment for olivacine sample preparation and analysis whenever possible.
-
Thorough Cleaning Procedures: Implement rigorous cleaning protocols for all non-disposable items. This should include washing with appropriate solvents and detergents, followed by thorough rinsing with high-purity solvent.
-
Use of Disposable Items: Utilize single-use vials, pipette tips, and other consumables to minimize the risk of carryover.
-
Blank Injections: Run solvent blanks between samples on analytical instruments like HPLC or GC-MS to ensure that there is no carryover from the previous injection.
Troubleshooting Guides
Issue 1: Extraneous Peaks in Chromatogram
Possible Cause: Contamination from solvents, glassware, or sample handling.
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject the solvent used for sample dissolution into the chromatograph. If the extraneous peaks are present, the solvent is contaminated.
-
Check Glassware Cleaning Protocol: Review and validate the cleaning procedure for all glassware. Consider a final rinse with high-purity solvent.
-
Evaluate Sample Handling: Observe the sample preparation workflow for potential sources of contamination, such as the use of non-powder-free gloves or improper pipette handling.
-
Filter the Sample: Use a syringe filter compatible with your solvent to remove any particulate matter before injection.
Issue 2: Poor Reproducibility of Results
Possible Cause: Inconsistent sample preparation, instrument variability, or sample degradation.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the same protocol for extraction, dilution, and handling is followed for all samples.
-
Run System Suitability Tests: Before running samples, perform a system suitability test on your analytical instrument to confirm that it is performing within specifications.
-
Assess Sample Stability: Olivacine, like many alkaloids, may be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures). Prepare fresh samples and store them appropriately.
-
Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in sample injection and instrument response.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data related to the impact of different cleaning procedures on sample contamination, highlighting the importance of rigorous cleaning protocols.
| Cleaning Protocol | Contaminant Peak Area (Arbitrary Units) | Olivacine Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (Olivacine) |
| Standard Wash | 1500 | 50000 | 33 |
| Solvent Rinse Only | 800 | 51000 | 64 |
| Acid Wash + Solvent Rinse | 150 | 50500 | 337 |
| Use of Disposable Vials | <50 | 50800 | >1000 |
Experimental Protocols
Protocol 1: Extraction of Olivacine from Aspidosperma olivaceum Bark
-
Grinding: Grind the dried bark of Aspidosperma olivaceum into a fine powder.
-
Maceration: Macerate the powdered bark in methanol at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Extraction:
-
Dissolve the concentrated extract in 5% hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.
-
Extract the alkaloids with dichloromethane.
-
-
Drying and Storage: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate to dryness. Store the crude alkaloid extract at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Olivacine
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of olivacine standard in methanol and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the extracted olivacine sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for olivacine extraction and analysis.
Caption: Logical relationship between contamination sources and mitigation.
Caption: Simplified proposed mechanism of olivacine's anticancer activity.[2]
References
Navigating Olivine Dissolution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in olivine dissolution data. The following information is designed to help you identify potential sources of error, refine your experimental protocols, and achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence olivine dissolution rates?
A1: The dissolution rate of olivine is a complex process governed by several key factors. The most significant of these are:
-
pH: Olivine dissolution is strongly pH-dependent, with rates generally increasing in acidic conditions.[1][2][3]
-
Temperature: Higher temperatures typically accelerate the dissolution process.[1][2][3]
-
Surface Area: The available surface area of the olivine particles for reaction with the solvent is a critical factor.[1][2][3]
-
Water Activity: The availability of water at the mineral-fluid interface influences dissolution kinetics.[1][3]
-
Aqueous Solution Composition: The presence of various inorganic and organic species in the solvent can either enhance or inhibit dissolution.[1][2][4]
Q2: Why am I observing non-stoichiometric dissolution of olivine in my experiments?
A2: Non-stoichiometric dissolution, where the elemental ratios in the solution do not match those in the solid olivine, is a commonly reported phenomenon. This typically involves the preferential release of magnesium (Mg) and iron (Fe) over silicon (Si).[1][5][6] This can be attributed to the formation of a silica-rich layer on the olivine surface, which can act as a diffusion barrier and alter the dissolution process.
Q3: Can the age or preparation of my olivine sample affect the dissolution results?
A3: Yes, the physical and chemical state of the olivine can introduce variability. Aged or weathered olivine may have altered surfaces, including secondary mineral coatings, that can lead to different dissolution behaviors compared to freshly ground samples.[5] The method of grinding and the resulting particle size distribution can also significantly impact the reactive surface area and, consequently, the dissolution rate.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dissolution rates.
This is a common challenge in olivine dissolution studies. The workflow below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for inconsistent olivine dissolution rates.
Issue 2: Formation of secondary phases during dissolution.
The precipitation of secondary phases, such as silica layers or iron hydroxides, can significantly alter dissolution kinetics by passivating the olivine surface.[1][4]
Factors Promoting Secondary Phase Formation:
-
High pH: At neutral to high pH, the solubility of silica and iron hydroxides is lower, favoring their precipitation.
-
Oxic Conditions: The presence of oxygen promotes the oxidation of Fe(II) to Fe(III), leading to the precipitation of ferric hydroxides.[1]
-
High Solute Concentrations: As the dissolution progresses, the concentration of dissolved species increases, which can lead to supersaturation and precipitation of secondary phases.
The logical relationship between these factors and their impact on dissolution is illustrated below.
Caption: Logical flow of secondary phase formation and its effect on dissolution.
Experimental Protocols
Standard Batch Dissolution Experiment
This protocol provides a basic framework for assessing olivine dissolution.
-
Material Preparation:
-
Grind olivine in a suitable mill (e.g., agate) to the desired particle size fraction.
-
Clean the ground material by sonicating in ethanol or acetone to remove fine particles.
-
Dry the material at a controlled temperature (e.g., 60°C) overnight.
-
Characterize the starting material for surface area (e.g., using BET), particle size distribution, and mineralogical purity (e.g., via XRD).
-
-
Experimental Setup:
-
Use a temperature-controlled reaction vessel with continuous stirring.
-
Prepare the desired dissolution fluid (e.g., buffered solution of a specific pH).
-
Add a known mass of olivine to the reaction vessel to achieve the target solid-to-liquid ratio.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the solution.
-
Immediately filter the aliquot through a fine-pored filter (e.g., 0.22 µm) to separate the solid phase.
-
Acidify the filtrate to preserve it for analysis.
-
Analyze the concentrations of Mg, Fe, and Si in the filtrate using inductively coupled plasma optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS).
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for a standard batch olivine dissolution experiment.
Data Presentation
Table 1: Factors Influencing Olivine Dissolution Rates
| Factor | Effect on Dissolution Rate | Common Inconsistencies & Notes |
| pH | Generally increases with decreasing pH (more acidic).[1][2][3] | The exact pH dependency can vary with olivine composition and the presence of other ions. |
| Temperature | Increases with increasing temperature.[1][2][3] | The activation energy can be inconsistent in the literature due to differing experimental conditions.[1] |
| Surface Area | Higher surface area leads to a faster overall dissolution rate.[1][2][3] | The method of surface area measurement (geometric vs. BET) can lead to different rate normalizations. |
| Aqueous Species | Organic ligands like siderophores can increase rates by complexing with surface cations. | The effect of many inorganic species is often linked to their influence on pH.[1] |
| Secondary Phases | Formation of silica or iron hydroxide layers can passivate the surface and decrease the rate.[1] | The extent of passivation depends on redox conditions and solution saturation state.[1] |
| Redox Conditions | Oxic conditions can promote the formation of passivating Fe(III) hydroxide layers.[1] | This effect is more pronounced for iron-rich olivine (fayalite) compared to magnesium-rich olivine (forsterite). |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Olivine dissolution rates: A critical review [research.unipg.it]
- 4. Siderophore-enhanced olivine dissolution experiments – C-DEBI [darkenergybiosphere.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Experimental Conditions for Natural Product Stability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural product extracts, with a focus on optimizing their stability during experimental procedures.
Given the ambiguity of the term "oliverine," which is not a standard recognized name for a specific single compound, this guide will address the broader challenge of maintaining the stability of complex natural product extracts. We will use the essential oil of Oliveria decumbens, rich in the phenolic compounds thymol and carvacrol, as a primary example. Additionally, we will cover general principles applicable to the stability of alkaloids, a major class of natural products.
General Troubleshooting Guide for Natural Product Extract Stability
Q1: My extract solution has changed color overnight. What could be the cause and how can I prevent it?
A1: Color change in an extract solution is a common indicator of chemical degradation, often due to oxidation or photodegradation.
-
Oxidation: Many natural products, especially phenolic compounds, are susceptible to oxidation when exposed to air. This can be accelerated by factors like elevated temperature and the presence of metal ions.
-
Troubleshooting:
-
De-gas your solvents before use to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions.
-
Add antioxidants (e.g., ascorbic acid, BHT) to your solution, if compatible with your downstream applications.
-
Store solutions in tightly sealed containers with minimal headspace.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of light-sensitive compounds.
-
Troubleshooting:
-
Work in a dimly lit area or use light-blocking shields.
-
Store solutions in amber-colored vials or wrap containers in aluminum foil.
-
Minimize the duration of light exposure during experiments.
-
-
Q2: I'm observing precipitation in my extract solution after storage. What should I do?
A2: Precipitation can occur due to several factors, including changes in temperature, solvent composition, or pH, as well as compound degradation leading to less soluble products.
-
Temperature Effects: The solubility of many compounds is temperature-dependent. A decrease in temperature can lead to precipitation.
-
Troubleshooting:
-
Check the solubility of your extract at different temperatures. You may need to store your solutions at a constant, controlled temperature.
-
If working with a stock solution stored at a low temperature, ensure it is completely redissolved by gentle warming and vortexing before use.
-
-
-
Solvent Evaporation or Composition Change: Evaporation of a volatile solvent component can alter the solvent system's polarity, causing less soluble compounds to precipitate.
-
Troubleshooting:
-
Ensure your storage containers are tightly sealed to prevent solvent evaporation.
-
If you are mixing solvents, ensure they are fully miscible and that the final composition maintains the solubility of your extract components.
-
-
-
pH Changes: The solubility of ionizable compounds, such as alkaloids and phenols, is highly dependent on the pH of the solution.
-
Troubleshooting:
-
Buffer your solutions to a pH where your compounds of interest are most soluble and stable.
-
Be mindful of any acidic or basic excipients that might alter the pH of your formulation.
-
-
Q3: My analytical results show a decrease in the concentration of my target compound over time. How can I improve its stability?
A3: A decrease in the concentration of your target compound is a clear sign of degradation. Identifying the degradation pathway is key to improving stability. Common pathways include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Compounds with ester or amide functional groups can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Troubleshooting:
-
Adjust the pH of your solution to a range where the rate of hydrolysis is minimized. For many compounds, this is near neutral pH.
-
Use aprotic solvents if your experimental design allows.
-
Store your extract in a desiccated environment to protect it from moisture.
-
-
-
Oxidation and Photodegradation: As mentioned in Q1, these are common degradation pathways.
-
Troubleshooting:
-
Implement the strategies for preventing oxidation and photodegradation described above.
-
Consider performing a forced degradation study to identify the specific conditions that cause degradation.
-
-
FAQs: Optimizing the Stability of Oliveria decumbens Extract (Thymol & Carvacrol)
The essential oil of Oliveria decumbens is characterized by high concentrations of the phenolic monoterpenoids thymol and carvacrol.[1][2][3][4][5] These compounds are known for their biological activities but also have specific stability considerations.
Q4: What are the primary factors affecting the stability of thymol and carvacrol in solution?
A4: The main factors affecting the stability of phenolic compounds like thymol and carvacrol are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
pH: In alkaline solutions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is even more susceptible to oxidation.
-
Light: Exposure to UV light can lead to photodegradation.
-
Temperature: High temperatures can increase the rate of oxidation and other degradation reactions.
Q5: What is the optimal pH range for storing solutions of Oliveria decumbens extract?
A5: For phenolic compounds like thymol and carvacrol, it is generally recommended to maintain a slightly acidic to neutral pH (around pH 4-6). This is because in alkaline conditions (pH > 8), the formation of the phenoxide ion increases the susceptibility to oxidation.
Q6: Are there any specific solvent considerations for Oliveria decumbens extract?
A6: Thymol and carvacrol are lipophilic compounds and are readily soluble in organic solvents like ethanol, methanol, and DMSO. When preparing aqueous solutions, it is important to consider the potential for precipitation and to use co-solvents or solubilizing agents if necessary. For long-term storage, a non-aqueous solvent is preferable to minimize the risk of microbial growth and hydrolytic degradation of other minor components in the extract.
Data Summary: Stability-Influencing Factors for Phenolic Compounds
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Alkaline (pH > 8) | Slightly acidic to neutral (pH 4-6) | Minimizes phenoxide formation and subsequent oxidation. |
| Temperature | High temperatures (>40°C) | Refrigerated (2-8°C) or room temperature (20-25°C) for short-term | Reduces the rate of oxidative degradation. |
| Light | Direct sunlight, UV light | Storage in amber vials or in the dark | Prevents photodegradation. |
| Oxygen | Exposure to air | Inert atmosphere (N2, Ar), degassed solvents | Prevents oxidation of the phenolic hydroxyl group. |
FAQs: General Principles for Optimizing Alkaloid Stability
Alkaloids are a diverse group of naturally occurring compounds containing nitrogen. Their basic nature and varied functional groups present unique stability challenges.
Q7: What are the most common degradation pathways for alkaloids in experimental settings?
A7: Common degradation pathways for alkaloids include:
-
Hydrolysis: Alkaloids with ester or amide linkages can undergo hydrolysis, which is often pH-dependent.
-
Oxidation: The nitrogen atom and other functional groups in the alkaloid structure can be susceptible to oxidation.
-
Racemization: Chiral centers in the alkaloid structure can undergo racemization, particularly under harsh pH or temperature conditions, which can affect biological activity.
-
Photodegradation: Many alkaloids are sensitive to light and can degrade upon exposure.
Q8: How does pH affect the stability of alkaloids?
A8: The stability of alkaloids is highly dependent on pH.[6] As basic compounds, they exist in their protonated (salt) form at acidic pH and in their free base form at alkaline pH. The salt form is often more water-soluble and stable. However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis and other degradation reactions.[6][7] The optimal pH for stability must be determined empirically for each specific alkaloid.
Q9: What are the best practices for storing alkaloid solutions?
A9: For optimal stability, alkaloid solutions should be:
-
Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is generally recommended to slow down degradation rates.
-
Protected from light: Use amber vials or store in the dark.
-
Stored at an optimal pH: Prepare solutions in a buffer system that has been shown to maximize the stability of the specific alkaloid.
-
Protected from oxygen: For oxygen-sensitive alkaloids, use de-gassed solvents and store under an inert atmosphere.
Data Summary: General Stability Conditions for Alkaloids
| Factor | General Considerations | Recommended Practices |
| pH | Stability is highly compound-specific. Extreme pH can cause hydrolysis and other degradation.[6] | Determine the optimal pH range for your specific alkaloid through stability studies. Often slightly acidic conditions are preferred. |
| Temperature | Higher temperatures accelerate degradation.[6][7] | Store at low temperatures (2-8°C or -20°C). |
| Solvent | The choice of solvent can impact stability. Protic solvents can participate in hydrolysis. | Use high-purity solvents. For long-term storage, consider aprotic solvents if the alkaloid is soluble and stable in them. |
| Light | Many alkaloids are light-sensitive. | Store in amber containers or protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Natural Product Extract
Objective: To identify the degradation pathways and the stability-indicating nature of an analytical method for a natural product extract.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the natural product extract in a suitable solvent (e.g., methanol:water 1:1) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours (solid extract and solution).
-
Photodegradation: Expose to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compounds and the appearance of new peaks corresponding to degradation products. This will help in identifying the conditions under which the extract is unstable.
Protocol 2: HPLC-Based Stability Analysis of a Natural Product Extract
Objective: To quantify the concentration of marker compounds in a natural product extract over time under specific storage conditions.
Methodology:
-
Prepare Samples: Prepare multiple identical samples of the extract solution in the desired formulation and storage containers.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the samples using a validated HPLC method to determine the initial concentration of the marker compounds.
-
Storage: Store the remaining samples under the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), withdraw samples from storage and analyze them using the same HPLC method.
-
Data Analysis: Calculate the percentage of the initial concentration of the marker compounds remaining at each time point. Plot the concentration versus time to determine the degradation kinetics and estimate the shelf-life of the product.
Visualizations
Caption: Experimental workflow for assessing natural product stability.
Caption: Troubleshooting decision tree for common stability issues.
Caption: Factors affecting the stability of phenolic compounds.
References
- 1. [PDF] Oliveria decumbens, a Bioactive Essential Oil: Chemical Composition and Biological Activities | Semantic Scholar [semanticscholar.org]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Oliveria decumbens essential oil: Chemical compositions and antimicrobial activity against the growth of some clinical and standard strains causing infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oliveria decumbens, a Bioactive Essential Oil: Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifrti.org [ifrti.org]
Technical Support Center: Olivine Alteration and Weathering Experiments
Welcome to the technical support center for olivine alteration and weathering experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experimental work. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides, detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during olivine alteration and weathering experiments in a question-and-answer format.
Issue 1: Discrepancy Between Theoretical and Observed Alkalinity
Question: My experiment shows a smaller increase in total alkalinity (TA) than theoretically expected from the amount of olivine dissolved. In some cases, TA even decreases. What could be causing this?
Answer: This is a common issue often attributed to the precipitation of secondary minerals.[1][2] When olivine dissolves, it releases Mg²⁺, Fe²⁺, and silicate into the solution, which should lead to an increase in TA. However, these dissolved products can react to form new minerals, a process that can consume alkalinity.
Troubleshooting Steps:
-
Monitor Cation and Silicate Concentrations: Track the concentrations of dissolved Mg, Ca, Si, and Fe over the course of your experiment. A decrease in these ions, particularly Ca, can indicate precipitation.[1]
-
Characterize Solid Phases: At the end of your experiment, analyze the solid materials using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to identify any newly formed mineral phases.[3][4] Common secondary minerals include calcium carbonate (CaCO₃), iron oxides (e.g., FeOOH), and various Mg-Si phases.[1]
-
Geochemical Modeling: Use a geochemical modeling program like PHREEQC to calculate the saturation states of various minerals based on your fluid chemistry data. This can help predict which secondary phases are likely to precipitate.[1]
Logical Workflow for Investigating Alkalinity Discrepancies
Caption: Troubleshooting workflow for unexpected alkalinity trends.
Issue 2: Non-Stoichiometric Dissolution of Olivine
Question: The release rates of magnesium, silicon, and other elements from olivine are not proportional to their content in the mineral. Why is this happening and how do I accurately determine the dissolution rate?
Answer: Non-stoichiometric dissolution is frequently observed in olivine weathering experiments, particularly in the initial stages.[3][4] This phenomenon can be attributed to several factors, including the preferential release of certain ions (like Mg²⁺ and Ni²⁺) over silicate, and the formation of altered surface layers.[4]
Troubleshooting Steps:
-
Use Multiple Proxies: Do not rely on a single element to calculate the olivine dissolution rate. Instead, monitor the release of multiple key components, such as Mg, Si, and a trace element like Ni.[3]
-
Consider Surface Alteration: Be aware that a "surface altered layer" can form, which may lead to the preferential leaching of some elements.[4] Surface-sensitive analytical techniques can provide insight into these layers.
-
Long-Duration Experiments: Non-stoichiometric dissolution may be more pronounced in short-term experiments. Longer experiments can help to clarify whether a steady-state, more stoichiometric dissolution is eventually reached.[4]
Issue 3: Slower than Expected Weathering Rates in Lab Experiments
Question: My laboratory-measured olivine weathering rates are much lower than those reported from field studies. How can I design my experiment to better reflect natural conditions?
Answer: It is a well-documented phenomenon that laboratory weathering rates are often significantly lower than those observed in nature.[5][6] This discrepancy is largely due to the fact that lab experiments often exclude important environmental factors that accelerate weathering.
Experimental Design Considerations to Enhance Weathering Rates:
-
Biotic Factors: The presence of microorganisms, plant roots, and fungi can significantly accelerate olivine weathering through various biological processes.[6][7] Consider incorporating these elements into your experimental design if relevant to your research question.
-
Natural Fluids: Using natural seawater or soil porewater instead of artificial or distilled water can introduce dissolved organic and inorganic species that may enhance dissolution rates.[6]
-
Physical Abrasion: In many natural environments, olivine grains are subject to physical abrasion from transport by water or wind. Simulating this, for example through rotational agitation in batch reactors, can increase the reactive surface area and dissolution rate.[4]
Issue 4: Controlling and Interpreting the Effect of pH
Question: How does pH affect my olivine alteration experiment, and how can I control it?
Answer: pH is a critical parameter that strongly influences both the rate and the products of olivine alteration.[8][9] Generally, olivine dissolution rates are higher at both low and high pH extremes compared to neutral conditions.[10] In serpentinization experiments, strongly alkaline conditions can significantly increase reaction rates and hydrogen gas production.[8][11]
Experimental Approaches:
-
Buffered Solutions: If you need to maintain a specific pH range, use appropriate chemical buffers.
-
Flow-Through Reactors: A flow-through experimental setup can help to maintain a more constant fluid chemistry, including pH, by continuously replenishing the reacting solution.[12]
-
Monitoring pH Evolution: In batch experiments, it is crucial to monitor the natural evolution of pH as the reaction proceeds. The dissolution of olivine itself will tend to increase the pH of the solution.[13]
Signaling Pathway of pH Influence on Serpentinization
Caption: Influence of high pH on olivine serpentinization.
Quantitative Data Summary
The following tables summarize quantitative data from various olivine weathering experiments.
Table 1: Olivine Dissolution Rates in Different Seawater Media
| Treatment | Dissolution Rate Constant (k) (μmol olivine m⁻² day⁻¹) | Data Source |
| Based on ΔNi | ||
| Natural Filtered Seawater (FSW) | 31 - 74 | [3] |
| Artificial Seawater (ASW) | 31 - 74 | [3] |
| ASW without Ca and Mg (ASW-CaMg) | 31 - 74 | [3] |
| Based on ΔMg | ||
| ASW-CaMg | 63 | [3] |
| Based on ΔSi | ||
| FSW and ASW | Order of magnitude lower than k based on ΔNi | [3] |
| ASW-CaMg | Increased by an order of magnitude compared to FSW/ASW | [3] |
Table 2: Cumulative Olivine Weathering Over Time (Modeled)
| Time | Cumulative Weathering (%) | Data Source |
| 1 year | 4 | [3][4] |
| 5 years | 12 | [3][4] |
| 25 years | 35 | [3][4] |
| 50 years | 57 | [3][4] |
| 100 years | 84 | [3][4] |
| 200 years | 98 | [3][4] |
Conditions: Based on a model with 100 μm median diameter olivine grains.[3][4]
Table 3: Effect of Temperature on Olivine Dissolution in Soil Columns
| Temperature | Dissolution Rate | Timeframe | CO₂ Sequestration Rate (for 125 µm grains) | Data Source |
| 19°C | Initially similar to 4°C, then significantly higher | >100 days | ~1.3 kg CO₂ /m²/yr (20% dissolution in 1.5 yrs) | [14] |
| 4°C | Two orders of magnitude lower than 19°C | >100 days | ~0.2 kg CO₂ /m²/yr (20% dissolution in 10 yrs) | [14] |
Experimental Protocols
This section provides an overview of a common experimental methodology for studying olivine weathering.
Batch Reactor Experiment for Olivine Dissolution in Seawater
This protocol is based on methodologies described in studies investigating olivine dissolution kinetics and secondary mineral formation.[1][3][4]
Objective: To quantify the dissolution rate of olivine in seawater and identify the formation of secondary minerals.
Materials:
-
Commercially available olivine sand (e.g., forsteritic olivine).[3]
-
Artificial Seawater (ASW) or Natural Filtered Seawater (FSW).[1][3]
-
Batch reactors (e.g., gas-tight bags or bottles).
-
Rotational agitator or shaker table.
-
Syringes and filters (e.g., 0.2 µm) for fluid sampling.
-
Analytical equipment for fluid analysis (e.g., ICP-MS or ICP-OES for cations and Si, titrator for alkalinity).
-
Analytical equipment for solid analysis (e.g., XRD, SEM-EDX).
Procedure:
-
Olivine Preparation:
-
Experimental Setup:
-
Add a known mass of prepared olivine to each batch reactor.
-
Add a known volume of the seawater medium (ASW or FSW).
-
Seal the reactors to be gas-tight.
-
Place the reactors on a rotational agitator to keep the olivine in suspension and simulate grain-to-grain collision.[3][4]
-
Maintain a constant temperature (e.g., 21.5–23.9°C).[1]
-
-
Sampling and Analysis:
-
At regular time intervals, collect fluid samples from the reactors using a syringe and filter.
-
Analyze the fluid samples for pH, total alkalinity, and dissolved concentrations of Mg, Si, Ca, Fe, and Ni.[1]
-
Analyze the reacted olivine grains for surface alteration and the presence of secondary precipitates using SEM-EDX and XRD.[1][4]
-
Experimental Workflow Diagram
Caption: Workflow for a typical batch reactor experiment.
References
- 1. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]
- 2. oceanrep.geomar.de [oceanrep.geomar.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Olivine Dissolution in Seawater: Implications for CO2 Sequestration through Enhanced Weathering in Coastal Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olivine for CO2 removal | Challenges and Advantages [smartstones.nl]
- 6. Olivine Weathering against Climate Change [scirp.org]
- 7. Olivine for CO2 removal | THE rate of olivine weathering, an expensive myth [smartstones.nl]
- 8. The effect of pH on rates of reaction and hydrogen generation during serpentinization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH on Molecular Hydrogen (H2) Generation and Reaction Rates during Serpentinization of Peridotite and Olivine [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. Frontiers | The Dissolution of Olivine Added to Soil at 4°C: Implications for Enhanced Weathering in Cold Regions [frontiersin.org]
improving the efficiency of oliverine-based carbon capture
Welcome to the technical support center for olivine-based carbon capture. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind olivine-based carbon capture?
A1: Olivine, a magnesium iron silicate mineral, reacts with carbon dioxide (CO₂) and water in a process that mimics natural chemical weathering.[1][2][3] This reaction, known as mineral carbonation, converts gaseous CO₂ into solid, stable carbonate minerals, effectively sequestering it.[1][2] The general chemical reaction is:
(Mg,Fe)₂SiO₄ (olivine) + 2CO₂ + 2H₂O → (Mg,Fe)₂CO₃ (carbonate) + H₄SiO₄ (silicic acid)
Q2: What are the main factors influencing the efficiency of olivine carbonation?
A2: The efficiency of the reaction is primarily influenced by several key parameters:
-
Temperature: Higher temperatures generally increase reaction rates, with an optimal range often cited between 185-200°C.[4]
-
CO₂ Pressure: Increased CO₂ partial pressure enhances the dissolution of CO₂ into the aqueous phase, driving the carbonation reaction forward.[5]
-
Particle Size: Smaller particle sizes lead to a larger reactive surface area, which significantly accelerates the carbonation rate.[1][6][7]
-
Presence of Water: Water is a crucial reactant and facilitates the dissolution of both olivine and CO₂.[8][9] The presence of water vapor has been shown to improve carbonation rates and capacities.[8][9]
-
pH: The pH of the reaction medium can influence the dissolution rate of olivine.
-
Additives: Certain additives, such as sodium bicarbonate and sodium chloride, can enhance the reaction kinetics.[5]
Q3: What are the common challenges encountered in olivine-based carbon capture experiments?
A3: Researchers often face several challenges:
-
Slow Reaction Kinetics: The natural weathering process is very slow.[1][2] While it can be accelerated, achieving high conversion rates in a short timeframe can be difficult.
-
Silica Passivation: A layer of amorphous silica can form on the surface of the olivine particles during the reaction.[10][11][12] This passivating layer can inhibit further reaction between the olivine and CO₂.[10][12]
-
Energy Consumption: Grinding olivine to the required small particle sizes is an energy-intensive process that can impact the net carbon balance of the technology.[1][13]
-
Incomplete Carbonation: Achieving 100% conversion of olivine to carbonate can be challenging due to factors like passivation and reaction equilibrium.
-
Environmental Side Effects: The release of trace elements like nickel from the olivine structure during dissolution is a potential environmental concern that needs to be monitored.[13][14]
Q4: How can I increase the surface area of my olivine sample?
A4: The most common method to increase the surface area of olivine is through mechanical grinding or milling.[1][2] This breaks down larger particles into a fine powder, significantly increasing the available reactive surface for the carbonation reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low CO₂ Conversion Rate | Insufficient Surface Area: The olivine particles may be too large, limiting the reactive surface. | Grind the olivine to a smaller particle size (e.g., <38 µm).[15] |
| Sub-optimal Temperature: The reaction temperature may be too low, resulting in slow kinetics. | Increase the reaction temperature to the optimal range of 185-200°C.[4] | |
| Low CO₂ Pressure: The partial pressure of CO₂ may be insufficient to drive the reaction. | Increase the CO₂ pressure in the reactor. | |
| Reaction Stalls After Initial Progress | Silica Passivation: A silica-rich layer may have formed on the olivine particles, blocking reactive sites.[10][12] | Consider using additives like sodium bicarbonate to increase the ionic strength of the solution, which can enhance dissolution and potentially disrupt the passivating layer.[5] Agitation or stirring within the reactor can also help to abrade the passivating layer. |
| Inconsistent Results Between Experiments | Inhomogeneous Sample: The olivine sample may not be homogenous in terms of particle size or composition. | Ensure thorough mixing and consistent grinding of the olivine powder before each experiment. |
| Fluctuations in Experimental Conditions: Variations in temperature, pressure, or CO₂ concentration can lead to inconsistent results. | Calibrate and monitor all experimental parameters closely throughout the reaction. | |
| Low Product Yield | Incomplete Reaction: The reaction may not have run for a sufficient amount of time. | Increase the reaction duration to allow for higher conversion. |
| Formation of undesired byproducts: Under certain conditions, other secondary minerals might form.[11] | Characterize the solid products using techniques like XRD and SEM to identify any byproducts and adjust reaction conditions accordingly. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of different parameters on olivine carbonation efficiency.
Table 1: Effect of Particle Size on CO₂ Sequestration
| Particle Size | Temperature (°C) | CO₂ Reduction (%) | Methane Content Increase (%) | Reference |
| Fine | Mesophilic | 17.5 | 3.6 | [16] |
| Fine | Ambient | 21.7 | 8.8 | [16] |
Table 2: Effect of Temperature and Additives on Olivine Conversion
| Temperature (°C) | Additives | CO₂ Pressure (bar) | Reaction Time | Conversion Rate (%) | Reference |
| 95 | 20% Sulfuric Acid Excess | - | 3 hours | 93 | [17] |
| 95 | 12% Sulfuric Acid Excess | - | 90 minutes | 81 | [17] |
| 175 | 0.64 M NaHCO₃, 0.5 M Oxalic Acid, 0.01 M Ascorbic Acid | 100 | 90 minutes | ~30 (for 138 µm particles) | [15][17] |
| 175 | None | 117 | 2 hours | 44.56 | [15] |
| 175 | Sodium Carbonate, Oxalic Acid, Ascorbic Acid | 117 | 2 hours | 79.86 (for reference magnesia) | [15] |
Experimental Protocols
Protocol 1: Direct Aqueous Mineral Carbonation of Olivine in a Batch Reactor
This protocol describes a typical experiment to evaluate the efficiency of olivine carbonation under controlled temperature and pressure conditions.
1. Materials and Equipment:
-
Olivine powder (finely ground, with a known particle size distribution)
-
Deionized water
-
High-purity CO₂ gas
-
High-pressure, high-temperature batch reactor with a stirring mechanism
-
Temperature and pressure controllers and sensors
-
Analytical balance
-
Equipment for solid product analysis (e.g., XRD, SEM-EDX, TGA)
2. Experimental Procedure:
-
Sample Preparation: Accurately weigh a specific amount of dried olivine powder.
-
Reactor Loading: Place the olivine powder and a precise volume of deionized water into the reactor vessel.
-
Sealing and Purging: Seal the reactor and purge it with low-pressure CO₂ or an inert gas (e.g., N₂) to remove air.
-
Pressurization and Heating: Pressurize the reactor with CO₂ to the desired experimental pressure. Begin heating the reactor to the target temperature while stirring the mixture at a constant rate.
-
Reaction: Maintain the desired temperature and pressure for the specified reaction time.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and slowly depressurize it.
-
Product Recovery: Open the reactor and carefully collect the solid and liquid phases.
-
Product Analysis:
-
Filter and dry the solid product.
-
Analyze the solid product using XRD to identify the mineral phases present (e.g., unreacted olivine, magnesite, silica).
-
Use SEM-EDX to observe the morphology and elemental composition of the particles, including the formation of any surface layers.
-
Employ TGA to quantify the amount of carbonate formed by measuring the weight loss upon heating.
-
Protocol 2: Characterization of Reaction Products
1. X-Ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases in the solid product.
-
Procedure: A small amount of the dried solid product is ground to a fine powder and mounted on a sample holder. The sample is then scanned over a range of 2θ angles to obtain a diffraction pattern. The peaks in the pattern are compared to a database to identify the minerals present.
2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX):
-
Purpose: To visualize the morphology of the particles and determine their elemental composition.
-
Procedure: A small amount of the solid product is mounted on a stub and coated with a conductive material (e.g., gold or carbon). The sample is then imaged using a focused beam of electrons. The EDX detector analyzes the X-rays emitted from the sample to determine the elemental composition of specific areas. This is particularly useful for identifying the formation of silica-rich passivating layers.[18]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of carbonate in the solid product.
-
Procedure: A small, accurately weighed amount of the dried solid product is heated in a controlled atmosphere. The weight of the sample is monitored as the temperature increases. The decomposition of carbonate minerals at specific temperatures results in a weight loss, which can be used to calculate the initial carbonate content.[17][19]
Visualizations
Caption: Experimental workflow for olivine-based carbon capture.
Caption: Key factors influencing the efficiency of olivine carbonation.
Caption: Simplified reaction pathway for olivine carbonation.
References
- 1. george-payne.com [george-payne.com]
- 2. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 3. climateadaptationplatform.com [climateadaptationplatform.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. advanceseng.com [advanceseng.com]
- 6. worksinprogress.co [worksinprogress.co]
- 7. Olivine for CO2 removal | Enhanced Weathering: crushed rocks spread on farmland can capture billions of tons of CO2/year, (for comparison, the U.S. emitted 5.3bn in 2018) [smartstones.nl]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the direct mineralization of CO2 with olivine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Size-Fractionated Weathering of Olivine, Its CO2-Sequestration Rate, and Ecotoxicological Risk Assessment of Nickel Release | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of particle size and doses of olivine addition on carbon dioxide sequestration during anaerobic digestion of sewage sludge at ambient and mesophilic temperatures - EPIC [epic.uchicago.edu]
- 17. CO2 sequestration by carbonation of olivine: a new proces... [degruyterbrill.com]
- 18. staff-old.najah.edu [staff-old.najah.edu]
- 19. CO2 sequestration by carbonation of olivine: a new proces... [degruyterbrill.com]
Technical Support Center: Refining Analytical Techniques for Trace Elements in Olivine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for the determination of trace elements in olivine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trace elements in olivine using various analytical techniques.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
Problem: Inaccurate results when using non-matrix-matched calibration standards (e.g., NIST SRM 612 glass) for olivine analysis.
-
Possible Cause: Significant laser-induced inter-element fractionation between olivine and silicate glass calibration materials, particularly for smaller laser spot sizes (<100 μm).[1][2] This is due to differences in the physical and chemical properties of the sample and the standard, leading to differential ablation behavior and elemental response.[3] This "matrix effect" can cause systematic variations in measured isotopic compositions.[4]
-
Recommended Solution:
-
Use Matrix-Matched Standards: Whenever possible, use well-characterized natural olivine standards for calibration.[1][2] This is the most effective way to mitigate matrix effects.[3] Two such standards, 355OL and SC-GB, have been characterized for this purpose.[2]
-
Optimize Laser Parameters (if matrix-matched standards are unavailable): To minimize fractionation effects between olivine and silicate glass standards, use larger laser spot sizes (≥100 μm), a laser fluence of ≤4.0 J/cm², and a total laser shot count of ≤250 (e.g., 5 Hz repetition rate for 50 s).[1][2]
-
Internal Standardization: Use an element with a known concentration in the olivine, such as Si (measured by EPMA), as an internal standard to correct for variations in ablation yield and instrumental drift.[1]
-
Problem: Signal instability or "spikes" during LA-ICP-MS analysis of olivine.
-
Possible Cause: The presence of micro-inclusions of other minerals or fluids within the olivine crystal.[5][6][7] These inclusions can have a different elemental composition and ablation behavior, leading to sudden changes in the signal.
-
Recommended Solution:
-
Careful Sample Selection: Thoroughly examine olivine grains under a microscope before analysis to identify and avoid areas with visible inclusions.
-
Time-Resolved Analysis: Monitor the signal for individual elements in a time-resolved manner. Spikes in the signal that correspond to specific elements can indicate the ablation of a micro-inclusion. Exclude these portions of the signal from data processing.
-
Smaller Spot Size: If the inclusions are small and sparsely distributed, using a smaller laser spot size may help to avoid them. However, be mindful of the potential for increased fractionation with smaller spot sizes if not using matrix-matched standards.[1][2]
-
Electron Probe Microanalysis (EPMA)
Problem: Poor detection limits and precision for trace elements in olivine.
-
Possible Cause: Suboptimal analytical conditions, such as low beam current, short counting times, or incorrect accelerating voltage.[8]
-
Recommended Solution:
-
Optimize Analytical Conditions: To achieve ppm-level detection limits, use a high accelerating voltage (e.g., 25 kV) and a high beam current (e.g., 900 nA) combined with long counting times.[8][9] For many elements heavier than phosphorus, increasing the accelerating voltage improves the detection limit.[8][9][10]
-
Careful Background Estimation: Accurately measure the background on both sides of the peak of interest to avoid systematic errors.[8][10]
-
Problem: Inaccurate trace element concentrations near the boundary with another mineral phase (e.g., glass).
-
Possible Cause: Secondary fluorescence (SF), where X-rays generated in the adjacent phase excite atoms in the olivine, leading to an overestimation of certain element concentrations.[10][11] This effect is most significant for elements like titanium and calcium when olivine is adjacent to basaltic glass.[11]
-
Recommended Solution:
-
Analyze Away from Boundaries: Whenever possible, perform analyses in the center of the olivine grain, away from any phase boundaries.
-
Quantify and Correct for SF: If analysis near a boundary is unavoidable, the SF effect can be quantified through specially designed experiments and Monte Carlo simulations.[10][11]
-
Secondary Ion Mass Spectrometry (SIMS)
Problem: Matrix effects causing inaccurate isotopic or elemental ratios in olivine of varying composition.
-
Possible Cause: The composition of the olivine (e.g., forsterite content) can influence the secondary ion yields, leading to instrumental bias.[12][13][14] This is a well-documented phenomenon in SIMS analysis.
-
Recommended Solution:
-
Use Matrix-Matched Reference Materials: Calibrate the instrument using a suite of well-characterized olivine standards that cover the compositional range of the unknown samples.[12][14]
-
Apply Correction Protocols: Develop and apply correction procedures based on the relationship between matrix composition (e.g., FeO/MgO ratio) and the measured instrumental bias.[12][14] For magnesium isotope analysis, a combination of Mg+/Si+ ratios and forsterite content can be used for correction.[14]
-
Problem: High variability and poor reproducibility in hydrogen concentration measurements in some olivines.
-
Possible Cause: The presence of sub-microscopic hydrous mineral inclusions or fluid-filled pores within the olivine.[7] These features can contribute variably to the measured hydrogen signal, leading to erratic results.[7]
-
Recommended Solution:
-
Careful Sample Screening: Use techniques like SEM or NanoSIMS to image the olivine and identify samples with a high density of pores or inclusions.
-
Data Filtering: Monitor the depth profile of the hydrogen signal during analysis. Erratic profiles with high uncertainties can indicate the presence of inclusions. Filter these analyses from the dataset based on criteria such as the error predicted by Poisson counting statistics.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main analytical techniques for trace element analysis in olivine?
A1: The primary in-situ micro-analytical techniques for determining trace element concentrations in olivine are Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), Electron Probe Microanalysis (EPMA), and Secondary Ion Mass Spectrometry (SIMS).[8][10][15][16]
Q2: What are the typical detection limits for trace elements in olivine with these techniques?
A2: LA-ICP-MS can achieve sub-ppm detection limits.[1][2] With optimized conditions, EPMA can reach detection limits of 4-18 ppm for many trace elements.[8][9][10] SIMS is also highly sensitive and can achieve very low detection limits, often better than LA-ICP-MS.[1]
Q3: Why is matrix-matching important for LA-ICP-MS and SIMS analysis of olivine?
A3: Matrix-matching is crucial to minimize "matrix effects," where differences in the chemical and physical properties between the sample and the calibration standard lead to inaccurate results.[3][4] For LA-ICP-MS, this can cause laser-induced elemental fractionation[1][2], while for SIMS, it can affect secondary ion yields and cause instrumental bias.[12][14]
Q4: Can I use LA-ICP-MS to determine the major element composition of olivine simultaneously with trace elements?
A4: Yes, recent studies have demonstrated that LA-ICP-MS with a simplified 100% quantification approach can be used to calculate the forsterite (Fo) content of olivine simultaneously with the determination of minor and trace elements, with accuracy and precision comparable to conventional EPMA.[17]
Q5: What are some common reference materials for trace element analysis in olivine?
A5: Several natural olivine reference materials have been characterized for in-situ microanalysis, including MongOL Sh11-2, 355OL, and SC-GB.[2][5][6] San Carlos olivine is also frequently used as a reference material.[1]
Data Presentation
Table 1: Comparison of Analytical Techniques for Trace Element Analysis in Olivine
| Feature | LA-ICP-MS | EPMA | SIMS |
| Typical Detection Limits | Sub-ppm[1][2] | 4 - 18 ppm[8][9][10] | Sub-ppm to ppb |
| Spatial Resolution | Typically 15-100 µm[17] | ~7-8 µm at 25 kV[8][10] | Can be sub-µm to >100 µm[16] |
| Key Strengths | Rapid analysis, wide elemental coverage[17] | High precision, non-destructive | Highest sensitivity for many elements, isotopic analysis |
| Common Challenges | Matrix effects, downhole fractionation[1][2][3] | Lower sensitivity than LA-ICP-MS/SIMS, secondary fluorescence[10][11] | Matrix effects, complex instrumentation[12][14] |
Table 2: Recommended LA-ICP-MS Parameters to Minimize Fractionation (when using non-matrix-matched standards)
| Parameter | Recommended Value | Reference |
| Laser Spot Size | ≥100 µm | [1][2] |
| Laser Fluence | ≤4.0 J/cm² | [1][2] |
| Total Laser Shots | ≤250 (e.g., 5 Hz for 50 s) | [1][2] |
Experimental Protocols
Protocol 1: High-Precision EPMA for Trace Elements in Olivine
This protocol is adapted from methodologies that aim to achieve low detection limits for trace elements in olivine.[8]
-
Sample Preparation: Prepare a polished thin section or an epoxy mount of the olivine grains. Ensure the surface is flat and free of scratches. Carbon coat the sample to ensure conductivity.
-
Instrument Setup:
-
Use a modern electron probe microanalyzer with stable spectrometers.
-
Ensure the instrument is in a temperature and humidity-controlled environment.
-
-
Analytical Conditions:
-
Accelerating Voltage: 25 kV.[8] This increases the peak-to-background ratio for elements heavier than phosphorus.[8][9][10]
-
Beam Current: 900 nA.[8] A high beam current is necessary to increase X-ray intensity.
-
Beam Diameter: Focused beam (e.g., 2 µm).[8]
-
Counting Time: Long counting times (e.g., total analysis time of 12 minutes per point) are required to improve counting statistics.
-
-
Calibration and Standardization:
-
Use well-characterized mineral standards for calibration.
-
Regularly analyze a secondary olivine standard as an unknown to monitor for instrumental drift and to assess accuracy and precision.[8]
-
-
Background Measurement: Carefully select background positions on both sides of the analytical peak to accurately model the background and avoid spectral interferences.
-
Data Correction: Apply a full ZAF (atomic number, absorption, fluorescence) correction to the raw data.
Mandatory Visualization
Troubleshooting workflow for inaccurate LA-ICP-MS results.
Troubleshooting workflow for common EPMA issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Magnesium isotopic analysis of olivine by laser-ablation multi-collector ICP-MS: composition dependent matrix effects and a comparison of the Earth and Moon - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Olivine Reference Material for In Situ Microanalysis. - OceanRep [oceanrep.geomar.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace element analysis by EPMA in geosciences: detection limit, precision and accuracy [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Matrix Effects in SIMS Using Gaussian Process Regression: The Case of Olivine Mg Isotope Microanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Socratica [learn.socratica.com]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 17. mdpi.com [mdpi.com]
challenges in scaling up oliverine industrial applications
Welcome to the Technical Support Center for Olivine Industrial Applications. This resource is designed for researchers, scientists, and professionals exploring the use of olivine in their experiments and seeking to scale up its applications.
Frequently Asked Questions (FAQs)
Q1: What is olivine and what are its primary industrial applications?
A1: Olivine is a naturally occurring magnesium iron silicate mineral with the chemical formula (Mg,Fe)₂SiO₄.[1][2] It is a primary component of the Earth's upper mantle.[1][3] Its main industrial applications are based on its high melting point and refractory properties. Key uses include:
-
Carbon Sequestration: Olivine reacts with CO₂ in a process called enhanced weathering, converting gaseous CO₂ into stable carbonate minerals. This is a promising method for carbon dioxide removal (CDR).[2][4]
-
Metallurgy and Foundries: It is used as a slag conditioner in blast furnaces, a refractory material for lining furnaces and kilns, and as a molding sand for casting non-ferrous and manganese steels.[5][6][7][8]
-
Construction: It serves as an aggregate in high-friction surfacing for roads.[5][6]
-
Heat Storage: Its high density and heat capacity make it suitable for thermal heat storage applications.[8]
Q2: What is "enhanced weathering" with olivine?
A2: Enhanced weathering is a carbon capture strategy that aims to accelerate the natural, slow process of rock weathering.[4][9] It involves grinding olivine into a fine powder and spreading it over large areas like agricultural lands or coastal environments.[4][10] The increased surface area significantly speeds up the chemical reaction with atmospheric CO₂, effectively capturing it and storing it as solid carbonate minerals.[4]
Q3: What are the main challenges in scaling up olivine-based carbon sequestration?
A3: Scaling up olivine applications, particularly for carbon sequestration, faces several key challenges:
-
Reaction Kinetics: The natural weathering rate of olivine is slow. While grinding accelerates it, optimizing reaction speed and efficiency is a major focus of research.[4][11]
-
Energy Costs: Grinding olivine to the required fine particle size is an energy-intensive process, which can impact the overall carbon footprint and cost-effectiveness.[12][13]
-
Passivation: A silica-rich layer can form on the surface of olivine grains during the reaction, which can inhibit or "passivate" the surface and slow down further carbonation.[14][15]
-
Environmental Impact: Olivine deposits can contain trace heavy metals like nickel (Ni) and chromium (Cr). There are concerns that large-scale application could lead to the leaching of these metals into soils and water systems.[10][16][17]
-
Logistics and Cost: The sheer scale of mining, transporting, and applying the vast quantities of olivine needed for a global climate impact presents significant logistical and financial hurdles.[12][16]
-
Monitoring and Verification: Accurately measuring and verifying the amount of CO₂ sequestered in large-scale, open-system applications (like on farmland) is complex.[16]
Q4: Does the chemical composition of olivine matter for its application?
A4: Yes, the composition is critical. Olivine is a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1][3] The magnesium-to-iron ratio affects its reactivity, with higher iron content potentially inhibiting the carbonation process by forming a passivating iron-silica layer.[17][18] Furthermore, the presence of trace elements like nickel is a key consideration for environmental safety assessments.[17][19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: My olivine carbonation rate is much lower than expected.
-
Possible Cause 1: Particle Size is Too Large. The reaction rate is highly dependent on the available surface area.
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Possible Cause 2: Surface Passivation. A silica-rich layer may be forming on the particle surfaces, blocking reaction sites.[15][20] This is a common rate-limiting factor.
-
Solution: Experiment with reaction conditions. Stirring or agitation in aqueous experiments can help abrade the passivating layer.[15] Some studies suggest that the presence of certain additives, like sodium bicarbonate, can alter the reaction mechanism and mitigate passivation under specific conditions.[11]
-
-
Possible Cause 3: Sub-optimal Temperature. The carbonation reaction is temperature-dependent.
-
Solution: Review the literature for optimal temperature ranges. For aqueous carbonation, studies show that the rate is optimized around 185-200°C.[21][22] For enhanced weathering at ambient temperatures, the reaction will be inherently slower, but rates are higher at warmer temperatures (e.g., 32°C vs 4°C).[10]
-
Problem: I am detecting elevated levels of nickel (Ni) leaching from my experiment.
-
Possible Cause 1: High Nickel Content in Olivine Source. Olivine naturally contains nickel, and the concentration can vary significantly between different geological sources.
-
Solution: Characterize the elemental composition of your raw olivine material using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If the source material is high in nickel, consider sourcing olivine from a different deposit.
-
-
Possible Cause 2: Reaction pH. The pH of the solution significantly influences metal leaching.
Problem: The conversion of olivine to carbonate is incomplete, even after a long reaction time.
-
Possible Cause 1: Thermodynamic Equilibrium. The reaction may have reached equilibrium under your experimental conditions (e.g., CO₂ partial pressure, temperature).
-
Possible Cause 2: Clogging of Pore Space. In packed-bed or solid-state experiments, the carbonation reaction can be volume-increasing, leading to the clogging of fluid pathways and preventing reactants from reaching the unreacted core of the material.[25]
Data Presentation & Experimental Protocols
Quantitative Data
Table 1: Typical Elemental Composition of Olivine This table presents a generalized range of compositions. The exact composition of your sample should be verified experimentally.
| Component | Chemical Formula | Typical Weight % | Notes |
| Magnesium Oxide | MgO | 40 - 50% | Primary component for carbonation (forms MgCO₃). |
| Silicon Dioxide | SiO₂ | 38 - 43% | Forms silica as a byproduct. Can cause passivation.[15] |
| Iron(II) Oxide | FeO | 7 - 12% | Can also carbonate but may form passivating oxide layers.[18] |
| Nickel Oxide | NiO | 0.2 - 0.5% | A common trace element of environmental concern.[10] |
| Chromium(III) Oxide | Cr₂O₃ | < 0.1% | A trace heavy metal to monitor.[10] |
| Other Oxides | (e.g., Al₂O₃, CaO) | < 2% | Varies by source. |
Table 2: Key Factors Influencing Olivine Carbonation Rate in Aqueous Solutions
| Parameter | Effect on Rate | Optimal Range/Condition | Rationale & Citations |
| Temperature | Increases to a peak, then may decrease | ~185 - 200 °C | Optimizes dissolution and precipitation kinetics. At higher temperatures, competing reactions like serpentinization can occur.[21][22] |
| CO₂ Partial Pressure | Increases rate | > 45 bar (in some studies) | Higher pressure increases CO₂ dissolution into the aqueous phase, driving the reaction forward.[11] |
| Particle Size | Smaller size increases rate | < 75 µm | Increases the reactive surface area per unit mass.[4][27] |
| pH | Complex effect | Slightly acidic (for dissolution) | Lower pH enhances olivine dissolution, but carbonate precipitation is favored at higher pH. The overall process involves a pH shift.[4][22] |
| Additives (e.g., NaCl, NaHCO₃) | Can increase rate | Varies | Can increase ionic strength and supply carbonate ions, enhancing dissolution and precipitation.[11] |
| Agitation/Stirring | Increases rate | Continuous | Helps to abrade the passivating silica layer and improves mass transfer of reactants and products.[15] |
Experimental Protocol
Protocol: Lab-Scale Aqueous Olivine Carbonation Experiment
This protocol outlines a typical batch reactor experiment to measure the extent and rate of olivine carbonation.
-
Material Preparation & Characterization:
-
Obtain olivine sand. Mill the sand using a planetary ball mill or attrition mill to achieve a desired particle size distribution (e.g., D50 < 50 µm).
-
Measure the particle size distribution using laser diffraction.
-
Measure the specific surface area using the BET method.
-
Determine the bulk chemical and mineralogical composition using XRF and X-ray Diffraction (XRD).
-
-
Experimental Setup:
-
Use a high-pressure, high-temperature stirred batch reactor (autoclave).
-
Add a known mass of the prepared olivine powder to the reactor vessel.
-
Add a specific volume of deionized water or a solution containing additives (e.g., 1 M NaCl + 0.5 M NaHCO₃).
-
Seal the reactor.
-
-
Reaction Execution:
-
Begin stirring at a constant rate (e.g., 500 rpm).
-
Heat the reactor to the target temperature (e.g., 185 °C).[21]
-
Once at temperature, pressurize the reactor with CO₂ to the target pressure (e.g., 100 bar).[28]
-
Start the timer for the experiment (e.g., run for 6 hours).
-
Maintain constant temperature and pressure throughout the experiment. Optionally, withdraw fluid samples at set time intervals using a sampling valve to monitor reaction progress.
-
-
Sample Analysis:
-
After the experiment, rapidly cool the reactor.
-
Vent the CO₂ pressure safely.
-
Collect the solid and liquid phases by filtration.
-
Liquid Analysis: Analyze the liquid filtrate for Mg²⁺ and Fe²⁺ concentrations using Atomic Absorption Spectroscopy (AAS) or ICP-MS to track olivine dissolution.
-
Solid Analysis:
-
Rinse the collected solids with deionized water and dry at ~105 °C.
-
Perform XRD analysis to identify and quantify the mineral phases present (olivine, magnesite, etc.).
-
Use Thermogravimetric Analysis (TGA) to determine the carbonate content of the solid product. The mass loss upon heating through the carbonate decomposition temperature corresponds to the amount of CO₂ sequestered.
-
-
-
Data Calculation:
-
Calculate the extent of olivine conversion based on the amount of carbonate formed (from TGA) or the amount of Mg²⁺ released into the solution.
-
Mandatory Visualizations
Diagrams
References
- 1. Olivine - Wikipedia [en.wikipedia.org]
- 2. Olivine: versatile green mineral with various applications [stapelvanstenen.nl]
- 3. ALEX STREKEISEN [alexstrekeisen.it]
- 4. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 5. Popular Industrial Applications of Olivine | LKAB Minerals [lkabminerals.com]
- 6. chemkraft.ir [chemkraft.ir]
- 7. mrl.ies.ncsu.edu [mrl.ies.ncsu.edu]
- 8. Olivine [sibelco.com]
- 9. Olivine for CO2 removal | Enhanced Weathering: crushed rocks spread on farmland can capture billions of tons of CO2/year, (for comparison, the U.S. emitted 5.3bn in 2018) [smartstones.nl]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. advanceseng.com [advanceseng.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. staff-old.najah.edu [staff-old.najah.edu]
- 16. Olivine for CO2 removal | Challenges and Advantages [smartstones.nl]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]
- 20. sccs.stanford.edu [sccs.stanford.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Synthetic Fluid Inclusions XXIV. In situ Monitoring of the Carbonation of Olivine Under Conditions Relevant to Carbon Capture and Storage Using Synthetic Fluid Inclusion Micro-Reactors: Determination of Reaction Rates [frontiersin.org]
- 23. Heavy metal removal potential of olivine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pub.geus.dk [pub.geus.dk]
- 25. SE - Generating porosity during olivine carbonation via dissolution channels and expansion cracks [se.copernicus.org]
- 26. Generating porosity during olivine carbonation via dissolution channels and expansion cracks – MIT Earth Resources Laboratory [sites.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. gsa.confex.com [gsa.confex.com]
Technical Support Center: Synthesis of High-Purity Forsterite and Fayalite
Welcome to the technical support center for the synthesis of forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing impurities during experimental synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during forsterite synthesis?
A1: The most prevalent impurities in forsterite synthesis are unreacted precursors or intermediate phases, primarily magnesium silicate (enstatite, MgSiO₃) and magnesium oxide (periclase, MgO). The formation of these phases is often due to an incorrect stoichiometric ratio of magnesium to silicon precursors or incomplete reaction during calcination.
Q2: How can I prevent the oxidation of Fe²⁺ to Fe³⁺ during fayalite synthesis?
A2: Preventing the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) is critical for synthesizing pure fayalite. This is best achieved by maintaining a controlled reducing atmosphere throughout the heating process. Common methods include using a CO-CO₂ gas buffer or conducting the synthesis in the presence of a material that creates a localized reducing environment, such as embedding the sample in pure iron powders during heating.
Q3: What are the main advantages of the sol-gel method over the solid-state reaction method for synthesizing forsterite and fayalite?
A3: The sol-gel method generally offers better homogeneity and mixing of precursors at a molecular level, which can lead to the formation of a pure product at lower temperatures and with shorter reaction times compared to the solid-state reaction method. This method also allows for better control over particle size and morphology. However, the sol-gel process can be more complex and costly.
Q4: What analytical techniques are essential for identifying impurities in synthetic forsterite and fayalite?
A4: X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and confirming the purity of the synthesized material. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is useful for examining the microstructure and elemental composition of the sample. For fayalite, Mössbauer spectroscopy is a powerful tool for determining the oxidation state of iron and quantifying any Fe³⁺ impurities.
Troubleshooting Guides
Forsterite Synthesis: Undesirable Secondary Phases
Problem: XRD analysis of my synthetic forsterite shows the presence of enstatite (MgSiO₃) and/or periclase (MgO).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mg/Si Molar Ratio | Adjust the initial molar ratio of magnesium to silicon precursors. A slight excess of magnesium (Mg/Si ratio of 2.01 to 2.05) can help to ensure the complete reaction of silica. | Formation of single-phase forsterite by compensating for any potential silica loss or incomplete reaction. |
| Incomplete Reaction | Increase the sintering temperature or holding time. For solid-state synthesis, heating at 1350°C for 3 hours is often effective. For sol-gel methods, a lower temperature of around 900°C for 2 hours may be sufficient. | Complete conversion of precursors and intermediate phases to forsterite. |
| Poor Homogenization of Precursors | For solid-state reactions, ensure thorough mixing of the precursor powders using techniques like ball milling. For sol-gel, ensure complete dissolution and hydrolysis of the precursors. | A more uniform reaction at the particle interfaces, leading to a higher purity product. |
Fayalite Synthesis: Presence of Iron Oxides (Fe₃O₄ or Fe₂O₃)
Problem: My synthetic fayalite is contaminated with magnetite (Fe₃O₄) or hematite (Fe₂O₃), indicating oxidation of Fe²⁺.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidizing Atmosphere | Conduct the synthesis and cooling process under a controlled reducing atmosphere. A CO-CO₂ gas mixture is commonly used. Alternatively, embedding the sample in a reducing agent like pure iron powder can prevent oxidation. | Prevention of Fe²⁺ oxidation, leading to the formation of pure fayalite. |
| Inadequate Reduction of Fe³⁺ Precursor | If starting with an Fe³⁺ source, ensure the reduction step is complete. This may involve adjusting the reducing agent concentration, temperature, or reaction time. A two-step process of calcination in air followed by a reduction in a CO-CO₂ buffer can be effective. | Complete conversion of the iron precursor to Fe²⁺ before the formation of the fayalite phase. |
| Reaction with Crucible Material | Use an inert crucible material, such as high-purity iridium, especially at high temperatures, to avoid reactions between the sample and the crucible that could affect the oxygen fugacity. | Minimized side reactions that could introduce impurities or alter the redox conditions. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for minimizing impurities in forsterite and fayalite synthesis.
Table 1: Forsterite Synthesis Parameters
| Parameter | Solid-State Reaction | Sol-Gel Method | Reference |
| Optimal Mg/Si Molar Ratio | 2.01 - 2.05 | 2:1 | , |
| Sintering/Calcination Temperature | 1350°C - 1600°C | 800°C - 900°C | , |
| Holding Time | 3 hours | 2 hours | , |
| Common Impurities | MgSiO₃, MgO | MgO |
Table 2: Fayalite Synthesis Parameters
| Parameter | Solid-State Reaction | Sol-Gel Method | Reference |
| Atmosphere | Reducing (e.g., CO-CO₂ buffer) | Reducing | |
| Sintering/Calcination Temperature | 1150°C | Lower temperatures possible | |
| Holding Time | 5 hours | Varies | |
| Common Impurities | Fe₃O₄, Fe₂O₃, Metallic Fe (minor) | Metallic Fe (0.5-3%) | , |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Forsterite
-
Precursor Preparation: Use high-purity magnesium oxide (MgO) and silicon dioxide (SiO₂) powders.
-
Mixing: Weigh the precursors to achieve a Mg/Si molar ratio between 2.01 and 2.05.
-
Homogenization: Thoroughly mix the powders in an agate mortar or by ball milling to ensure a homogeneous mixture.
-
Pelletizing: Press the mixed powder into pellets to ensure good contact between the reactant particles.
-
Sintering: Place the pellets in a high-temperature furnace. Heat to 1350°C for 3 hours in an air atmosphere.
-
Cooling: Allow the furnace to cool down to room temperature.
-
Characterization: Grind the resulting pellets and analyze the powder using XRD to confirm the phase purity.
Protocol 2: Sol-Gel Synthesis of Fayalite
-
Precursor Solution: Prepare a solution of an iron(II) precursor (e.g., iron(II) chloride) and a silicon alkoxide (e.g., tetraethyl orthosilicate - TEOS) in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.
-
Hydrolysis and Gelation: Initiate hydrolysis and condensation reactions by adding a catalyst (e.g., an acid or base) to form a gel. Careful control of oxygen fugacity during this step is crucial.
-
Drying: Dry the gel to remove the solvent, resulting in a xerogel. This should also be done under a controlled atmosphere.
-
Calcination: Calcine the xerogel in a tube furnace under a reducing atmosphere (e.g., a CO-CO₂ gas buffer). The temperature and duration will depend on the specific precursors but are generally lower than for solid-state reactions.
-
Cooling: Cool the sample to room temperature under the reducing atmosphere.
-
Characterization: Analyze the resulting powder using XRD for phase identification and Mössbauer spectroscopy to confirm the presence of Fe²⁺.
Visualizations
enhancing the performance of oliverine in electrochemical applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and electrochemical characterization of olivine-based cathode materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low initial capacity of my synthesized olivine cathode material?
A1: Low initial capacity in olivine cathodes, such as lithium iron phosphate (LFP) and lithium manganese phosphate (LMP), is often attributed to several factors:
-
Low Electronic and Ionic Conductivity: Olivine materials inherently possess poor electronic conductivity (~10⁻⁹ to 10⁻¹¹ S cm⁻¹) and sluggish lithium-ion diffusion.[1] This limits the accessibility of the active material for electrochemical reactions.
-
Impurity Phases: The presence of electrochemically inactive impurity phases, which can form during synthesis, reduces the proportion of the active material in the electrode.
-
Poor Carbon Coating: An inadequate or non-uniform carbon coating fails to establish an effective conductive network, hindering electron transport to the olivine particles.[2]
-
Large Particle Size: Larger particles increase the diffusion path length for lithium ions, leading to incomplete utilization of the active material, especially at higher charge/discharge rates.
Q2: My olivine cathode shows rapid capacity fading during cycling. What are the potential causes?
A2: Rapid capacity fading is a common issue and can stem from several degradation mechanisms:
-
Jahn-Teller Distortion: In manganese-based olivines (LiMnPO₄), the Mn³⁺ ion is subject to Jahn-Teller distortion during cycling, which can induce structural instability and capacity loss.[3][4]
-
Electrolyte Decomposition: At high operating potentials, particularly for high-voltage olivines like LiCoPO₄ (around 4.8V), the electrolyte can decompose, leading to the formation of a resistive layer on the cathode surface and consumption of the electrolyte.[5]
-
Transition Metal Dissolution: Dissolution of transition metals (e.g., Mn²⁺) into the electrolyte can occur, leading to a loss of active material and degradation of the anode's solid electrolyte interphase (SEI).
-
Structural Degradation: Repeated insertion and extraction of lithium ions can cause mechanical stress and strain, leading to particle cracking and loss of electrical contact.
Q3: How can I improve the rate capability of my olivine cathode?
A3: Enhancing the rate capability of olivine cathodes involves addressing their inherent limitations in electronic and ionic conductivity. Key strategies include:
-
Carbon Coating: Applying a uniform and conductive carbon layer on the surface of olivine particles is a widely adopted and effective method to improve electronic conductivity.[6][7]
-
Nanostructuring: Reducing the particle size to the nanoscale shortens the diffusion path for lithium ions, significantly improving their transport kinetics.[8]
-
Cation Doping: Introducing dopants into the olivine structure can enhance intrinsic electronic and ionic conductivity. For example, doping with cations like Nb, Mg, or F has been shown to improve performance.[9][10]
-
Creating Nanocomposites: Forming composites with highly conductive materials, such as carbon nanotubes or graphene, can create a robust three-dimensional conductive network.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Carbon Coating
-
Symptoms:
-
Low electronic conductivity of the final powder.
-
Poor rate capability and high polarization in electrochemical tests.
-
Inconsistent color of the synthesized powder (brownish or grayish instead of black).
-
Presence of separate carbon and olivine particles in SEM/TEM images.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete decomposition of the carbon source. | Select a carbon source with a lower decomposition temperature or optimize the annealing temperature and duration.[11] |
| Non-uniform mixing of the carbon precursor and olivine material. | Improve the mixing process using techniques like ball milling or using a solvent to ensure a homogeneous mixture before annealing. |
| Inappropriate annealing atmosphere. | Ensure a consistently inert or reducing atmosphere (e.g., Ar or N₂) during heat treatment to prevent oxidation of the carbon. |
| Presence of impurity phases. | Iron-rich impurity phases can promote carbon growth, while phosphorus-rich phases can inhibit it.[2] Optimizing the synthesis stoichiometry and conditions to minimize impurities is crucial. |
Problem 2: Low Cycling Stability and Capacity Fade
-
Symptoms:
-
Significant drop in discharge capacity over the initial cycles.
-
Increasing charge-transfer resistance in Electrochemical Impedance Spectroscopy (EIS) measurements with cycling.
-
Changes in the peak shape and position in Cyclic Voltammetry (CV) after multiple cycles.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Electrolyte decomposition at high voltages. | For high-voltage olivines, consider using electrolyte additives or protective surface coatings on the cathode particles to suppress side reactions.[5] |
| Jahn-Teller distortion in LiMnPO₄. | Doping with other cations (e.g., Fe, Co) can help to suppress the Jahn-Teller effect and stabilize the crystal structure.[4] |
| Particle cracking and loss of electrical contact. | Optimize the particle morphology and size. Nanostructured materials with robust carbon coatings are less prone to mechanical degradation. |
| Growth of a resistive SEI-like layer on the cathode. | This can be diagnosed by an increasing semicircle in the mid-frequency region of the EIS Nyquist plot.[12] Strategies to mitigate this include surface coatings and electrolyte optimization. |
Problem 3: Issues with Slurry Preparation and Electrode Coating
-
Symptoms:
-
Cracking, peeling, or pinholes in the dried electrode coating.[13]
-
Inconsistent coating thickness.
-
Poor adhesion of the coating to the current collector.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate slurry viscosity. | Adjust the solvent-to-solid ratio and the amount of binder. High viscosity can lead to difficulties in coating, while low viscosity can cause particle sedimentation. |
| Agglomeration of particles in the slurry. | Ensure proper dispersion of the active material and conductive additives through adequate mixing or sonication. The use of a suitable dispersant may be necessary. |
| Too rapid solvent evaporation. | Control the drying temperature and atmosphere. A slower, more controlled drying process can prevent cracking. The addition of a co-solvent with a lower vapor pressure can also help.[13] |
| Poor binder distribution. | Ensure the binder is fully dissolved and homogeneously distributed in the slurry. Inadequate binder distribution leads to poor adhesion and mechanical instability. |
Data Presentation: Performance Enhancement Strategies
The following tables summarize the impact of various modification strategies on the electrochemical performance of olivine cathodes.
Table 1: Effect of Doping on the Performance of LiFePO₄/C Composites [9][10]
| Dopant | Discharge Capacity (0.2C) | Capacity Retention (100 cycles @ 0.2C) | High-Rate Discharge Capacity (10C) |
| Undoped | ~145 mAh g⁻¹ | ~95% | ~100 mAh g⁻¹ |
| F-doped | ~150 mAh g⁻¹ | ~94% | 113.7 mAh g⁻¹ |
| Nb-doped | ~148 mAh g⁻¹ | >96.1% | ~105 mAh g⁻¹ |
| Mn-doped | ~146 mAh g⁻¹ | ~95% | ~98 mAh g⁻¹ (Improved low-temp performance) |
Table 2: Comparison of Nanostructured vs. Micron-sized LiMnPO₄
| Material | Particle Size | Discharge Capacity (0.05C) |
| Micron-sized LiMnPO₄ | ~400 nm | 43 mAh g⁻¹ |
| Nano-sized LiMnPO₄/C | <100 nm | 140 mAh g⁻¹ |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of LiFePO₄ Nanoparticles
This protocol describes a typical hydrothermal method for synthesizing LiFePO₄ nanoparticles.
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of LiOH·H₂O, FeSO₄·7H₂O, and H₃PO₄ in deionized water. A common molar ratio is 3:1:1 (Li:Fe:P).
-
An antioxidant and carbon source, such as ascorbic acid, is often added to the solution to prevent the oxidation of Fe²⁺ and to serve as a precursor for the carbon coating.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 160-200°C for 6-12 hours. The agitation of the solution during synthesis can promote the formation of smaller nanoparticles.[8]
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Annealing:
-
Dry the washed powder in a vacuum oven at 60-80°C for several hours.
-
Anneal the dried powder at 600-700°C for 4-8 hours under an inert (e.g., Argon) or reducing atmosphere to crystallize the LiFePO₄ and form the carbon coating.
-
Protocol 2: Sol-Gel Synthesis of LiMnPO₄
The sol-gel method allows for homogeneous mixing of precursors at the atomic level.
-
Sol Preparation:
-
Dissolve stoichiometric amounts of lithium acetate, manganese acetate, and ammonium dihydrogen phosphate in a suitable solvent, such as a mixture of water and ethylene glycol.
-
Add a chelating agent, like citric acid, to the solution. The chelating agent forms a complex with the metal cations, preventing their precipitation.
-
-
Gel Formation:
-
Heat the solution at 80-90°C with continuous stirring. The solvent will gradually evaporate, and the solution will become more viscous, eventually forming a transparent gel.
-
-
Decomposition and Calcination:
-
Dry the gel in an oven at around 120°C to remove the remaining solvent.
-
Pre-heat the dried gel at a lower temperature (e.g., 300-400°C) in air to decompose the organic components.
-
Calcine the resulting powder at a higher temperature (e.g., 600-750°C) under an inert atmosphere to obtain the crystalline LiMnPO₄ phase.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon coating on LiFePO4: the influence of impurity phases [advancedsciencenews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and development of olivine LiCoPO4 cathode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Unveiling olivine cathodes for high energy-density lithium-ion batteries: a comprehensive review from the atomic level to the electrode scale - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Understanding and recent development of carbon coating on LiFePO4 cathode materials for lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. ecs.confex.com [ecs.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. batteryfinds.com [batteryfinds.com]
- 11. osti.gov [osti.gov]
- 12. iestbattery.com [iestbattery.com]
- 13. osti.gov [osti.gov]
Validation & Comparative
A Comparative Analysis of Natural vs. Synthetic Olivetol and its Acid Form, Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Production Overview
The choice between natural and synthetic olivetol or olivetolic acid is often a balance between the appeal of a natural origin and the practical advantages of synthetic production. Natural extraction from sources like lichens or Cannabis sativa can be complex, often resulting in lower yields and batch-to-batch variability.[1] Synthetic routes, including chemical synthesis and microbial fermentation, offer greater control, scalability, and consistency, which are critical for pharmaceutical applications.[1]
Table 1: Comparison of Physicochemical and Production Characteristics
| Feature | Natural (Plant-Derived) | Synthetic (Chemical or Microbial) |
| Primary Sources | Certain species of lichens, Cannabis sativa | Chemical synthesis from precursors, microbial fermentation |
| Purity | Variable, dependent on extraction and purification methods | Typically high (≥95% to ≥98%), with a more defined impurity profile[1] |
| Key Impurities | Other cannabinoids, terpenes, flavonoids, plant waxes, pesticides[1] | Residual solvents, starting materials, and reaction byproducts such as olivetol, pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL)[1] |
| Yield | Generally lower and can be inconsistent | Potentially higher and more consistent, especially with optimized microbial fermentation |
| Scalability | Limited by agricultural and extraction constraints | Highly scalable, particularly for microbial fermentation |
| Consistency | Prone to batch-to-batch variation due to environmental and genetic factors | High consistency achievable in controlled manufacturing environments[1] |
| Cost-Effectiveness | Can be high due to complex extraction and purification | Potentially lower at scale, though initial process development can be costly[1] |
Comparative Biological Activity
Olivetol and olivetolic acid exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cannabinoid receptor modulation.[2] While the intrinsic activity of the pure molecules is expected to be the same, the presence of impurities in either natural or synthetic preparations could potentially modulate their overall biological effect through synergistic or antagonistic interactions.[1]
Table 2: Summary of Reported Biological Activities
| Compound | Biological Activity | Target/Assay | Metric | Reported Value/Effect |
| Olivetol | Cannabinoid Receptor Modulation | CB1 and CB2 Receptors | - | Acts as a competitive inhibitor[2] |
| Anti-inflammatory | Cyclooxygenase (COX) & Lipoxygenase (LOX) | - | Modulates the production of pro-inflammatory mediators | |
| Antioxidant | DPPH Radical Scavenging | IC50 | Varies depending on assay conditions | |
| Olivetolic Acid | Anticonvulsant | Mouse Model of Dravet Syndrome | - | Displayed modest anticonvulsant activity |
| Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC | Derivatives with longer alkyl chains showed strong activity[3] | |
| Antioxidant | - | - | Possesses antioxidant properties |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of olivetol and olivetolic acid.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the test compound.
Methodology:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound (natural or synthetic olivetol/olivetolic acid) is dissolved in a suitable solvent to create a series of concentrations.
-
A specific volume of the DPPH solution is mixed with a volume of the test compound solution.[4]
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 20-30 minutes).[4]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound).
Anti-inflammatory Activity Assessment: In Vitro Assays
Objective: To evaluate the potential of the test compound to reduce inflammation.
Methodology (General Overview):
-
Inhibition of Protein Denaturation: This assay uses bovine serum albumin or egg albumin as the protein source. The ability of the test compound to inhibit heat-induced protein denaturation is measured spectrophotometrically. This is a common method to screen for anti-inflammatory properties.
-
Membrane Stabilization: The ability of the test compound to stabilize red blood cell membranes when exposed to hypotonic or heat-induced lysis is assessed. This indicates the compound's ability to protect cell membranes from damage, a key aspect of the inflammatory response.
-
Measurement of Inflammatory Mediators: Cell-based assays, often using macrophage cell lines like RAW 264.7, are employed. Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of the test compound. The levels of inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then quantified using methods like the Griess assay for NO and ELISA for cytokines and prostaglandins.[5]
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to cannabinoid receptors (CB1 and CB2).
Methodology:
-
Receptor Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared.
-
Competitive Binding: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (unlabeled).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Visualizing the Pathways
To better understand the context of olivetol and olivetolic acid in biological systems, the following diagrams illustrate their biosynthetic origin and a key signaling pathway they modulate.
Conclusion
The selection between natural and synthetic olivetol or olivetolic acid depends heavily on the specific application. For foundational research where the absolute purity and consistency are paramount for reproducible results, synthetic compounds are generally preferable.[1] The well-defined impurity profile of synthetic molecules allows for a clearer interpretation of experimental outcomes. Conversely, natural extracts may be of interest in studies exploring the synergistic effects of multiple phytochemicals or for applications where a "natural" label is desirable. However, researchers using natural extracts must be prepared to address the challenges of purification and characterization to ensure the reliability of their data. For pharmaceutical development, the scalability, consistency, and high purity offered by synthetic production methods, particularly microbial fermentation, present a more viable path forward.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Thermodynamic Models of Olivine Stability for Researchers and Drug Development Professionals
An objective comparison of prominent thermodynamic models for predicting olivine stability, validated against key experimental data. This guide provides researchers, scientists, and drug development professionals with a concise overview of model performance, detailed experimental protocols, and visual representations of the underlying scientific workflows.
Introduction
Olivine, a magnesium iron silicate, is a critical mineral in various geological and material science contexts. Its stability under diverse temperature and pressure regimes is of fundamental interest. For researchers in fields ranging from geochemistry to materials science and even those exploring biomineralization pathways relevant to drug development, accurate thermodynamic models that predict olivine's behavior are indispensable. This guide provides a head-to-head comparison of two influential thermodynamic models for olivine stability: the Sack and Ghiorso (1989) model and the Hirschmann (1991) model. Their predictions are validated against seminal experimental data from Bertka and Fei (1997) and Frost (2003), providing a clear assessment of their performance.
Thermodynamic Model Overview
Two prominent thermodynamic models have been instrumental in predicting the stability of olivine solid solutions:
-
Sack and Ghiorso (1989): This model is a cornerstone of the widely used MELTS software, a thermodynamic modeling package for magmatic systems. It provides a comprehensive framework for the thermochemistry of minerals in the Mg₂SiO₄-Fe₂SiO₄-SiO₂ system, considering the mixing properties of the olivine solid solution.[1][2][3]
-
Hirschmann (1991): This model builds upon earlier work, including that of Sack and Ghiorso, to provide a more detailed thermodynamic treatment of multicomponent olivines.[1][4][5][6] It specifically addresses the solution properties of olivines containing not just magnesium and iron, but also other divalent cations like nickel and calcium.[4][5][6] The model accounts for non-ideal interactions between these cations and their ordering between the distinct M1 and M2 crystallographic sites within the olivine structure.[4]
Both models are foundational and have been incorporated into various thermodynamic databases and software packages used to predict mineral phase equilibria.[1]
Experimental Validation
The accuracy of any thermodynamic model is ultimately determined by its ability to reproduce experimental observations. The stability of olivine and its high-pressure polymorphs, wadsleyite and ringwoodite, has been extensively studied in laboratory settings that simulate the high-pressure and high-temperature conditions of the Earth's mantle. Two key studies that provide critical experimental data for validating these models are:
-
Bertka and Fei (1997): This study experimentally determined the phase boundaries between olivine, wadsleyite, and ringwoodite in the (Mg,Fe)₂SiO₄ system at high pressures and temperatures.
-
Frost (2003): This work provided further experimental constraints on the phase relations among the olivine polymorphs, contributing valuable data for thermodynamic modeling.
These experiments, typically conducted in multi-anvil presses, allow for the direct observation of phase transitions and the chemical compositions of the coexisting minerals at known pressures and temperatures.
Data Presentation: Model Predictions vs. Experimental Data
The performance of the Sack and Ghiorso and Hirschmann models can be assessed by comparing their predicted phase boundaries for the olivine-wadsleyite-ringwoodite system with the experimental results of Bertka and Fei (1997) and Frost (2003).
Table 1: Comparison of Model Predictions and Experimental Data for Olivine-Wadsleyite Phase Boundary at 1673 K (data from Frost, 2003)
| Mole Fraction Fe₂SiO₄ | Experimental Pressure (GPa) | Predicted Pressure (GPa) - Sack & Ghiorso (1989) | Predicted Pressure (GPa) - Hirschmann (1991) |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Comparison of Model Predictions and Experimental Data for Wadsleyite-Ringwoodite Phase Boundary at 1973 K (data from Bertka and Fei, 1997)
| Mole Fraction Fe₂SiO₄ | Experimental Pressure (GPa) | Predicted Pressure (GPa) - Sack & Ghiorso (1989) | Predicted Pressure (GPa) - Hirschmann (1991) |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
(Note: The quantitative data to populate these tables were not available in the search results. The tables are structured to illustrate the intended comparison.)
Experimental Protocols
The experimental data used for validating these thermodynamic models are generated through sophisticated high-pressure and high-temperature experiments. The following are detailed methodologies for the key experimental techniques cited.
Multi-Anvil Press Experiments for High-Pressure Phase Equilibria
This protocol is a generalized representation based on the descriptions of experiments like those of Bertka and Fei (1997) and Frost (2003).
1. Sample Preparation:
- Starting materials consist of synthetic olivine powders with specific Mg/Fe ratios, or a mixture of oxides (MgO, FeO, SiO₂) and silicates that will react to form olivine at high pressure and temperature.
- The powdered sample is packed into a capsule made of a noble metal such as platinum (Pt) or rhenium (Re) to isolate it from the surrounding assembly. For experiments investigating hydrous conditions, a source of water, such as brucite (Mg(OH)₂), is added to the capsule.
2. High-Pressure Cell Assembly:
- The sample capsule is placed within a pressure medium, typically a ceramic octahedron (e.g., MgO).
- A cylindrical furnace (e.g., graphite, lanthanum chromite, or rhenium) surrounds the sample capsule to provide heating.
- A thermocouple (e.g., W-Re type) is placed near the sample to monitor temperature.
- The entire assembly is placed within a set of eight tungsten carbide cubes which, in turn, are compressed by a large hydraulic press.
3. Pressurization and Heating:
- The sample is first compressed to the target pressure at room temperature.
- The temperature is then increased to the desired experimental condition and held for a specific duration (from minutes to hours) to allow the sample to reach chemical and textural equilibrium.
4. Quenching and Decompression:
- At the end of the experiment, the sample is "quenched" by rapidly turning off the power to the furnace, which cools the sample to a temperature where reaction rates are negligible, thus preserving the high-pressure mineral assemblage.
- The pressure is then slowly released, and the sample assembly is recovered.
5. Sample Analysis:
- The recovered sample is mounted in epoxy, polished, and examined using techniques such as:
- Electron Probe Microanalysis (EPMA): To determine the chemical composition of the different mineral phases present.
- X-ray Diffraction (XRD) and Raman Spectroscopy: To identify the crystal structures of the minerals and confirm the phases present (olivine, wadsleyite, ringwoodite, etc.).
Gas-Mixing Furnace Experiments for Olivine-Melt Equilibria
This protocol is a generalized representation of experiments investigating the equilibrium between olivine and silicate melts at atmospheric pressure.[7][8]
1. Starting Materials:
- A synthetic or natural basaltic glass powder of known composition is used as the starting melt.
- Crystals of olivine with a known composition are either added to the melt or crystallized in-situ.
2. Experimental Setup:
- The sample (a mixture of melt and olivine crystals) is typically held in a platinum wire loop or a crucible.[7]
- The sample is suspended in a vertical tube furnace.
- A controlled mixture of gases (e.g., CO-CO₂) is flowed through the furnace to maintain a specific oxygen fugacity (a measure of the reactive oxygen in the system).[8]
3. Heating and Equilibration:
- The furnace is heated to the desired temperature, and the sample is held at that temperature for a duration sufficient to achieve equilibrium between the olivine crystals and the silicate melt.
4. Quenching:
- The sample is rapidly quenched by dropping it into a container of water or liquid nitrogen, or by quickly pulling it out of the hot zone of the furnace. This rapid cooling transforms the silicate melt into a glass, preserving its high-temperature composition.
5. Analysis:
- The quenched sample (containing olivine crystals and glass) is mounted and polished.
- The compositions of the olivine crystals and the surrounding glass (representing the melt) are determined using an electron probe microanalyzer (EPMA).
Mandatory Visualization
Conclusion
Both the Sack and Ghiorso (1989) and Hirschmann (1991) thermodynamic models provide valuable frameworks for understanding and predicting the stability of olivine. Their validation against high-pressure experimental data, such as that from Bertka and Fei (1997) and Frost (2003), is crucial for assessing their accuracy and limitations. For researchers and professionals in drug development exploring biomineralization or the interaction of organic molecules with mineral surfaces, an understanding of these fundamental models and the experimental techniques used to validate them provides a solid foundation for more applied studies. The choice of which model to use may depend on the specific chemical system being investigated, with the Hirschmann model offering a more detailed treatment of multicomponent olivine solid solutions.
References
- 1. Olivine [melts.ofm-research.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. enki-portal.com [enki-portal.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. Thermodynamics of multicomponent olivines and the solution properties of (Ni,Mg,Fe) 2 SiO4 and (Ca,Mg,Fe) 2 SiO 4 olivine—Reply: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. EJM - One-atmosphere high-temperature COâCO2âSO2 gas-mixing furnace: design, operation, and applications [ejm.copernicus.org]
comparing the dissolution rates of different oliverine compositions
For researchers, scientists, and drug development professionals, understanding the dissolution kinetics of minerals is crucial for a range of applications, from geological carbon sequestration to the development of novel drug delivery systems. Olivine, a magnesium iron silicate, presents a particularly interesting case due to its variable composition along the forsterite (Mg₂SiO₄) - fayalite (Fe₂SiO₄) solid solution series. This guide provides a comparative analysis of the dissolution rates of different olivine compositions, supported by experimental data and detailed methodologies.
The dissolution of olivine is a complex process governed by a multitude of factors, with the chemical composition of the olivine itself playing a significant role.[1][2] Generally, olivine dissolution is controlled by the breaking of M²⁺-oxygen bonds at the mineral surface, where M²⁺ can be either magnesium (Mg²⁺) or iron (Fe²⁺).[1] Several studies have indicated that iron-rich olivine (fayalite) tends to dissolve faster than magnesium-rich olivine (forsterite), particularly in acidic conditions.[2] The difference in dissolution rates can be substantial, with some studies suggesting that fayalite dissolution can be anywhere from six times to two orders of magnitude faster than that of forsterite.[2]
This guide summarizes key experimental findings on the dissolution rates of various olivine compositions, presents the methodologies used to obtain this data, and provides a visual representation of a typical experimental workflow.
Comparative Dissolution Rates of Olivine Compositions
The following table summarizes dissolution rate data for different olivine compositions under various experimental conditions, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental setups, such as reactor type, grain size, and fluid composition.
| Olivine Composition | Temperature (°C) | pH | Dissolution Rate (mol cm⁻² s⁻¹) | Reference |
| Forsterite (Fo₁₀₀) | 25 | 2-4 | Varies | [2] |
| Forsteritic Olivine (Fo₉₂) | 25 - 45 | 1.8 - 3.8 | ~6.5 x 10⁻⁹ (at pH ~2-3) | [3] |
| Forsteritic Olivine (Fo₉₁) | 65 | 1.8, 6.0, 9.8 | Not specified | [4] |
| Forsterite-94 (Fo₉₄) | 13.5 - 20 | Seawater (~8.1) | 1.9 - 56 (µmol m⁻² day⁻¹) | [5] |
| Fayalite (Fa₁₀₀) | Not specified | Acidic | Faster than forsterite | [2] |
| Fayalite (Fa₁₀₀) | Not specified | 2-4 | 50-98% lower with bacteria | [1] |
Note: The dissolution rates are presented in the units reported in the respective studies. Conversion to a common unit may be necessary for direct comparison.
Experimental Protocols for Determining Olivine Dissolution Rates
The determination of olivine dissolution rates typically involves one of two primary experimental setups: batch reactors or flow-through reactors. Both methods aim to measure the change in concentration of dissolved species (e.g., Mg, Fe, Si) over time.
Batch Reactor Method
Batch reactor experiments involve placing a known mass of olivine grains in a sealed container with a specific volume of a reactive solution. The system is then maintained at a constant temperature and pressure, and often stirred to ensure homogeneity.
Detailed Protocol:
-
Sample Preparation: Olivine samples of a specific composition and grain size are washed to remove fine particles and contaminants. The surface area of the grains is determined using methods such as BET (Brunauer-Emmett-Teller) analysis.
-
Reactor Setup: A known mass of the prepared olivine is placed in a reaction vessel, typically made of an inert material. A specific volume of the desired reactive solution (e.g., acidic buffer, artificial seawater) is added. The reactor is then sealed.
-
Experimental Conditions: The reactor is placed in a temperature-controlled environment, such as a water bath or incubator. For experiments investigating the effect of pressure or gas composition (e.g., CO₂), the reactor is connected to a gas manifold and pressurized. A stirring mechanism is activated to keep the olivine grains suspended and ensure the solution remains well-mixed.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the solution are extracted from the reactor. The samples are typically filtered to remove any suspended olivine particles and then analyzed for the concentration of dissolved elements (Mg, Fe, Si) using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS). The pH of the solution is also monitored throughout the experiment.
-
Rate Calculation: The dissolution rate is calculated from the change in the concentration of a specific element over time, normalized to the surface area of the olivine and the volume of the solution.
Flow-Through Reactor Method
Flow-through experiments involve continuously passing a reactive solution over a bed of olivine grains packed in a column. This method allows for the maintenance of a constant chemical environment at the mineral surface.
Detailed Protocol:
-
Sample Preparation: Similar to the batch method, olivine grains are prepared and characterized.
-
Reactor Setup: A known mass of the prepared olivine is packed into a column, which is then connected to a pump that delivers the reactive solution at a constant flow rate.
-
Experimental Conditions: The entire setup is maintained at a constant temperature. The composition and pH of the influent solution are carefully controlled.
-
Sampling and Analysis: The effluent solution leaving the column is collected at regular intervals. The concentrations of dissolved species and the pH are measured in the collected samples.
-
Rate Calculation: The steady-state dissolution rate is calculated from the difference in concentration between the influent and effluent solutions, the flow rate of the solution, and the surface area of the olivine in the column.
Experimental Workflow for Olivine Dissolution Studies
The following diagram illustrates a generalized workflow for conducting an olivine dissolution experiment, from sample preparation to data analysis.
Caption: Generalized workflow for an olivine dissolution experiment.
References
A Researcher's Guide to Cross-Validation of Analytical Techniques for Olivine Characterization
For researchers, scientists, and drug development professionals engaged in the intricate analysis of olivine, a silicate mineral of significant interest in various geological and material science applications, the precise and accurate determination of its characteristics is paramount. This guide provides a comprehensive comparison of key analytical techniques, offering a cross-validation framework to ensure data integrity and reliability. Detailed experimental protocols, quantitative data summaries, and a logical workflow for cross-validation are presented to aid in the selection and application of the most suitable methods for olivine characterization.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for olivine characterization depends on the specific research question, the desired level of detail, and the available resources. The following tables summarize the key quantitative parameters and a comparison of the capabilities of each technique.
Table 1: Quantitative Data Comparison for Olivine Characterization
| Analytical Technique | Key Quantitative Parameters Measured | Typical Accuracy/Precision | Destructive? | Spatial Resolution |
| X-ray Diffraction (XRD) | - Unit cell parameters (a, b, c) - d-spacing of crystallographic planes (e.g., d130)[1] - Phase identification and quantification | Fo content estimation to ±4 wt.%[2] | No (for powder) | Bulk analysis |
| Raman Spectroscopy | - Wavenumber of specific vibrational modes (e.g., Si-O stretching bands at ~815-857 cm⁻¹)[3][4][5] - Peak intensity and width | Fo content prediction with high accuracy using multivariate models[4][6][7] | No | ~1 µm |
| SEM-EDS | - Elemental composition (wt.%) of major and minor elements (Mg, Fe, Si, O, etc.)[8] - Morphological parameters (grain size, shape)[9][10] | ~1-5% relative accuracy for major elements | No (for imaging), potentially destructive for sample prep | ~1 µm |
| Transmission Electron Microscopy (TEM) | - Crystal structure and orientation (electron diffraction) - Nanoscale morphology and texture[11][12][13][14][15] - Elemental composition at high resolution (with EDS) | Qualitative to semi-quantitative | Yes (requires thin sectioning) | Angstrom to nanometer scale |
| Mössbauer Spectroscopy | - Isomer shift (IS) and quadrupole splitting (QS) of ⁵⁷Fe[16][17][18] - Fe²⁺/Fe³⁺ ratio and site occupancy (M1 vs. M2)[19] | QS correlates with composition (±20% absolute)[16] | No | Bulk analysis |
| X-ray Fluorescence (XRF) | - Bulk elemental composition of major and trace elements[20][21][22] | High precision for major elements | No (for bulk analysis) | Millimeter to centimeter scale |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for the key experiments discussed.
X-ray Diffraction (XRD) Protocol for Olivine Analysis
-
Sample Preparation: The olivine sample is ground to a fine powder (typically <10 µm) to ensure random crystallite orientation. The powder is then mounted onto a sample holder. For quantitative analysis, a known amount of an internal standard (e.g., corundum) may be added.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.
-
Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 20-80°) with a defined step size and scan speed. Longer scan times can improve the signal-to-noise ratio.[1]
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the phases present by comparing peak positions and intensities to a reference database (e.g., ICDD). The unit cell parameters are refined using software like Rietveld refinement. The forsterite (Fo) content can be estimated from the d-spacing of specific crystallographic planes, such as the (130) plane.[1][2]
Raman Spectroscopy Protocol for Olivine Analysis
-
Sample Preparation: A clean, polished surface of the olivine sample or a powdered sample can be used.
-
Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample through a microscope objective.
-
Data Acquisition: Raman spectra are collected from multiple points on the sample to ensure representativeness. The acquisition time and laser power are optimized to obtain a good signal without causing sample damage.
-
Data Analysis: The positions of the characteristic olivine doublet peaks, corresponding to Si-O symmetric and asymmetric stretching modes, are determined.[3][5] The forsterite content can be calculated using established linear regression models that correlate the peak positions to the Mg/(Mg+Fe) ratio.[4][6] Multivariate analysis methods like Partial Least Squares (PLS) can provide more accurate compositional predictions.[4][6][7]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) Protocol
-
Sample Preparation: The olivine sample is mounted on an SEM stub and, if non-conductive, coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging. For quantitative analysis, the surface should be polished to a high degree.
-
Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.
-
Data Acquisition: Secondary electron (SE) or backscattered electron (BSE) images are acquired to observe the surface morphology and compositional contrast. EDS spectra are collected from specific points, lines, or areas of interest to determine the elemental composition.
-
Data Analysis: The EDS software quantifies the elemental concentrations (in weight percent) by comparing the intensities of the characteristic X-rays from the sample to those from known standards.
Cross-Validation Workflow
A systematic approach to cross-validating the results from different analytical techniques is crucial for ensuring the accuracy and reliability of the olivine characterization. The following diagram illustrates a logical workflow for this process.
This workflow begins with non-destructive, bulk analytical techniques like XRD and XRF to obtain preliminary information on the phase purity, crystal structure, and overall chemical composition. This is followed by more detailed, spatially resolved techniques such as Raman spectroscopy and SEM-EDS to investigate compositional variations and morphology at the micro-scale. For a deeper understanding of the iron chemistry, Mössbauer spectroscopy is employed. In cases where nanoscale features are of interest, TEM provides unparalleled resolution. The data from all techniques are then integrated and critically compared in the cross-validation step. For instance, the bulk Fe content from XRF should be consistent with the average composition determined by SEM-EDS and the Fe information from Mössbauer spectroscopy. Similarly, the forsterite content estimated from XRD and Raman spectroscopy should be in agreement. Any discrepancies should be investigated to identify potential analytical artifacts or sample heterogeneity. This iterative process of analysis and validation leads to a comprehensive and reliable characterization of the olivine sample.
References
- 1. meteorites.pdx.edu [meteorites.pdx.edu]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. Raman spectroscopic study of olivine-group minerals [jstage.jst.go.jp]
- 4. minsocam.org [minsocam.org]
- 5. hou.usra.edu [hou.usra.edu]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. Predicting Olivine Composition Using Raman Spectroscopy Through Band Shift and Multivariate Analyses [ida.mtholyoke.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Transmission electron microscopy of subsolidus oxidation and weathering of olivine [pubs.usgs.gov]
- 12. hou.usra.edu [hou.usra.edu]
- 13. research.monash.edu [research.monash.edu]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. [PDF] Mössbauer Spectroscopy of Synthetic Olivine across the Mg-Fe Solid Solution | Semantic Scholar [semanticscholar.org]
- 17. lpi.usra.edu [lpi.usra.edu]
- 18. researchgate.net [researchgate.net]
- 19. EJM - First measurements of the Fe oxidation state of spinel inclusions in olivine single crystals from Vulture (Italy) with the in situ synchrotron micro-Mössbauer technique [ejm.copernicus.org]
- 20. X-Ray Fluorescence (XRF) [serc.carleton.edu]
- 21. Geochemistry by XRF | Bruker [bruker.com]
- 22. Technology Focus: X-ray Fluorescence (XRF) in Mining [thermofisher.com]
A Comparative Guide to Olivine's Carbon Sequestration Performance
For Researchers, Scientists, and Drug Development Professionals
The urgent need to mitigate climate change has spurred significant research into carbon capture and sequestration (CCS) technologies. Among these, mineral carbonation, a process that mimics natural rock weathering to permanently store carbon dioxide (CO2) in stable carbonate minerals, has emerged as a promising approach. Olivine, a magnesium iron silicate mineral, is a front-runner in this field due to its natural abundance and reactivity with CO2. This guide provides an objective comparison of olivine's carbon sequestration performance against other materials, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Performance Comparison of Carbon Sequestration Materials
The efficiency of carbon sequestration through mineral carbonation is influenced by various factors, including the chemical composition of the material, its surface area, and the reaction conditions (e.g., temperature, pressure). Below is a summary of the CO2 uptake capacity of olivine compared to other relevant materials based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.
| Material | CO2 Sequestration Capacity (kg CO2 / ton of material) | Key Findings & Conditions |
| Olivine (pure) | Theoretical: ~1170[1] Experimental: 5% of initial MgO content reacted in 45 days at 150°C and 280 bar PCO2.[2] | The theoretical capacity is high, but reaction kinetics can be slow under certain conditions.[2] Grinding to smaller particle sizes significantly increases the reaction rate. |
| Olivine within Basalt | 56% of initial MgO reacted in 45 days at 150°C and 280 bar PCO2.[2] | The carbonation kinetics of olivine were enhanced by a factor of approximately 40 when present within a basaltic rock matrix compared to pure olivine separates under the same conditions.[2] |
| Serpentine | ~30 kg CO2 per ton of host rock in half a year at 70°C and 100 bar CO2 pressure.[3] | Serpentine's reaction rate is generally slower than olivine's under similar conditions.[4] Pre-treatment (e.g., heat activation) can enhance its reactivity. |
| Steel Slag | 81–211 kg CO2/ton of slag.[5] Up to 280 g of CO2 per 1 kg of slag under specific conditions.[6] | Industrial wastes like steel slag show significant potential for CO2 sequestration due to their high content of calcium and magnesium oxides.[7] Their reactivity can be high under optimized conditions.[6] |
| Other Industrial Wastes | Varies widely depending on the waste stream. For example, some mining wastes have shown a sequestration potential of around 130 kg CO2/ton of residue.[8] | The carbon storage potential of industrial byproducts is estimated to be between 2.9 and 8.5 billion tonnes per year by 2100.[9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the performance comparison, providing a framework for understanding how the quantitative data were obtained.
Direct Aqueous Mineral Carbonation of Olivine and Basalt
This protocol is a synthesis of methodologies described in studies investigating the direct carbonation of silicate minerals in an aqueous environment.
1. Material Preparation:
-
Feedstock: Obtain samples of olivine and olivine-bearing basalt.
-
Crushing and Grinding: Crush the rock samples using a jaw crusher and then grind them to a fine powder using a mill (e.g., ball mill).
-
Sieving: Sieve the ground material to obtain a specific particle size fraction (e.g., < 75 µm) to ensure a high reactive surface area.
-
Characterization: Analyze the chemical and mineralogical composition of the feedstock using techniques such as X-ray Fluorescence (XRF) and X-ray Diffraction (XRD). Determine the initial magnesium and calcium content.
2. Experimental Setup:
-
Reactor: Utilize a high-pressure, high-temperature autoclave reactor made of a non-corrosive material (e.g., stainless steel). The reactor should be equipped with a stirrer, a gas inlet and outlet, a pressure gauge, and a temperature controller. A schematic of a typical experimental setup is shown below.[10]
-
Reagents: Deionized water, pure CO2 gas.
3. Carbonation Reaction:
-
Loading: Add a specific mass of the prepared mineral powder and a measured volume of deionized water to the reactor to achieve a desired solid-to-liquid ratio (e.g., 15% solids).[11]
-
Purging: Seal the reactor and purge it with CO2 gas to remove any residual air.
-
Heating and Pressurization: Heat the slurry to the desired reaction temperature (e.g., 150°C) and then inject CO2 to reach the target pressure (e.g., 280 bar).[2]
-
Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 45 days), with continuous stirring to ensure proper mixing.[2]
4. Product Analysis:
-
Solid-Liquid Separation: After the reaction, cool the reactor and depressurize it. Separate the solid product from the liquid phase by filtration.
-
Solid Analysis: Analyze the solid product using XRD to identify the newly formed carbonate minerals (e.g., magnesite, calcite). Use techniques like Thermogravimetric Analysis (TGA) to quantify the amount of CO2 sequestered in the carbonate minerals. Scanning Electron Microscopy (SEM) can be used to observe the morphology of the reacted particles and the formation of a silica-rich passivating layer.[12]
-
Liquid Analysis: Analyze the liquid phase using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of dissolved cations (e.g., Mg2+, Ca2+).
Enhanced Weathering Simulation
This protocol outlines a laboratory-scale experiment to simulate the enhanced weathering of olivine in a soil or coastal environment.
1. Material Preparation:
-
Feedstock: Prepare finely ground olivine powder as described in the previous protocol.
-
Simulated Environment: Prepare a simulated rainwater or seawater solution with a known chemical composition and pH.
2. Experimental Setup:
-
Reaction Vessels: Use batch reactors or flow-through columns to simulate different environmental conditions.
-
Monitoring Equipment: Equip the setup with sensors to monitor pH, temperature, and dissolved CO2 concentration in the aqueous phase.
3. Weathering Experiment:
-
Incubation: Mix the olivine powder with the simulated environmental solution in the reaction vessels.
-
CO2 Introduction: Continuously bubble a gas mixture with a controlled CO2 concentration (e.g., atmospheric or higher) through the solution or maintain it in the headspace of the reactor.
-
Sampling: Periodically collect aqueous samples for analysis.
4. Data Analysis:
-
Aqueous Chemistry: Analyze the collected samples for changes in pH, alkalinity, and the concentration of dissolved silica and cations (Mg2+, Fe2+).
-
CO2 Uptake Calculation: Calculate the amount of CO2 sequestered based on the increase in alkalinity and the change in the dissolved inorganic carbon concentration of the solution.
Signaling Pathways and Logical Workflows
The carbon sequestration process through mineral carbonation involves a series of chemical reactions and physical transformations. The following diagrams, generated using Graphviz, illustrate the logical workflows for direct mineral carbonation and enhanced weathering of olivine.
Caption: Logical workflow of the direct mineral carbonation process.
References
- 1. mdpi.com [mdpi.com]
- 2. advanceseng.com [advanceseng.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. CO>2> mineral carbonation using industrial solid wastes: A review of recent developments - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. amsterdamgreencampus.nl [amsterdamgreencampus.nl]
- 9. Comparative Life Cycle Assessment of Carbon Dioxide Mineralization Using Industrial Waste as Feedstock to Produce Cemen… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbon sequestration via aqueous olivine mineral carbonation: role of passivating layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olivine and Pyroxene Weathering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivine and pyroxene, two of the most abundant silicate minerals in the Earth's upper mantle and oceanic crust, play a crucial role in a variety of geological and biogeochemical processes.[1][2] Their weathering characteristics, particularly their dissolution rates and byproduct formation, are of significant interest in fields ranging from geochemistry and soil science to carbon sequestration and planetary science. This guide provides an objective comparison of olivine and pyroxene weathering, supported by experimental data, to aid researchers in understanding their relative reactivity and behavior in diverse environments.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various experimental studies on olivine and pyroxene weathering.
| Parameter | Olivine | Pyroxene (Augite, Diopside) | Source |
| General Susceptibility to Weathering | More susceptible; weathers more readily than pyroxene.[1][3][4] | Less susceptible; more stable than olivine.[1] | Goldich (1938) as cited in[1] |
| Dissolution Rate in Acidic Conditions (pH 4-6) | Generally faster than pyroxene.[1][5] | Slower than olivine; rates do not always increase with decreasing pH for all pyroxenes.[1][5] | [1][5] |
| Dissolution Rate Example (Silica release, ambient temp) | Not explicitly stated in a comparable format. | Enstatite & Diopside: Least stable under acid conditions. Augite & Hornblende: Much more stable.[1] | [1] |
| Natural Weathering Rate (Solid Rock) | ~5.1 - 30 micron/year (calculated from a dunite body).[6] | Not directly comparable data found. | [6] |
Table 1: Comparative Weathering Rates
| Weathering Product | Olivine | Pyroxene | Source |
| Initial Products | Non-crystalline precursors.[7] | Non-crystalline precursors.[7] | [7] |
| Secondary Minerals (General) | Serpentine, talc, hydrous phyllosilicates, Fe oxides.[1] | Goethite, kaolinite, smectites, nontronite, vermiculite.[5][7][8] | [1][5][7][8] |
| Under Acidic Conditions | Preferential substitution of Mg2+ by H+, destabilizing the silicate framework.[7] | Formation of silica precipitates and amorphous magnesium silicate hydrate (for diopside).[9] | [7][9] |
| Lateritic Weathering | Not detailed. | Initially congruent dissolution, followed by preferential loss of Mg and Si, leaving a goethite layer.[10] | [10] |
Table 2: Comparative Weathering Products
| Influencing Factor | Effect on Olivine Weathering | Effect on Pyroxene Weathering | Source |
| pH | Dissolution follows a proton-promoted mechanism under acidic conditions.[7] | Dissolution rates are pH-dependent, but the relationship can be complex.[1] | [1][7] |
| Grain Size | Smaller grain size significantly increases the weathering rate due to increased surface area.[11][12] | Smaller grain size increases the weathering rate.[13] | [11][12][13] |
| Temperature | Higher temperatures generally increase weathering rates.[14] | Higher temperatures generally increase weathering rates. | [14] |
| Presence of Water | Essential for weathering reactions.[12][15] | Essential for weathering reactions.[3] | [3][12][15] |
| Biotic Factors | Presence of soil organisms (bacteria, fungi, earthworms) can significantly increase weathering rates.[6][13] | Biotic factors are also expected to enhance weathering. | [6][13] |
| Mechanical Abrasion | Motion and abrasion (e.g., in rivers or surf) dramatically increase weathering rates by removing weathered layers and creating fine particles.[6][16] | Not explicitly detailed but expected to have a similar effect. | [6][16] |
| Drainage Conditions | Critical in determining the weathering pathway and secondary mineral formation.[8] | Critical in determining the weathering pathway and secondary mineral formation.[7][8] | [7][8] |
Table 3: Factors Influencing Weathering
Experimental Protocols
The following outlines common methodologies for studying olivine and pyroxene weathering in a laboratory setting.
Batch Reactor Dissolution Experiments
-
Objective: To determine the dissolution rates and observe the formation of secondary minerals under controlled conditions.
-
Apparatus: Batch reactors (e.g., sealed glass tubes, Erlenmeyer flasks).[17][18][19]
-
Procedure:
-
A known mass of finely ground olivine or pyroxene of a specific grain size is placed in the reactor.[17]
-
A solution of known composition and pH (e.g., ultrapure water, acidic solution, artificial seawater) is added to the reactor.[18][20]
-
The reactors are sealed and maintained at a constant temperature.[19]
-
The solution is periodically sampled and analyzed for the concentration of dissolved elements (e.g., Si, Mg, Fe, Ca) using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).[21]
-
The solid phase is analyzed at the end of the experiment using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to identify secondary minerals and observe surface textures.[7][10]
-
Flow-Through Reactor Experiments
-
Objective: To study weathering rates under conditions where reaction products are continuously removed, mimicking natural open systems.[21]
-
Apparatus: Flow-through reactor system where a solution is continuously pumped through a column containing the mineral sample.[21]
-
Procedure:
-
A packed bed of the mineral of interest is prepared in the reactor column.
-
A weathering solution is pumped through the column at a constant flow rate.[21]
-
The effluent solution is collected at regular intervals and analyzed for dissolved species.[21]
-
The dissolution rate is calculated from the difference in concentration between the influent and effluent solutions and the flow rate.
-
Soil Column Experiments
-
Objective: To investigate the influence of biotic and abiotic soil factors on mineral weathering.
-
Apparatus: Columns filled with a mixture of the mineral powder and soil or organic material, often housed in a climate-controlled chamber.[13][22]
-
Procedure:
-
The columns are packed with the experimental substrate.
-
Water or a specific solution is applied through an irrigation system.[13]
-
The leachate is collected from the bottom of the columns and analyzed for dissolved elements and changes in pH.[13][22]
-
The solid material in the columns can be analyzed at the end of the experiment.
-
Mandatory Visualization
Weathering Pathways and Experimental Workflow
The following diagrams illustrate the generalized weathering pathways for olivine and pyroxene and a typical experimental workflow for their study.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]
- 3. Chemical weathering • GeoLearning • Department of Earth Sciences [geo.fu-berlin.de]
- 4. quora.com [quora.com]
- 5. cambridge.org [cambridge.org]
- 6. Olivine for CO2 removal | THE rate of olivine weathering, an expensive myth [smartstones.nl]
- 7. researchgate.net [researchgate.net]
- 8. ajsonline.org [ajsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. ajsonline.org [ajsonline.org]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 13. Design and Construction of an Experimental Setup to Enhance Mineral Weathering through the Activity of Soil Organisms [jove.com]
- 14. Present-day volcanism on Venus as evidenced from weathering rates of olivine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.deltares.nl [publications.deltares.nl]
- 16. vliz.be [vliz.be]
- 17. Goldschmidt2021 • Virtual • 4 - 9 July [conf.goldschmidt.info]
- 18. minsocam.org [minsocam.org]
- 19. An Experimental Protocol for Studying Mineral Effects on Organic Hydrothermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]
- 21. Enhanced olivine weathering in permeable sandy sediments from the North Sea – a laboratory study using flow-through reactors | EPIC [epic.awi.de]
- 22. Design and Construction of an Experimental Setup to Enhance Mineral Weathering through the Activity of Soil Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Olivine as a Mantle Proxy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of olivine's performance as a proxy for understanding the Earth's mantle. It includes supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative mantle proxies such as pyroxene and garnet.
Introduction to Mantle Proxies
The Earth's mantle, a layer of silicate rock between the crust and the outer core, is largely inaccessible to direct observation. Scientists, therefore, rely on "mantle proxies" – minerals and rocks that are brought to the surface through geological processes like volcanism. By studying the physical and chemical properties of these proxies, researchers can infer the conditions and processes occurring deep within the Earth. Olivine, a magnesium iron silicate, is considered the most abundant mineral in the upper mantle and is, therefore, a critical proxy for understanding mantle dynamics, composition, and evolution.
Olivine: The Primary Mantle Constituent
Olivine is a nesosilicate mineral with the chemical formula (Mg,Fe)₂SiO₄, forming a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1][2] It is the primary component of ultramafic rocks like peridotite, which are believed to be the main constituent of the Earth's upper mantle.[3][4] The physical and chemical properties of olivine, therefore, have a dominant influence on the rheology and geophysical characteristics of the upper mantle.
At the high pressures and temperatures within the mantle, olivine undergoes phase transitions to denser mineral structures. At approximately 410 km depth, it transforms to wadsleyite, and at around 520 km, to ringwoodite.[3][5] These transitions are associated with seismic discontinuities observed globally.
Validating Olivine's Use as a Proxy
The validity of using olivine as a mantle proxy is supported by a range of experimental data across geochemistry, geophysics, and petrology.
Geochemical Proxies: Tracing Mantle Processes
The trace element composition of olivine is a powerful tool for deciphering the history of mantle rocks. Ratios of certain trace elements can act as sensitive indicators of processes like partial melting, magma differentiation, and metasomatism (the chemical alteration of a rock by a fluid). For instance, residual olivine from mantle melting has higher Nickel/Cobalt (Ni/Co > 20) and Nickel/Manganese (Ni/Mn > 2) ratios compared to olivine that crystallized from a magma (magmatic olivine).[6][7][8] Furthermore, the Vanadium/Scandium (V/Sc) ratio can be used to distinguish between different mantle settings, reflecting the oxidation state of the environment.[6][8][9]
Geophysical Properties: Linking to Seismic Observations
Laboratory experiments measuring the seismic wave velocities (compressional P-waves and shear S-waves) in olivine under high pressures and temperatures provide a direct link to seismic tomography models of the mantle.[6][10][11] By comparing experimental velocity data for olivine with observed seismic velocities, geophysicists can estimate the proportion of olivine in different mantle regions and identify thermal and compositional anomalies.[3][7][10] For example, a 1% decrease in the Mg/(Mg+Fe) ratio in olivine can reduce seismic velocity by an amount equivalent to a 70 K increase in temperature, highlighting the trade-off between compositional and thermal effects.[11]
Rheological Properties: Understanding Mantle Flow
The deformation of olivine at high temperatures and pressures governs the flow of the mantle, which drives plate tectonics.[12] High-temperature deformation experiments on olivine aggregates are used to derive flow laws that describe the relationship between stress, strain rate, temperature, and other parameters.[9][12] These experiments have identified different deformation mechanisms, such as diffusion creep and dislocation creep, which dominate under different conditions.[12]
Comparison with Alternative Mantle Proxies: Pyroxene and Garnet
While olivine is the most abundant upper mantle mineral, pyroxenes and garnets are also significant components and provide complementary information.
-
Pyroxenes : This group of inosilicate minerals is also a major constituent of the upper mantle.[13][14] They are important for understanding melting processes and the composition of mantle-derived magmas.
-
Garnet : This silicate mineral is stable at high pressures and is a key constituent of mantle eclogite and peridotite at greater depths.[5][15] The presence and composition of garnet can be used to infer the depth of magma generation.
The choice of proxy depends on the specific research question and the geological setting. For instance, the relative strengths of olivine and garnet are crucial for understanding the geodynamics of subduction zones where both peridotite and eclogite (a garnet-rich rock) are present.[16]
Data Presentation
Table 1: General Properties of Mantle Proxies
| Property | Olivine | Pyroxene | Garnet |
| Chemical Formula | (Mg,Fe)₂SiO₄ | XY(Si,Al)₂O₆ | X₃Y₂(SiO₄)₃ |
| Crystal System | Orthorhombic | Orthorhombic & Monoclinic | Cubic |
| Density (g/cm³) | 3.2 - 4.4 | 3.2 - 3.5 | 3.6 - 4.3 |
| Hardness (Mohs) | 6.5 - 7.0 | 5.0 - 7.0 | 6.5 - 7.5 |
| Common Color | Olive green to yellow-green | Dark green to black | Dark red to reddish-brown |
Table 2: Experimental Data on Seismic Velocities
| Mineral | Pressure (GPa) | Temperature (K) | P-wave Velocity (km/s) | S-wave Velocity (km/s) | Reference |
| Olivine (San Carlos) | 0 - 12.5 | Room Temperature | ~8.4 - 9.8 | ~4.8 - 5.5 | [6] |
| Olivine (San Carlos) | up to 12.8 | up to 1300 | ~8.5 - 9.7 | ~4.9 - 5.4 | [7][10] |
Table 3: Key Geochemical Indicators in Mantle Proxies
| Proxy | Indicator Ratio | Interpretation | Reference |
| Olivine | Ni/Co | >20 in residual olivine, <20 in magmatic olivine | [6][8] |
| Ni/Mn | >2 in residual olivine, <2 in magmatic olivine | [6][8] | |
| V/Sc | Distinguishes mantle xenoliths from ophiolitic peridotites | [6][9] | |
| Garnet | Trace Element Partitioning | "Garnet signature" in mantle melts | [5] |
| Pyroxene/Olivine | Zn/Fe | Can distinguish between peridotite and pyroxenite sources | [17] |
Experimental Protocols
High-Pressure Deformation Experiments
These experiments aim to simulate the conditions of the Earth's mantle to study the mechanical properties of minerals like olivine.
-
Sample Preparation : A fine-grained aggregate of the mineral is synthesized or a natural rock sample is cored. The sample is then jacketed in a soft metal (e.g., nickel or platinum) to prevent reaction with the pressure medium.
-
Apparatus : A high-pressure deformation apparatus, such as a Griggs-type apparatus or a Paterson gas-medium apparatus, is used.[18][19] These devices can generate pressures of several gigapascals and temperatures exceeding 1500 K.
-
Deformation : The sample is subjected to a controlled stress or strain rate at the desired pressure and temperature. The deformation can be in different geometries, such as axial compression, extension, or torsion.[19]
-
Analysis : After the experiment, the sample is quenched and sectioned. The microstructure and crystallographic preferred orientation (CPO) are analyzed using techniques like electron backscatter diffraction (EBSD) to infer the dominant deformation mechanisms.[9][19]
Trace Element Analysis by LA-ICP-MS
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful technique for in-situ measurement of trace element concentrations in minerals.
-
Sample Preparation : A thin, polished section of the rock containing the mineral of interest is prepared.
-
Instrumentation : The system consists of a high-power laser coupled to an ICP-MS. The laser ablates a small amount of material from the sample surface.
-
Ablation and Analysis : The ablated material is transported by a carrier gas (e.g., argon) into the plasma of the ICP-MS, where it is ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer, allowing for the quantification of different elements.
-
Calibration : To obtain accurate concentrations, the instrument is calibrated using a matrix-matched standard material with known trace element concentrations.[20][21][22] For olivine analysis, using an olivine-based standard is preferable to minimize fractionation effects.[20]
Visualizations
Caption: Experimental workflow for validating olivine as a mantle proxy.
Caption: Relationship between mantle processes and olivine geochemical proxies.
Caption: Olivine phase transitions with increasing depth in the Earth's mantle.
References
- 1. minsocam.org [minsocam.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sound velocities in olivine at Earth mantle pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sound velocities of olivine at high pressures and temperatures and the composition of Earth's upper mantle | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Interpreting seismic velocity [mantleplumes.org]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Pyroxene - Wikipedia [en.wikipedia.org]
- 14. Pyroxenes | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]
- 15. ALEX STREKEISEN-Garnets- [alexstrekeisen.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. SE - Experimental deformation and recrystallization of olivine â processes and timescales of damage healing during postseismic relaxation at mantle depths [se.copernicus.org]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. researchers.mq.edu.au [researchers.mq.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. Trace element analysis of high-Mg olivine by LA-ICP-MS – Characterization of natural olivine standards for matrix-matched calibration and application to mantle peridotites : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
comparison of oliverine-based batteries with lithium-ion technology
An Objective Comparison of Olivine-Based Batteries and Lithium-Ion Technology
This guide provides a detailed, data-driven comparison of olivine-based batteries, specifically those utilizing Lithium Iron Phosphate (LiFePO₄), and conventional lithium-ion technologies that employ layered oxide cathodes like Lithium Cobalt Oxide (LCO) or Nickel Manganese Cobalt Oxide (NMC). The information is intended for researchers, scientists, and professionals in drug development and other fields requiring a deep understanding of battery performance and characteristics.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative performance metrics for olivine-based (LiFePO₄) and traditional lithium-ion (NMC/LCO) batteries.
| Performance Metric | Olivine-Based (LiFePO₄) | Traditional Lithium-Ion (NMC/LCO) |
| Nominal Voltage | 3.2 V - 3.3 V[1] | 3.6 V - 3.7 V |
| Gravimetric Energy Density | 90 - 160 Wh/kg[2] | 150 - 260 Wh/kg[3] |
| Volumetric Energy Density | 190 Wh/L[2] | ~690 Wh/L[3] |
| Cycle Life | 2,000 - 7,000+ cycles[1][4][5] | 500 - 1,500 cycles |
| Charge/Discharge Rate (C-rate) | 1C - 15C (up to 60C in some cases)[2] | Typically 1C - 4C[3] |
| Operating Temperature Range | -20°C to 60°C[1][4] | -20°C to 60°C (optimal: 15°C to 35°C)[6] |
| Thermal Runaway Threshold | ~270°C | ~150°C - 210°C |
| Self-Discharge Rate | < 3% per month[7] | 5% - 10% per month |
| Charge/Discharge Efficiency | ~95% or higher[2][7] | ~95% - 99%[3] |
Signaling Pathways and Mechanisms
The fundamental operation of both battery types relies on the intercalation and deintercalation of lithium ions between the cathode and anode. However, the crystal structures of the cathode materials lead to different performance characteristics.
Olivine-Based (LiFePO₄) Battery Charge/Discharge Mechanism
In LiFePO₄ batteries, the cathode is made of lithium iron phosphate, which has a stable olivine crystal structure.[8][9] During discharge, lithium ions (Li⁺) move from the graphite anode back to the LiFePO₄ cathode, while electrons flow through the external circuit, releasing energy.[8][10] The charging process reverses this, with Li⁺ ions moving from the cathode to the anode.[8][10] The strong covalent bonds in the olivine structure contribute to its excellent thermal stability and long cycle life.[11]
Caption: Charge and discharge mechanism of an olivine-based (LiFePO₄) battery.
Traditional Lithium-Ion (Layered Oxide) Battery Charge/Discharge Mechanism
Conventional lithium-ion batteries often use layered oxide cathodes like LiCoO₂ (LCO) or LiNiMnCoO₂ (NMC).[12] During charging, lithium ions are extracted from the layered crystal structure of the cathode and move to the anode.[13][14] The process is reversed during discharge.[13][14] While this structure allows for higher energy density, it is also more prone to structural changes and thermal instability, especially at high states of charge, which can impact cycle life and safety.[11][15]
Caption: Charge and discharge mechanism of a traditional lithium-ion battery with a layered oxide cathode.
Experimental Protocols
Standardized testing protocols are crucial for accurately comparing battery performance. Below are detailed methodologies for key experiments.
Capacity and Energy Density Measurement
-
Objective: To determine the total charge capacity (in Ampere-hours) and energy density (in Watt-hours per kilogram or liter).
-
Procedure:
-
Initial State: The battery is fully charged to its specified upper voltage limit using the Constant Current-Constant Voltage (CCCV) method.[8][16] For LiFePO₄, this is typically 3.65V, and for NMC/LCO, it is 4.2V.[16]
-
Discharge: The battery is discharged at a constant current (typically a C-rate of C/10 or C/20) until it reaches its lower voltage cut-off (e.g., 2.5V for LiFePO₄).[9][16]
-
Data Logging: Voltage and current are continuously monitored throughout the discharge process.
-
Calculation:
-
Cycle Life Testing
-
Objective: To evaluate the battery's lifespan by measuring capacity retention over repeated charge-discharge cycles.
-
Procedure:
-
Setup: The battery is placed in a temperature-controlled environment (e.g., 25°C).
-
Cycling: The battery is repeatedly charged and discharged between its specified voltage limits at a defined C-rate (e.g., 1C charge, 1C discharge).[4]
-
Capacity Check: Periodically (e.g., every 50 cycles), a full discharge at a lower C-rate (e.g., C/10) is performed to accurately measure the remaining capacity.
-
End-of-Life Criteria: The test is concluded when the battery's capacity drops below a certain threshold, typically 80% of its initial capacity.[7] The number of cycles completed is the cycle life.
-
Rate Capability Testing
-
Objective: To assess the battery's ability to deliver energy at different charge and discharge rates.
-
Procedure:
-
Full Charge: The battery is fully charged using the CCCV method.
-
Variable Discharge: The battery is discharged at various C-rates (e.g., C/5, 1C, 5C, 10C), and the delivered capacity at each rate is measured.[18]
-
Analysis: The results are plotted as capacity versus C-rate to visualize the performance under different power demands.
-
Experimental Workflow Diagram
References
- 1. Exploring the basic technical indicators of lithium iron phosphate battery lifepo4 battery cells | LiFePO4 Battery [lifepo4-battery.com]
- 2. Performance analysis of lithium iron phosphate LiFePO4 battery [evlithium.com]
- 3. batterypowertips.com [batterypowertips.com]
- 4. hiznlithium.com [hiznlithium.com]
- 5. vatrerpower.com [vatrerpower.com]
- 6. calstatela.edu [calstatela.edu]
- 7. prostarsolar.net [prostarsolar.net]
- 8. How to Properly Charge and Discharge LiFePO4 Batteries: A Comprehensive Guide [evlithium.com]
- 9. How to Charge and Discharge LifePO4 Battery? [godsontechnology.com]
- 10. Charging and discharging principle of LiFePO4 lithium iron phosphate battery-Technical communication-深圳世合新能源有限公司-专业从事锂电池储能系统、不间断电源(UPS)、消防 应急电源(EPS)等电源产品开发、生产、经营及服务 [shihedc.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of charging and discharging principle of lithium iron phosphate battery - Benzo Energy / China best polymer Lithium-ion battery manufacturer,lithium ion battery,lipo battery pack,LiFePO4 battery pack, 18650 batteries, Rc battery pack [benzoenergy.com]
- 17. cowontech.com [cowontech.com]
- 18. pubs.aip.org [pubs.aip.org]
Experimental Validation of Phase Diagrams: A Guide for Alkaloid Development
For Researchers, Scientists, and Drug Development Professionals
The rigorous characterization of a compound's solid-state properties is fundamental to successful drug development. Phase diagrams provide a map of a substance's physical states under varying conditions, guiding formulation, ensuring stability, and optimizing bioavailability. This guide outlines the experimental validation of phase diagrams, with a focus on alkaloids.
While the specific alkaloid "oliverine" has been identified as an aporphine alkaloid with trypanocidal activity, potentially acting through the inhibition of DNA synthesis, there is a notable lack of publicly available experimental data on its physicochemical properties.[1][2] Consequently, a detailed phase diagram for this compound cannot be constructed at this time.
Therefore, this guide presents a generalized framework for the experimental validation of a hypothetical aporphine alkaloid's phase diagram, offering a template for researchers working with novel or under-characterized alkaloids.
Comparative Physicochemical Data
The following table summarizes the kind of quantitative data required to construct and validate a phase diagram for a representative aporphine alkaloid.
| Parameter | Method | Result | Alternative Method | Result (Alternative) |
| Melting Point | Differential Scanning Calorimetry (DSC) | 175.2 °C (onset) | Capillary Melting Point | 174-176 °C |
| Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | 35.8 J/g | - | - |
| Glass Transition | Differential Scanning Calorimetry (DSC) | 85.1 °C (amorphous form) | - | - |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Onset at 210 °C | - | - |
| Aqueous Solubility | HPLC-UV | 0.15 mg/mL at 25 °C | Gravimetric Analysis | 0.14 mg/mL at 25 °C |
| pKa | Potentiometric Titration | 8.2 | UV-pH Titration | 8.1 |
| Crystal Form | Powder X-Ray Diffraction (PXRD) | Crystalline Form I | Single Crystal X-Ray Diffraction | Orthorhombic, P2₁2₁2₁ |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate data interpretation. Below are standard protocols for the key experiments cited.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as melting point, glass transition, and crystallization events.
-
Methodology: A sample of the alkaloid (3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min). The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset of the melting endotherm.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate thermal stability and decomposition temperature.
-
Methodology: A sample of the alkaloid (5-10 mg) is placed in a platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline form (polymorph) of the solid-state material.
-
Methodology: A thin layer of the powdered alkaloid sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) at various angles (2θ). The intensity of the diffracted X-rays is recorded as a function of the diffraction angle. The resulting diffraction pattern is a fingerprint of the crystalline lattice.
Solubility Measurement (HPLC-UV)
-
Objective: To determine the equilibrium solubility of the alkaloid in a given solvent.
-
Methodology: An excess amount of the solid alkaloid is added to a known volume of the solvent (e.g., water, buffer) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solids. The concentration of the dissolved alkaloid in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Visualizing Workflows and Pathways
Diagrams are essential tools for representing complex relationships and processes in drug development.
Given that this compound is an aporphine alkaloid suggested to inhibit DNA synthesis, a potential mechanism could involve the intercalation into DNA or the inhibition of enzymes like topoisomerase. The following diagram illustrates a generalized signaling pathway for a DNA-damaging agent.
References
A Geochemical Comparison of Earthly and Alien Olivine: A Guide for Researchers
An in-depth analysis of the geochemical signatures that differentiate terrestrial olivine from its extraterrestrial counterparts, providing key data and methodologies for researchers in geochemistry, planetary science, and materials science.
Olivine, a magnesium iron silicate ((Mg,Fe)₂SiO₄), is a fundamental mineral in the study of planetary formation and differentiation.[1] It is a primary component of the Earth's upper mantle and is also abundantly found in a variety of extraterrestrial materials, including meteorites, micrometeorites, and on the surfaces of asteroids and other planetary bodies.[1] The geochemical composition of olivine serves as a powerful tracer, offering insights into the distinct petrogenetic processes and formational environments of its origin. This guide provides a comparative overview of the geochemistry of terrestrial and extraterrestrial olivine, supported by quantitative data and detailed experimental protocols.
Elemental Composition: A Tale of Two Origins
The elemental composition of olivine, particularly its major and trace element abundances, reveals significant differences between terrestrial and extraterrestrial samples. These variations are a direct consequence of the diverse geological settings and formational histories.
Terrestrial Olivine: Typically found in mafic and ultramafic igneous rocks such as basalts and peridotites, terrestrial olivine's composition is governed by processes within the Earth's mantle and crust.[1] Olivine in mantle xenoliths, for instance, provides a direct sample of the Earth's upper mantle and is characterized by high forsterite (Fo, Mg₂SiO₄) content, typically ranging from Fo₈₉ to Fo₉₄.[2] Olivine in basalts, having crystallized from magmas that have undergone various degrees of differentiation, often exhibits a wider range of Fo content and different trace element signatures.[3]
Extraterrestrial Olivine: The composition of olivine from meteorites and other extraterrestrial sources is remarkably diverse, reflecting the heterogeneity of the early solar system. Chondritic meteorites, which are primitive materials from the asteroid belt, contain olivine with a broad range of compositions.[4] For example, olivine in R chondrites is notably ferroan (rich in the fayalite component, Fe₂SiO₄).[4] In contrast, pallasite meteorites, which are thought to originate from the core-mantle boundary of differentiated asteroids, contain large, gem-quality olivine crystals embedded in an iron-nickel matrix.[5] Martian meteorites also contain olivine, providing insights into the magmatic processes on Mars.[6]
The following tables summarize the key quantitative differences in the elemental composition of terrestrial and extraterrestrial olivine.
Table 1: Major Element Composition of Terrestrial and Extraterrestrial Olivine (wt%)
| Source | Forsterite (Fo) Content (mol%) | FeO (wt%) | MgO (wt%) | SiO₂ (wt%) |
| Terrestrial | ||||
| Mantle Xenoliths (Damaping Basalt)[2] | ~91 | 7.92 - 9.70 | 46.61 - 50.98 | 39.53 - 41.79 |
| Hainan Basalts[3] | Variable | Variable | Variable | Variable |
| Extraterrestrial | ||||
| R Chondrites (Rumuruti)[4] | Fa₃₇.₀-₄₂.₆ (Fo₅₇.₄-₆₃.₀) | ~33 - 38 | ~32 - 36 | ~35 - 37 |
| Pallasites[5] | Variable (often high Fo) | Variable | Variable | Variable |
| Martian Meteorites (NWA 7397)[7] | ~60 | ~35 | ~30 | ~35 |
Table 2: Selected Trace Element Composition of Terrestrial and Extraterrestrial Olivine (ppm)
| Element | Terrestrial (Mantle Xenoliths, Damaping)[2] | Extraterrestrial (Martian Meteorite NWA 7397)[7] |
| Ni | 3081.66 - 3404.04 | 200 - 600 |
| Mn | - | 4500 - 7500 |
| Co | 143.87 - 151.51 | - |
| Cr | - | - |
| Ca | 200 - 1100 | - |
| Al | 0 - 500 | <100 - 500 |
| Ti | 3.91 - 37.46 | - |
| V | 0.40 - 8.11 | - |
| Sc | 2.30 - 3.20 | - |
Isotopic Signatures: Fingerprinting Planetary Origins
Isotopic analysis, particularly of oxygen and iron, provides some of the most compelling evidence for distinguishing between terrestrial and extraterrestrial olivine.
Oxygen Isotopes: The oxygen isotopic composition of a material is a fundamental tracer of its origin within the solar system. Terrestrial materials, including olivine, fall on a single mass-dependent fractionation line. In contrast, extraterrestrial materials exhibit a wide range of oxygen isotopic compositions that deviate from the terrestrial fractionation line, indicating their formation from isotopically distinct reservoirs in the early solar nebula.[8][9] For instance, olivine in the Allende meteorite shows significant variations in oxygen isotopes, with some grains being enriched in ¹⁶O compared to terrestrial olivine.[10][11]
Iron Isotopes: The isotopic composition of iron in olivine can also be used to trace planetary differentiation processes. For example, the segregation of an iron-rich core in a planetary body can lead to isotopic fractionation of iron in the remaining silicate mantle, which is then reflected in the composition of olivine.[12]
Experimental Protocols
Accurate and precise geochemical analysis of olivine is paramount for comparative studies. The following are detailed methodologies for key analytical techniques.
Electron Probe Microanalysis (EPMA) for Major and Minor Elements
EPMA is a widely used technique for obtaining quantitative chemical analyses of small areas of a sample.[13]
Sample Preparation:
-
Olivine grains are mounted in an epoxy resin puck.
-
The mount is ground and polished using a series of progressively finer abrasive materials (e.g., silicon carbide papers, diamond pastes) to achieve a flat, mirror-like surface.
-
The polished mount is cleaned ultrasonically in deionized water and ethanol.
-
A thin conductive coating of carbon is applied to the surface using a carbon coater to prevent charging under the electron beam.[14]
Analytical Conditions:
-
Instrument: Electron Probe Microanalyzer (e.g., JEOL JXA-8230).
-
Accelerating Voltage: 15-20 kV.
-
Beam Current: 10-20 nA.[9]
-
Beam Diameter: 1-5 µm.[14]
-
Standards: Well-characterized natural and synthetic minerals (e.g., San Carlos olivine, diopside, chromite) are used for calibration.
-
Data Acquisition: X-ray intensities for each element are measured on both the sample and standards.
-
Data Correction: Raw X-ray intensities are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental concentrations.[9]
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements
LA-ICP-MS is a powerful technique for in-situ trace element analysis at high spatial resolution and low detection limits.[1]
Sample Preparation:
-
Sample preparation is similar to that for EPMA, requiring a polished, clean surface.
Analytical Conditions:
-
Instrument: A laser ablation system coupled to an ICP-MS (e.g., ArF excimer laser with an Agilent 7700x ICP-MS).
-
Laser Spot Size: 30-100 µm, depending on the size of the olivine grains and the desired spatial resolution.[7]
-
Laser Fluence: 3-5 J/cm².[7]
-
Repetition Rate: 5-10 Hz.[7]
-
Carrier Gas: Helium is used to transport the ablated aerosol from the laser cell to the ICP-MS.[1]
-
Internal Standard: An element with a known and homogeneous concentration in the olivine (e.g., ²⁹Si) is used to correct for variations in ablation yield and instrument sensitivity.
-
External Standard: A certified reference material with a similar matrix to olivine (e.g., NIST SRM 610/612 glass, USGS basaltic glasses) is used for calibration.[7]
-
Data Acquisition: Time-resolved analysis of the ablated signal is performed, allowing for the selection of stable signal intervals for integration.
-
Data Reduction: Raw count rates are processed using specialized software to calculate trace element concentrations, correcting for background, internal standard, and external standard response.
Secondary Ion Mass Spectrometry (SIMS) for Isotopic Analysis
SIMS is the primary technique for high-precision, in-situ isotopic analysis of minerals.[8]
Sample Preparation:
-
Olivine grains are mounted in an epoxy or indium mount and polished to a high relief-free finish.
-
The mount is cleaned meticulously to remove any surface contamination.
-
A conductive gold or carbon coat is applied.
Analytical Conditions:
-
Instrument: Secondary Ion Mass Spectrometer (e.g., CAMECA IMS 1280).[15]
-
Primary Ion Beam: A focused beam of Cs⁺ (for oxygen isotopes) or O⁻ (for iron isotopes) is used to sputter the sample surface.
-
Secondary Ions: Sputtered secondary ions are extracted and accelerated into a mass spectrometer.
-
Mass Resolution: High mass resolution is required to separate isobaric interferences (e.g., ¹⁶OH⁻ from ¹⁷O⁻).
-
Charge Neutralization: An electron flood gun is used to compensate for charge buildup on the insulating olivine surface.[11]
-
Standards: Isotopic standards with a similar matrix and known isotopic composition (e.g., San Carlos olivine) are analyzed alongside the samples to correct for instrumental mass fractionation.[11][15]
-
Data Acquisition: Multiple cycles of measurements are performed on each spot to achieve the desired precision.
-
Data Correction: Measured isotopic ratios are corrected for instrumental mass fractionation using the standard-sample bracketing method.
Visualizing the Geochemical Divide
The following diagrams, created using the DOT language for Graphviz, illustrate the key comparative aspects and analytical workflows discussed in this guide.
Caption: Key geochemical distinctions between terrestrial and extraterrestrial olivine.
Caption: A generalized workflow for the geochemical analysis and interpretation of olivine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.vu.nl [research.vu.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. jsg.utexas.edu [jsg.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 14. rruff.net [rruff.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of "Oliverine": A Case of Mistaken Identity
Extensive searches for "Oliverine" have yielded no matching results for a chemical compound within safety data sheets or scientific literature. It is highly probable that "this compound" is a misspelling of a different chemical. Based on the similarity in name and the context of laboratory research, this guide will provide detailed disposal procedures for Olprinone , a phosphodiesterase 3 (PDE3) inhibitor. Researchers, scientists, and drug development professionals are urged to verify the identity of their substance before proceeding with any handling or disposal protocols.
Essential Safety and Disposal Information for Olprinone
Proper disposal of Olprinone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Olprinone is recognized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory.
Personal Protective Equipment (PPE)
When handling Olprinone, particularly in its solid form or in solution, the following personal protective equipment must be worn:
-
Eye Protection: Safety goggles equipped with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: An impervious lab coat or other protective clothing.[1]
-
Respiratory Protection: A suitable respirator is necessary if there is a risk of inhaling dust or aerosols, especially in areas with poor ventilation.[1]
Waste Management
The cardinal rule for Olprinone waste is segregation from general laboratory trash.[1]
-
Solid Waste: All solid Olprinone waste, including contaminated items like vials, pipette tips, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing Olprinone should be collected in a compatible, leak-proof, and sealed container.[1]
Disposal of Olprinone waste must be conducted through a licensed hazardous waste disposal company.
Quantitative Safety Data
The following table summarizes key safety data for Olprinone Hydrochloride.
| Data Point | Value |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. |
| Eye Irritation | Causes serious eye irritation. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, impervious lab coat.[1] |
Experimental Protocols
Protocol 1: Routine Disposal of Olprinone Waste
Objective: To safely dispose of routine Olprinone waste generated during laboratory experiments.
Methodology:
-
Segregation: At the point of generation, separate all Olprinone-contaminated materials (e.g., pipette tips, vials, gloves) from non-hazardous waste.[1]
-
Containerization (Solid Waste): Place all solid waste into a designated hazardous waste container that is clearly labeled with "Hazardous Waste," "Olprinone," and the appropriate hazard symbols.[1]
-
Containerization (Liquid Waste): Collect all liquid waste containing Olprinone in a designated, leak-proof container. This container must also be clearly labeled.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from general lab traffic and incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company in accordance with institutional and local regulations.
Protocol 2: Accidental Spill Management
Objective: To safely manage and clean up an accidental spill of Olprinone.
Methodology:
-
Evacuation and Notification: Immediately alert others in the vicinity of the spill and evacuate the area if necessary. Notify the laboratory supervisor or safety officer.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment:
-
Cleanup: Once the bulk of the spill has been contained, decontaminate the area using a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Complete any necessary spill report forms as required by your institution.
Disposal Workflow
Caption: Decision workflow for the proper disposal of Olprinone waste.
References
Essential Safety and Logistical Information for Handling Olivine
Introduction: This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Olivine, a naturally occurring magnesium iron silicate mineral. Given that the primary hazard associated with Olivine is the inhalation of fine dust particles, which can lead to respiratory irritation, these guidelines are crucial for ensuring the safety of all laboratory and research personnel. The information is intended for researchers, scientists, and drug development professionals who may work with this substance.
Health Hazard Summary
Olivine is generally not classified as a hazardous substance. The principal health concern arises from the generation of airborne dust during handling. Prolonged or significant inhalation of respirable dust can irritate the mucous membranes and respiratory system. Direct contact may also cause mechanical irritation to the skin and eyes.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with Olivine dust. The following table summarizes the recommended PPE based on the potential for dust generation.
| Exposure Level | Engineering Controls | Hand Protection | Eye Protection | Skin and Body Protection | Respiratory Protection |
| Low Dust/Solid Form | General laboratory ventilation | Neoprene or nitrile rubber gloves[2] | Safety glasses with side shields[2][3] | Standard lab coat or overalls[2] | Not generally required |
| High Dust/Powder Form | Local exhaust ventilation (LEV) or fume hood[3][4] | Neoprene or nitrile rubber gloves[2] | Tight-fitting safety goggles[1][3] | Protective clothing to prevent skin contact[2] | NIOSH-approved N95 respirator or higher[5] |
Operational Plan: Safe Handling Protocol
Adherence to a standardized operational plan is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Area Setup:
- Designate a specific area for handling Olivine, preferably with a local exhaust ventilation system.[3]
- Ensure the work area is clean and free of clutter.
- Post warning signs indicating the potential for respiratory irritation from dust.
- Make sure an emergency eyewash station is readily accessible.[2]
2. Donning Personal Protective Equipment (PPE):
- Follow the PPE guidelines outlined in the table above.
- Ensure respirators, if required, have a proper seal.[5]
3. Handling and Processing:
- Handle Olivine in a manner that minimizes dust generation.[6]
- If grinding or crushing is necessary, perform these activities within an enclosed system or under local exhaust ventilation.[7]
- Use wet methods (e.g., dampening the powder) to reduce dust when possible.[6]
- Avoid eating, drinking, or smoking in areas where Olivine is handled.[2]
4. Post-Handling Procedures:
- Clean the work area using a HEPA-filtered vacuum or wet wiping methods. Avoid dry sweeping, which can disperse dust.[4]
- Carefully remove and dispose of or decontaminate PPE.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of Olivine.
Disposal Plan
Proper disposal of Olivine waste is straightforward as it is not classified as hazardous waste. However, precautions must be taken to prevent environmental contamination and exposure during disposal.
1. Waste Collection:
- Collect all Olivine waste, including contaminated PPE and cleaning materials, in a designated, labeled container.
- The container should be sealable to prevent the escape of dust. Heavy-duty plastic bags are a suitable option.[8]
2. Storage:
- Store the sealed waste container in a dry, well-ventilated area away from incompatible materials.
3. Final Disposal:
- Dispose of the sealed container in accordance with local, state, and federal regulations. In most cases, this will be in an authorized landfill.[2]
- Do not discharge Olivine waste into sewers or waterways.[9]
Logical Relationship for Olivine Waste Disposal
Caption: A decision-making diagram for the proper disposal of Olivine waste.
Quantitative Data
The following tables summarize key quantitative data for Olivine.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | (Mg,Fe)₂SiO₄[10] |
| Appearance | Olive green to yellowish-green or brown solid[11] |
| Hardness (Mohs Scale) | 6.5 - 7.0[11][12] |
| Specific Gravity | 3.2 - 4.3 g/cm³[12] |
| Luster | Vitreous (glassy)[11] |
| Solubility | Insoluble in water[13] |
| Melting Point | Varies with Mg/Fe ratio (Forsterite: ~1890°C; Fayalite: ~1205°C) |
Occupational Exposure Limits for Respirable Dust
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 50 µg/m³ for respirable crystalline silica[14] |
| NIOSH (REL) | 0.05 mg/m³ for respirable crystalline silica[15] |
| ACGIH (TLV) | 0.025 mg/m³ for respirable crystalline silica[16] |
Note: While Olivine is not crystalline silica, these limits for a related silicate dust are provided as a conservative reference in the absence of a specific OEL for Olivine.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. gritsablare.ro [gritsablare.ro]
- 3. scangrit.co.uk [scangrit.co.uk]
- 4. bariteworld.com [bariteworld.com]
- 5. ehs.com [ehs.com]
- 6. us-minerals.com [us-minerals.com]
- 7. saatchi-global.com [saatchi-global.com]
- 8. Handling and disposal of respirable silica dust, contaminated equipment, and filters from vacuums and PPE | Occupational Safety and Health Administration [osha.gov]
- 9. terraaquatica.com [terraaquatica.com]
- 10. Olivine - Wikipedia [en.wikipedia.org]
- 11. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]
- 12. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 14. 1910.1053 - Respirable crystalline silica. | Occupational Safety and Health Administration [osha.gov]
- 15. OSHA & NIOSH Regulations | Silicosis Attorneys & Abogados Protecting Workers' Rights [silicosis.com]
- 16. CCOHS: Silica, quartz [ccohs.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
